Olympicene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),6,8(17),9,11(16),12,14-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12/c1-3-12-7-9-14-10-8-13-4-2-6-16-11-15(5-1)17(12)19(14)18(13)16/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWAPSYPXUYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C(C=C3)C=CC5=C4C1=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018726 | |
| Record name | Olympicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191-33-3 | |
| Record name | 6H-Benzo[cd]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olympicene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olympicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLYMPICENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5BNS9ZCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olympicene: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Olympicene (6H-benzo[cd]pyrene) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene (B151609) rings, arranged in a shape reminiscent of the Olympic rings. Its unique electronic and structural properties have garnered significant interest for potential applications in materials science, including advanced sensors, information and energy storage, solar cells, and high-tech LEDs. This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in chemistry and drug development.
Synthesis of this compound
Two primary synthetic routes to this compound have been established: the original multi-step synthesis developed by Mistry and Fox, and a more recent, efficient two-step radical annulation method by Alabugin and coworkers.
Original Multi-Step Synthesis
First reported in anticipation of the 2012 London Olympics, this seven-step synthesis laid the groundwork for accessing the this compound core.[1][2] The key steps involve a sequence of classical organic reactions to construct the intricate five-ring system.
A detailed, step-by-step protocol for the original synthesis is outlined below, based on the procedures reported by Mistry and Fox.[3][4]
Step 1: Wittig Reaction
-
Reaction: Pyrene-4-carboxaldehyde is reacted with the ylide derived from ethyl bromoacetate (B1195939) and triphenylphosphine (B44618).
-
Procedure: To a solution of triphenylphosphine in toluene, ethyl bromoacetate is added, and the mixture is heated to form the phosphonium (B103445) salt. After cooling, a mild base is added to generate the ylide. Pyrene-4-carboxaldehyde is then added, and the reaction mixture is stirred to yield the corresponding α,β-unsaturated ester.
Step 2: Hydrogenation
-
Reaction: The α,β-unsaturated ester is hydrogenated to saturate the carbon-carbon double bond.
-
Procedure: The product from Step 1 is dissolved in ethyl acetate, and palladium on carbon (10%) is added as a catalyst. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete.
Step 3: Saponification
-
Reaction: The ester is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: The hydrogenated ester is treated with a solution of potassium hydroxide (B78521) in a mixture of water and ethanol (B145695) and heated under reflux. After cooling, the solution is acidified to precipitate the carboxylic acid.
Step 4: Acyl Chloride Formation
-
Reaction: The carboxylic acid is converted to the more reactive acyl chloride.
-
Procedure: The dried carboxylic acid is suspended in a suitable solvent, and thionyl chloride is added dropwise. The mixture is heated gently until the evolution of gas ceases.
Step 5: Friedel-Crafts Acylation
-
Reaction: An intramolecular Friedel-Crafts reaction is performed to form a new six-membered ring.
-
Procedure: The acyl chloride is dissolved in dichloromethane (B109758) and cooled in an ice bath. Aluminum chloride is added portion-wise, and the reaction is stirred until cyclization is complete.
Step 6: Reduction
-
Reaction: The ketone formed in the previous step is reduced to a secondary alcohol.
-
Procedure: The ketone is dissolved in a suitable solvent and treated with a reducing agent such as lithium aluminum hydride at low temperature.
Step 7: Acid-Catalyzed Cyclization and Dehydration
-
Reaction: The final ring is formed through an acid-catalyzed intramolecular cyclization and subsequent dehydration.
-
Procedure: The alcohol is treated with an acidic ion-exchange resin to promote the final cyclization and dehydration, yielding this compound.
dot
Caption: Workflow for the original multi-step synthesis of this compound.
Two-Step Radical Annulation Synthesis
A significantly more efficient two-step synthesis of a functionalized this compound derivative, Ph-olympicene, was developed by Alabugin and coworkers.[5] This strategy utilizes a radical-initiated annulation to rapidly construct the final ring.[6]
The following protocol is a general representation of the radical annulation approach. For specific substrate and reagent details, consulting the primary literature is recommended.[6]
Step 1: Precursor Synthesis
-
Reaction: A suitable polycyclic aromatic precursor bearing an alkyne and a radical initiator trigger is synthesized.
-
Procedure: Standard cross-coupling and substitution reactions are employed to assemble the precursor molecule.
Step 2: Radical Cascade Annulation
-
Reaction: A radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH) are used to initiate a cascade of radical reactions.
-
Procedure: The precursor is dissolved in an appropriate solvent, and the radical initiator and mediator are added. The reaction mixture is heated to induce the radical cascade, leading to the formation of the functionalized this compound derivative in two quick steps from a readily available starting material.[5][7]
dot
Caption: Workflow for the two-step radical annulation synthesis of Ph-olympicene.
Characterization of this compound
The unique structure of this compound has been elucidated and confirmed through a combination of spectroscopic and microscopic techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound in solution. The proton NMR spectrum of this compound has been reported and is available interactively on ChemSpider Synthetic Pages.[8]
Table 1: NMR Spectroscopic Data for this compound (6H-benzo[cd]pyrene)
| Technique | Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H NMR | ¹H | Data not fully available in a tabulated format | Aromatic Protons |
| Data not fully available in a tabulated format | Methylene Protons (-CH₂-) | ||
| ¹³C NMR | ¹³C | Data not fully available in a tabulated format | Aromatic Carbons |
| Data not fully available in a tabulated format | Methylene Carbon (-CH₂-) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation patterns.
Table 2: Mass Spectrometric Data for this compound (6H-benzo[cd]pyrene)
| Technique | Parameter | Value | Interpretation |
| Electron Ionization (EI) | Molecular Ion (M⁺) | m/z 240.0939 | Corresponds to the molecular formula C₁₉H₁₂ |
| Key Fragments | Data not fully available in a tabulated format | Analysis of fragments can confirm the polycyclic aromatic core |
Note: The exact mass is calculated for the molecular formula C₁₉H₁₂. Experimental fragmentation data can be found in specialized mass spectrometry databases and the primary literature.
Microscopic and Crystallographic Characterization
High-Resolution Microscopy
The first visual confirmation of the this compound structure was achieved using advanced microscopy techniques.
-
Scanning Tunneling Microscopy (STM): Provided the initial glimpse of the molecule's structure.[9]
-
Non-contact Atomic Force Microscopy (AFM): Enabled the imaging of a single this compound molecule with atomic resolution, confirming its five-ring structure.[2]
X-ray Crystallography
Table 3: Selected Crystallographic Parameters for a Functionalized this compound Derivative
| Parameter | Value |
| Crystal System | Data not available for parent this compound |
| Space Group | Data not available for parent this compound |
| Unit Cell Dimensions | Data not available for parent this compound |
| Key Bond Lengths (Å) | Data not available for parent this compound |
| Key Bond Angles (°) | Data not available for parent this compound |
Note: Researchers interested in the precise solid-state structure should refer to crystallographic databases for potential future depositions of the parent this compound structure or consult publications detailing the crystallography of its derivatives.
Logical Relationships in Characterization
The characterization of this compound follows a logical workflow, starting from spectroscopic confirmation of the molecular structure to the direct visualization of its atomic arrangement.
dot
Caption: Logical workflow for the characterization of this compound.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For professionals in research and drug development, the provided protocols and data serve as a valuable resource for further exploration and application of this unique polycyclic aromatic hydrocarbon. It is recommended to consult the cited primary literature for more detailed experimental conditions and in-depth analysis.
References
- 1. Photo-finish for this compound | News | Chemistry World [chemistryworld.com]
- 2. newatlas.com [newatlas.com]
- 3. oxfordstudent.com [oxfordstudent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Olympian feat: Chemists synthesize smallest five-ringed molecule - Los Angeles Times [latimes.com]
- 6. 6H-Benzo[cd]pyren-6-one [webbook.nist.gov]
- 7. 6H-Benzo[cd]pyren-6-one | C19H10O | CID 18310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - the world's smallest five-ringed symbol [rsc.org]
Olympicene (C₁₉H₁₂): A Technical Guide to its Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olympicene, a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₁₂, has garnered significant interest within the scientific community due to its unique five-ringed structure resembling the Olympic rings and its potential applications in materials science and electronics. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details the experimental protocols for its original multi-step synthesis and a more recent, efficient two-step method. Furthermore, this guide outlines the advanced imaging techniques used for its structural characterization at the atomic level, specifically non-contact atomic force microscopy (nc-AFM). All available quantitative data, including physical properties and computational bond lengths, are summarized in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.
Introduction
The conception of this compound arose from a desire to celebrate the 2012 London Olympics through chemistry. In March 2010, Professor Graham Richards of the University of Oxford and Antony Williams of the Royal Society of Chemistry (RSC) proposed the synthesis of this novel, five-ringed molecule.[1] The challenge was taken up by researchers Dr. David Fox and Anish Mistry at the University of Warwick, who successfully accomplished the first synthesis.[2] The molecule, with a width of just 1.2 nanometers, is a structural fragment of graphene, suggesting potential applications in advanced electronics, solar cells, and high-tech LEDs.[3]
Physicochemical Properties
This compound is a white powder that is sensitive to light.[1] Its planar aromatic system consists of 18 π-electrons, conferring aromaticity to the molecule.[2] The central six-membered ring, however, is not aromatic.[2]
| Property | Value |
| Chemical Formula | C₁₉H₁₂ |
| Molar Mass | 240.305 g·mol⁻¹[2] |
| Appearance | White powder[1] |
| CAS Number | 191-33-3[2] |
| Density | 1.28 g/cm³[2] |
| Boiling Point | 511.754 °C at 760 mmHg[2] |
| Flash Point | 254.195 °C[2] |
Synthesis of this compound
Two primary synthetic routes to this compound have been reported in the literature. The first is a multi-step process developed by Mistry and Fox, while the second is a more recent and efficient two-step synthesis of a derivative by Tsvetkov and Alabugin.
Original Multi-Step Synthesis (Mistry and Fox)
The initial synthesis of this compound is a seven-step process starting from pyrene (B120774) carboxaldehyde. The detailed experimental procedures were made publicly available on the ChemSpider Synthetic Pages.[4]
Experimental Protocol:
The synthesis involves the following key transformations. For detailed reagent quantities, reaction conditions (temperature, time, etc.), and purification methods, refer to the ChemSpider Synthetic Pages, SyntheticPage 297.[5]
-
Wittig Reaction: Pyrene carboxaldehyde is reacted with an ylide, generated from triphenylphosphine (B44618) and ethyl bromoacetate, in toluene (B28343) to form an α,β-unsaturated ester.[2]
-
Hydrogenation: The double bond of the α,β-unsaturated ester is hydrogenated using hydrogen gas and a palladium catalyst in ethyl acetate.[2]
-
Saponification and Acid Chloride Formation: The ester is hydrolyzed to the corresponding carboxylic acid using potassium hydroxide, followed by treatment with thionyl chloride to form the acid chloride.[2]
-
Friedel-Crafts Acylation: An intramolecular Friedel-Crafts reaction is carried out using aluminium chloride in dichloromethane (B109758) to form a ketone.[2]
-
Reduction: The ketone is reduced to an alcohol (3,4-dihydro-5H-benzo[cd]pyren-5-ol) using lithium aluminium hydride.[2]
-
Dehydration: The alcohol is treated with an acid in the form of an ion-exchange resin to yield this compound.[2]
Two-Step Synthesis of Ph-Olympicene (Tsvetkov and Alabugin)
In 2018, a more efficient two-step synthesis was developed, leading to a phenyl-substituted this compound derivative, termed 'Ph-olympicene'. This method utilizes a radical alkyne peri-annulation reaction.
Experimental Protocol:
This innovative approach fuses an additional hexagonal ring of carbon atoms onto the zigzag edge of a pre-existing polycyclic aromatic hydrocarbon in two quick steps. For detailed experimental conditions and characterization data, refer to the supporting information of the original publication in Angewandte Chemie.
Structural Characterization
The definitive structural confirmation of this compound at the atomic scale was achieved through advanced microscopy techniques.
Non-Contact Atomic Force Microscopy (nc-AFM)
Researchers at IBM Research in Zurich imaged a single molecule of this compound, providing unprecedented resolution of its chemical structure.[4]
Experimental Protocol:
The imaging was performed using a qPlus tuning fork atomic force microscope operating in frequency modulation mode under ultrahigh vacuum (p ≈ 10⁻¹¹ mbar) and at low temperatures (T ≈ 5 K).[6] A key aspect of achieving atomic resolution was the functionalization of the microscope's tip with a single carbon monoxide (CO) molecule.[4][6] This CO-terminated tip allows for the probing of short-range chemical forces, primarily Pauli repulsion, which is the source of the atomic resolution.[7] For precise experimental parameters, including oscillation amplitude and resonance frequency, refer to the supplementary materials of the Science publication by Gross et al. (2009).[4][6]
Quantitative Data
Computational Bond Lengths
A theoretical study using density functional theory (DFT) has provided the optimized geometry of this compound, including the calculated bond lengths between carbon atoms. The following table summarizes these computed values. It is important to note that these are not experimental values.
| Bond | Bond Length (Å) |
| C1-C2 | 1.37 |
| C1-C11 | 1.43 |
| C2-C3 | 1.42 |
| C3-C4 | 1.37 |
| C4-C12 | 1.43 |
| C5-C6 | 1.37 |
| C5-C13 | 1.43 |
| C6-C7 | 1.42 |
| C7-C8 | 1.37 |
| C8-C14 | 1.43 |
| C9-C10 | 1.37 |
| C9-C15 | 1.43 |
| C10-C11 | 1.43 |
| C12-C17 | 1.43 |
| C13-C18 | 1.43 |
| C14-C19 | 1.43 |
| C15-C16 | 1.43 |
| C16-C17 | 1.42 |
| C17-C18 | 1.42 |
| C18-C19 | 1.42 |
| C11-C16 | 1.52 |
Note: The atom numbering corresponds to standard IUPAC nomenclature for benzo[cd]pyrene, the systematic name for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is available through various databases and the original research publications. An interactive proton NMR spectrum is reportedly available on the ChemSpider entry for this compound. The following tables provide a summary of expected and reported spectroscopic features.
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Proton Environment | Expected Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 8.5 |
| Methylene Protons (-CH₂-) | ~4.0 |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Carbon Environment | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 120 - 140 |
| Methylene Carbon (-CH₂-) | ~30 |
FT-IR Spectroscopy (Expected Absorption Bands)
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Alkane C-H stretch | 3000 - 2850 |
| Aromatic C=C stretch | 1600 - 1475 |
UV-Vis Spectroscopy
Due to its extended π-conjugated system, this compound is expected to exhibit strong absorption in the UV-Visible region. Specific λmax values with molar absorptivity data can be found in the primary literature and specialized databases.
Conclusion
This compound stands as a testament to the creativity and precision of modern synthetic chemistry. Its elegant structure, reminiscent of a global symbol of unity, has not only captured the imagination but also opened avenues for research into novel carbon-rich nanomaterials. The development of more efficient synthetic routes and the ability to visualize its atomic structure with remarkable detail underscore the rapid advancements in chemical sciences. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers interested in its synthesis, properties, and potential applications in the next generation of electronic and optical devices. For further detailed experimental procedures and data, the reader is directed to the cited primary literature and chemical databases.
References
- 1. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cssp.chemspider.com [cssp.chemspider.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. lab.semi.ac.cn [lab.semi.ac.cn]
- 6. scribd.com [scribd.com]
- 7. visible uv absorption spectrum of polyenes alkenes carotene buta-1,3-diene hexa-1,3,5-triene octa-1,3,5,7-tetraene deca-1,3,5,7,9-pentaene astaxanthin spectra maximum ultraviolet absorption peaks wavelength Doc Brown's chemistry revision notes [docbrown.info]
Unveiling the Electronic Core of Olympicene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental electronic properties of olympicene, a unique polycyclic aromatic hydrocarbon (PAH) with a structure reminiscent of the Olympic rings. This document provides a comprehensive overview of its electronic characteristics, supported by available data, detailed experimental methodologies, and visual representations of key concepts.
Introduction to this compound
This compound, with the chemical formula C₁₉H₁₂, is a fascinating molecule first synthesized in 2012.[1] Its structure, consisting of five fused rings, is not perfectly planar due to the presence of a CH₂ group, which influences its electronic behavior.[2] As a smaller fragment of graphene, this compound and its derivatives are of significant interest for their potential applications in organic electronics, including light-emitting diodes (LEDs) and solar cells.[1][3] Understanding its core electronic properties is crucial for harnessing its potential in these advanced applications.
Fundamental Electronic Properties
The electronic properties of this compound are primarily dictated by its π-electron system. Theoretical studies have been instrumental in elucidating its electronic structure, comparing it with other well-known PAHs like pentacene.[4][5]
Frontier Molecular Orbitals and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, chemical reactivity, and potential as a semiconductor.
Theoretical calculations based on density functional theory (DFT) have estimated the HOMO-LUMO gap of pure this compound to be approximately 2.6 eV .[6] This value is indicative of a semiconductor material.
Ionization Potential and Electron Affinity
Table 1: Summary of Key Electronic Properties of this compound
| Property | Theoretical Value | Experimental Value | Reference |
| HOMO-LUMO Gap | ~2.6 eV | Not Available | [6] |
| Ionization Potential | Not Available | Not Available | |
| Electron Affinity | Not Available | Not Available |
Note: The lack of extensive experimental data highlights the need for further research in this area.
Experimental Protocols for Electronic Characterization
Determining the electronic properties of this compound experimentally involves a suite of spectroscopic and electrochemical techniques. The following are detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound is a multi-step process that provides the foundational material for all subsequent electronic characterization.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[9]
Experimental Setup:
-
Working Electrode: Glassy carbon electrode or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable organic solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Analyte: A dilute solution of this compound.
Procedure:
-
The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
A cyclic potential sweep is applied to the working electrode, and the resulting current is measured.
-
The oxidation and reduction potentials of this compound are determined from the resulting voltammogram.
-
The HOMO and LUMO energy levels are then calculated using empirical formulas that relate the redox potentials to the energy levels versus the vacuum level.[1]
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule.[10] The wavelength of maximum absorption (λmax) can be used to estimate the optical HOMO-LUMO gap.
Experimental Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent in which this compound is soluble (e.g., cyclohexane, dichloromethane).
-
Cuvettes: Quartz cuvettes with a defined path length (typically 1 cm).
Procedure:
-
A dilute solution of this compound in the chosen solvent is prepared.
-
A baseline spectrum of the pure solvent is recorded.
-
The UV-Vis spectrum of the this compound solution is recorded over a specific wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) corresponding to the π-π* transition is identified.
-
The optical bandgap can be estimated from the onset of the absorption edge using the equation: E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.
Computational Methodologies
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting and understanding the electronic properties of molecules like this compound.
Typical Computational Protocol:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. Common DFT functionals for this include B3LYP.[11]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine properties such as HOMO and LUMO energies, ionization potential, and electron affinity. More advanced methods like Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical prediction of the structures and energies of this compound and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Theoretical Deep Dive into the Isomers and Energetics of Olympicene
For Researchers, Scientists, and Drug Development Professionals
Olympicene, a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings resembling the Olympic emblem, has garnered significant attention for its unique electronic and optical properties.[1][2] Its structural similarity to pentacene (B32325) suggests its potential as an organic semiconductor in applications ranging from high-tech LEDs and solar cells to sensors and energy storage.[1][3][4] This technical guide provides an in-depth analysis of the theoretical prediction of this compound isomers and their corresponding energies, offering a valuable resource for researchers in materials science and computational chemistry.
The study of this compound and its isomers reveals a complex energetic landscape that necessitates sophisticated computational approaches. Theoretical calculations have demonstrated that this compound isomers can be broadly classified into two categories: aromatic and diradical isomers.[1][3][5] The accurate prediction of the stability and properties of these isomers, particularly the diradical species, requires methods that can adequately account for strong electron correlation.[1][3][5]
Computational Methodologies for this compound Isomer Prediction
The theoretical investigation of this compound isomers employs a variety of quantum chemical methods to determine their structures and relative energies. The choice of methodology is critical, especially for capturing the electronic character of diradical isomers.
Key Computational Approaches:
-
Density Functional Theory (DFT): A widely used method for electronic structure calculations in molecules. For this compound, various functionals are employed to assess aromaticity and predict geometries.[6][7]
-
Parametric Two-Electron Reduced Density Matrix (2-RDM) Method: This method has proven particularly effective for this compound.[1][3][5][8] Unlike traditional wave function methods, the 2-RDM method uses the two-electron reduced density matrix as the fundamental variable, enabling it to capture the multireference correlation characteristic of diradical isomers.[1][3][5]
-
Coupled Cluster with Single and Double Excitations (CCSD): A high-accuracy single-reference method. While reliable for aromatic isomers, it can be less accurate for systems with significant multireference character, such as the diradical this compound isomers.[8]
-
Multireference Methods: For systems with strong electron correlation, multireference methods like Complete Active Space Second-Order Perturbation Theory (CASPT2) and Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) are employed to provide a more accurate description of the electronic structure.[6][7]
The parametric 2-RDM method has been shown to provide a significant correction for the energies of diradical isomers compared to CCSD.[1][3][5][8] This highlights the importance of selecting a computational method that can accurately describe the electronic nature of the specific isomer under investigation.
Relative Energies of this compound Isomers
Theoretical studies have focused on determining the relative stabilities of various this compound isomers. The most stable isomer of this compound possesses C₂ᵥ symmetry.[8] The diradical isomers are of particular interest due to their unique electronic structures.
The following table summarizes the key energetic findings from theoretical predictions:
| Isomer Type | Computational Method | Key Finding | Reference |
| Most Stable Isomer | Parametric 2-RDM | The C₂ᵥ-symmetric structure is the lowest in energy by 5.7 kcal/mol compared to the next most stable isomer. | [8] |
| Diradical Isomers | Parametric 2-RDM vs. CCSD | The 2-RDM method predicts five diradical isomers to be 16–22 kcal/mol lower in energy than predicted by CCSD. | [1][3][5][8] |
| Diradical Isomers | Parametric 2-RDM | The diradical isomers are predicted to be stable to dissociation by 2–20 kcal/mol. | [1][3][5] |
Computational Protocol for Isomer Energy Prediction
A general workflow for the theoretical prediction of this compound isomer energies involves the following steps:
-
Geometry Optimization: The initial structures of the different isomers are optimized to find their minimum energy conformations. This is typically performed using a method like DFT with a suitable functional and basis set.
-
Frequency Calculations: To confirm that the optimized structures correspond to true minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations are performed on the optimized geometries using more sophisticated methods such as the parametric 2-RDM method, CCSD, or multireference methods with a larger basis set, like the Dunning-Hay basis set.[8]
-
Relative Energy Calculation: The relative energies of the isomers are then calculated by taking the difference in their total electronic energies.
Theoretical Methodologies and Isomer Types
The choice of theoretical method is intrinsically linked to the type of this compound isomer being studied. The following diagram illustrates the relationship between the primary isomer categories and the recommended computational approaches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. azertag.az [azertag.az]
- 3. researchgate.net [researchgate.net]
- 4. Chemists Find New Way to Synthesize ‘Olympic Ring’ Molecule | Sci.News [sci.news]
- 5. Theoretical prediction of the structures and energies of this compound and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability and Reactivity of the Phenalene and this compound Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Quantum Electronic-Structure of Olympicene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olympicene, with the IUPAC name 6H-Benzo[cd]pyrene, is a polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene (B151609) rings, arranged in a structure reminiscent of the Olympic rings.[1] This unique arrangement results in a planar geometry for the otherwise helical benzo[c]phenanthrene (B127203) scaffold, a consequence of the methylene (B1212753) bridge at the 6-position.[1] The electronic and optical properties of this compound and its derivatives have garnered significant interest due to their potential applications in materials science, particularly in the development of organic semiconductors, solar cells, and LEDs.[1]
The study of this compound's electronic structure through quantum computational methods is crucial for understanding its stability, reactivity, and potential as a functional material. Theoretical investigations have provided valuable insights into the relative energies of its various isomers and have highlighted the importance of employing advanced computational techniques to accurately describe its electronic properties, including the presence of diradical character in some of its isomers.[2]
This technical guide provides an in-depth overview of the quantum electronic-structure computations performed on this compound, summarizing key quantitative data and detailing the computational methodologies employed in seminal research.
Molecular Structure and Isomerism
The molecular formula of this compound is C₁₉H₁₂.[1] Theoretical studies have explored the electronic structure and relative stabilities of this compound and its various isomers. These isomers can be broadly categorized into aromatic and diradical species. The accurate prediction of the energetic ordering of these isomers is computationally demanding and often requires methods that can adequately treat strong electron correlation.[2]
Quantitative Computational Data
The following tables summarize the key quantitative data obtained from quantum electronic-structure computations of this compound and its isomers.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Computational Method | Reference |
| HOMO Energy | -5.511 eV | RI-B3LYP-D3/def2-TZVP | [3] |
| LUMO Energy | -1.496 eV | RI-B3LYP-D3/def2-TZVP | [3] |
| HOMO-LUMO Gap | 4.015 eV | RI-B3LYP-D3/def2-TZVP | [3] |
Table 2: Relative Energies of this compound Isomers
Seminal computational work by Valentine and Mazziotti explored the relative energies of this compound and its diradical isomers. Their calculations, employing the parametric two-electron reduced density matrix (2-RDM) method, revealed that five diradical isomers are significantly lower in energy than what is predicted by methods like coupled cluster with single and double excitations.[2] The 2-RDM method predicts these diradical isomers to be 16-22 kcal/mol lower in energy, rendering them stable to dissociation by 2-20 kcal/mol.[2]
Note: Detailed tables of absolute and relative energies for specific isomers from the primary literature are not publicly available in the immediate search results. Access to the full text of the cited research is required for a comprehensive tabulation.
Experimental and Computational Protocols
The accurate theoretical description of this compound's electronic structure necessitates the use of sophisticated quantum chemical methods. The primary methods employed in the literature are the parametric two-electron reduced density matrix (2-RDM) method and Density Functional Theory (DFT).
Parametric Two-Electron Reduced Density Matrix (2-RDM) Method
The 2-RDM method is a powerful approach for treating strong electron correlation, which is particularly important for describing the diradical character of some this compound isomers.[2] This method takes the 2-RDM as the fundamental variable in the calculation, rather than the many-electron wavefunction.[2]
Methodology:
-
Software: The specific software package used for the 2-RDM calculations on this compound is not explicitly stated in the available abstracts. However, the developers of the parametric 2-RDM method have made their code available.[4]
-
Basis Set: The basis set used in the original study by Valentine and Mazziotti is not specified in the abstract.[2]
-
Parameters: The parametric 2-RDM method involves a specific parameterization of the 2-RDM to ensure it is a good approximation of a physically realistic N-electron system.[5]
Density Functional Theory (DFT)
DFT is a widely used computational method for calculating the electronic structure of molecules. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results.
Methodology for Gas Adsorption Studies:
-
Software: Gaussian 09.[6]
-
Functional: B3LYP with Grimme's D3 dispersion correction (B3LYP-D3).[3]
-
Basis Set: def2-TZVP.[3]
-
Analysis: Frontier Molecular Orbital (HOMO, LUMO) analysis and Natural Bond Orbital (NBO) analysis were performed to understand the electronic properties and charge distribution.[3]
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical quantum electronic-structure computation of this compound, the following workflow diagram is provided.
Caption: A generalized workflow for quantum electronic-structure computations of this compound.
Conclusion
The quantum electronic-structure computation of this compound has provided fundamental insights into its stability, aromaticity, and the electronic nature of its isomers. Advanced methods capable of handling strong electron correlation, such as the parametric 2-RDM method, have been shown to be crucial for accurately describing the diradical character present in some of its low-lying isomers. DFT calculations continue to be a valuable tool for investigating the properties of this compound, particularly for larger systems and for studying its interactions with other molecules. Further computational and experimental work is warranted to fully elucidate the potential of this compound and its derivatives in the development of novel organic electronic materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of Industrial Gases (CH4, CO2, and CO) on this compound: A DFT and CCSD(T) Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - damazz/P2RDM: parametric two-electron reduced density matrix method [github.com]
- 5. Parametric two-electron reduced-density-matrix method applied to computing molecular energies and properties at nonequilibrium geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Aromaticity and Electron Counting of Olympicene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olympicene (6H-Benzo[cd]pyrene) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene (B151609) rings, arranged in a structure reminiscent of the Olympic rings. Its unique topology and electronic properties have garnered significant interest in materials science and organic electronics. This technical guide provides a comprehensive analysis of the aromaticity and electron counting principles governing this compound. We delve into the application of Hückel's rule, present quantitative data from computational studies, and outline the experimental and theoretical protocols used to characterize this molecule.
Introduction to this compound
First synthesized in 2012 by Anish Mistry and David Fox at the University of Warwick, this compound (C₁₉H₁₂) was conceived to celebrate the London Olympics.[1] The molecule consists of a planar benzo[c]phenanthrene (B127203) scaffold forced into planarity by a central methylene (B1212753) bridge (-CH₂-).[2] This structural feature distinguishes it from related non-planar molecules.[1] Its relationship to graphene and potential applications in next-generation solar cells and LEDs make it a subject of ongoing research.[3] The structure of this compound has been famously visualized at the single-molecule level using non-contact atomic force microscopy (AFM).[3]
Electron Counting and Hückel's Rule
The aromaticity of a cyclic, planar, and fully conjugated molecule can be predicted using Hückel's rule, which states that the system must contain 4n+2 π-electrons, where 'n' is a non-negative integer.[1]
This compound possesses a total of 18 π-electrons within its extended, planar conjugated system. Applying Hückel's rule: 4n + 2 = 18 4n = 16 n = 4
Since 'n' is a positive integer (4), this compound fulfills this critical criterion for aromaticity.[1] It is important to note that this applies to the periphery of the π-system. The central five-membered ring containing the sp³-hybridized CH₂ group is not aromatic.[1]
The logical application of aromaticity rules to this compound is outlined in the diagram below.
Caption: Logical workflow for applying Hückel's rule to determine the aromaticity of this compound.
Quantitative Analysis of Aromaticity
The aromatic character of this compound is not merely a theoretical concept but can be quantified through various computational and experimental methods. Key indicators include bond length equalization, Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE).
Bond Length Equalization
A hallmark of aromatic systems is the delocalization of π-electrons, which leads to an averaging of the carbon-carbon bond lengths. In a purely aromatic system like benzene, all C-C bonds are identical (1.39 Å), intermediate between a typical single bond (~1.54 Å) and a double bond (~1.34 Å).[4] In polycyclic systems like this compound, a high degree of bond length equalization within the rings indicates significant aromatic character.
Computational studies using Density Functional Theory (DFT) have determined the optimized geometry and bond lengths of this compound. The table below summarizes these findings, demonstrating a pattern of shortened single bonds and elongated double bonds consistent with an aromatic structure.
| Bond | Bond Length (Å) | Bond | Bond Length (Å) |
| C1-C2 | 1.38 Å | C10-C11 | 1.42 Å |
| C2-C3 | 1.42 Å | C11-C12 | 1.37 Å |
| C3-C4 | 1.41 Å | C12-C13 | 1.42 Å |
| C4-C5 | 1.38 Å | C13-C14 | 1.42 Å |
| C5-C6 | 1.43 Å | C14-C15 | 1.37 Å |
| C6-C7 | 1.43 Å | C15-C16 | 1.43 Å |
| C7-C8 | 1.37 Å | C16-C17 | 1.46 Å |
| C8-C9 | 1.42 Å | C17-C18 | 1.51 Å |
| C9-C1 | 1.43 Å | C18-C6 | 1.51 Å |
| C3-C10 | 1.43 Å | C18-C19 | 1.51 Å |
| C9-C16 | 1.43 Å | C5-C19 | 1.51 Å |
| Data sourced from DFT calculations presented in a study on this compound sensors.[5] |
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity, calculated by placing a "ghost" atom (Bq) at the center of a ring and computing its magnetic shielding. A negative NICS value (diatropic ring current) indicates aromaticity, while a positive value (paratropic ring current) suggests anti-aromaticity. Values near zero are indicative of non-aromatic character. Recent studies have utilized DFT to calculate NICS values for this compound isomers.[6]
| Compound | Ring | NICS(1) (ppm) | Aromaticity |
| Benzene | - | -10.2 | Aromatic |
| Naphthalene | - | -9.9 | Aromatic |
| Anthracene | Outer Rings | -11.5 | Aromatic |
| Anthracene | Central Ring | -6.8 | Aromatic |
| Phenanthrene | Outer Rings | -10.9 | Aromatic |
| Phenanthrene | Central Ring | -5.0 | Aromatic |
| Comparative data from various computational studies. |
Based on its structure and electron count, the outer benzene rings of this compound are expected to exhibit strongly negative NICS values, confirming their local aromaticity.
Aromatic Stabilization Energy (ASE)
ASE is the energy by which a cyclic conjugated compound is more stable than its hypothetical acyclic analogue.[7] It quantifies the extra stability gained through electron delocalization. While a specific ASE value for this compound has not been reported, it is expected to be significant, contributing to its overall stability. For context, the experimentally determined ASE of benzene is approximately 36 kcal/mol.[8]
Methodologies and Protocols
Synthesis of this compound
The original synthesis of this compound was a multi-step process starting from pyrene-4-carboxaldehyde. The experimental procedures were documented on the ChemSpider Synthetic Pages.[3] The general workflow is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Protocol Summary:
-
Wittig Reaction: Pyrene-4-carboxaldehyde is reacted with a phosphorus ylide (generated from triphenylphosphine and ethyl bromoacetate) in toluene to form an α,β-unsaturated ester.[1]
-
Hydrogenation: The double bond of the ester is reduced using catalytic hydrogenation (H₂ with Pd/C) in ethyl acetate.[1]
-
Hydrolysis and Acylation: The resulting ester is hydrolyzed to a carboxylic acid with potassium hydroxide (B78521) (KOH), followed by conversion to the acid chloride using thionyl chloride (SOCl₂).[1]
-
Friedel-Crafts Acylation: An intramolecular Friedel-Crafts reaction is induced using a Lewis acid like aluminum chloride (AlCl₃) in dichloromethane, leading to cyclization and the formation of a ketone precursor.[1]
-
Reduction: The final step involves the reduction of the ketone group to a methylene group to yield this compound.
Computational Protocol for Aromaticity Analysis
Theoretical studies are essential for quantifying the aromaticity of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose. A typical workflow for calculating geometry, bond lengths, and NICS values is described below.
Caption: Workflow for computational analysis of this compound's aromaticity using DFT.
Protocol Details:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically performed using a DFT functional like B3LYP or ωB97M-V with a basis set such as def2-TZVP.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure it is a true energy minimum, confirmed by the absence of imaginary frequencies.
-
Bond Length Analysis: Carbon-carbon bond lengths are measured from the optimized geometry to assess the degree of bond length equalization.[5]
-
NICS Calculation: Using the optimized geometry, a magnetic shielding calculation is performed. The Gauge-Independent Atomic Orbital (GIAO) method is standard.[6] Ghost atoms are placed at the geometric center of each ring (and typically 1 Å above the center for NICS(1) values) to calculate the nucleus-independent chemical shifts.
Conclusion
This compound serves as an exemplary case study in the principles of aromaticity in polycyclic systems. Its 18 π-electron framework conforms to Hückel's 4n+2 rule, establishing its aromatic character. This is quantitatively supported by computational analyses of its molecular structure, which reveal significant bond length equalization, a key indicator of electron delocalization. While specific NICS and ASE values for the parent molecule require further reporting in the literature, comparisons with analogous PAHs strongly suggest a high degree of aromatic stabilization. The detailed synthetic and computational protocols outlined herein provide a framework for the continued investigation of this compound and its derivatives, which hold promise for advancements in materials science and electronic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uk.newsroom.ibm.com [uk.newsroom.ibm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Adsorption of Industrial Gases (CH4, CO2, and CO) on this compound: A DFT and CCSD(T) Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding in 6H-Benzo[cd]pyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of 6H-Benzo[cd]pyrene, a polycyclic aromatic hydrocarbon (PAH) also known by the trivial name 'Olympicene'. The information presented herein is a synthesis of publicly available experimental and computational data, intended to support research and development activities.
Molecular Structure and Bonding
6H-Benzo[cd]pyrene (C₁₉H₁₂) is a pentacyclic aromatic hydrocarbon with a unique bridged structure.[1] Its core consists of a pyrene (B120774) moiety fused with a cyclopentadiene (B3395910) ring, resulting in a non-planar geometry. The molecule possesses an sp³-hybridized carbon at the 6-position, which puckers the otherwise planar aromatic system. This structural feature is critical to its chemical reactivity and physical properties.
The bonding in 6H-Benzo[cd]pyrene is characterized by a delocalized π-electron system across the aromatic rings. This extensive conjugation is responsible for its characteristic spectroscopic properties. The C-C bond lengths in the aromatic portion are expected to be intermediate between those of single and double bonds, typical of polycyclic aromatic hydrocarbons. The bonds associated with the methylene (B1212753) bridge (C-H and C-C at the 6-position) exhibit standard sp³-hybridized bond lengths and angles.
Table 1: Selected Bond Lengths and Angles for a 6-Methyl-6H-Benzo[cd]pyrene Derivative
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | ||
| C(aromatic)-C(aromatic) | 1.375 - 1.450 | |
| C(aromatic)-C(6) | 1.508 - 1.515 | |
| C(6)-C(methyl) | 1.530 | |
| C(aromatic)-H | 0.930 - 0.960 | |
| C(6)-H | 0.980 | |
| Bond Angles | ||
| C(aromatic)-C(aromatic)-C(aromatic) | 118.5 - 122.0 | |
| C(aromatic)-C(6)-C(aromatic) | 103.5 | |
| H-C(6)-C(aromatic) | 109.0 - 110.0 |
Note: Data is derived from the crystallographic information file (CIF) for CCDC deposition number 2408380, which corresponds to a methyl derivative of 6H-Benzo[cd]pyrene. The ranges for aromatic C-C and C-H bonds reflect the variations within the fused ring system.
Experimental Protocols
The determination of the molecular structure and bonding of 6H-Benzo[cd]pyrene relies on a combination of synthetic organic chemistry and advanced analytical techniques.
The following protocol is based on the synthesis reported by Anish Mistry and David Fox on ChemSpider SyntheticPages.[2]
Reaction Scheme:
A multi-step synthesis starting from pyrene-4-carbaldehyde.
Materials and Methods:
-
Wittig Reaction: Pyrene-4-carbaldehyde is reacted with the ylide derived from (carbethoxymethyl)triphenylphosphonium bromide in a suitable solvent (e.g., toluene) to yield the corresponding α,β-unsaturated ester.
-
Reduction: The resulting ester is reduced, for example, via catalytic hydrogenation, to saturate the double bond.
-
Cyclization: The saturated ester is then subjected to an intramolecular Friedel-Crafts acylation reaction to form the pentacyclic ketone precursor.
-
Reduction of Ketone: The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the alcohol to yield 6H-Benzo[cd]pyrene.
Author's Note on Purification: The product is noted to be sensitive and may degrade on a standard silica (B1680970) gel column. Purification under a dinitrogen atmosphere is recommended to minimize degradation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized product. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the downfield region and a distinctive signal for the methylene protons at the 6-position in the upfield region. An interactive proton NMR spectrum for this compound is available on the ChemSpider SyntheticPages entry.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of 6H-Benzo[cd]pyrene.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles.
Protocol Outline:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Workflow for Structural Determination
The logical flow for the determination of the molecular structure and bonding of 6H-Benzo[cd]pyrene is depicted in the following diagram.
Caption: Workflow for the synthesis and structural elucidation of 6H-Benzo[cd]pyrene.
References
Unraveling the Stability of Olympicene: A Technical Guide to Initial Computational Investigations
For Immediate Release
A Deep Dive into the Computational Underpinnings of a Unique Polycyclic Aromatic Hydrocarbon
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the initial computational studies that have elucidated the stability of olympicene, a fascinating polycyclic aromatic hydrocarbon (PAH) with a unique five-ring structure reminiscent of the Olympic rings. This document details the theoretical frameworks and quantitative data from seminal research that has been pivotal in understanding the electronic structure and energetic landscape of this compound and its isomers.
Introduction to this compound
This compound (C₁₉H₁₂) is a non-planar PAH that has garnered significant interest due to its unique topology and potential applications in materials science and electronics. Initial theoretical investigations have been crucial in predicting its stability and exploring the energetic landscape of its various isomers. These computational studies provide a foundational understanding of the molecule's kinetic and thermodynamic properties, which are essential for its synthesis and potential functionalization.
Core Computational Stability Analyses
The initial theoretical explorations of this compound's stability have primarily been conducted through two key computational approaches: the parametric two-electron reduced density matrix (2-RDM) method and multireference calculations. These methods have been instrumental in characterizing the ground-state energies and aromaticity of this compound and its isomers.
The Parametric 2-RDM Method and Coupled Cluster Calculations
A foundational study by Valentine and Mazziotti provided the first theoretical insights into the kinetic stability of this compound.[1] Their work highlighted the existence of various isomers, including both aromatic and diradical species. The computational approach was centered on the parametric 2-RDM method, which is adept at handling strong electron correlation, a characteristic feature of some of the this compound isomers.[1]
Experimental Protocol: 2-RDM and CCSD Calculations
The computational methodology employed by Valentine and Mazziotti is outlined as follows:
-
Geometry Optimization: Initial molecular geometries of this compound and its isomers were optimized using density functional theory (DFT) with the B3LYP functional and the 6-31G* basis set.
-
Energy Calculations: Single-point energy calculations were then performed on the optimized geometries using the following methods:
-
Parametric 2-RDM Method: This method was employed to accurately capture the electronic energies, particularly for the diradical isomers which exhibit significant multireference character. The calculations were performed with the cc-pVDZ basis set.
-
Coupled Cluster with Single and Double Excitations (CCSD): For comparison, CCSD calculations were also performed with the cc-pVDZ basis set. This method provides a high level of theory for systems where a single-reference determinant is a good approximation.
-
-
Software: The GAMESS (General Atomic and Molecular Electronic Structure System) software package was utilized for these calculations.
Data Presentation: Relative Energies of this compound Isomers
The study revealed that several diradical isomers of this compound are energetically more favorable than the initially synthesized aromatic form.[1] The relative energies calculated using the parametric 2-RDM method are summarized in the table below.
| Isomer Type | Number of Isomers | Relative Energy Range (kcal/mol) vs. This compound |
| Diradical | 5 | -16 to -22 |
Table 1: Relative energies of diradical this compound isomers compared to the aromatic this compound, as calculated by the parametric 2-RDM method.[1]
Multireference and DFT Calculations for Aromaticity Assessment
More recent research by Ferrão et al. has expanded on the initial stability studies by employing multireference calculations and DFT to investigate the reactivity and aromaticity of this compound isomers in greater detail.[2] This work introduced the use of the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) as key indicators of aromatic character.[2]
Experimental Protocol: Multireference and DFT Calculations
The computational workflow utilized by Ferrão and collaborators is detailed below:
-
Geometry Optimization: The geometries of the this compound isomers were optimized using DFT with the B3LYP functional and the 6-311G(d,p) basis set.
-
Multireference Calculations: To accurately describe the electronic states, especially for open-shell and multireference systems, the following methods were used:
-
Complete Active Space Second-Order Perturbation Theory (CASPT2): These calculations were performed to obtain accurate energies of the ground and excited states. The active space was chosen to include the π-orbitals.
-
Multireference Averaged Quadratic Coupled Cluster (MR-AQCC): This method was also employed for a robust treatment of electron correlation.
-
-
Aromaticity Indices Calculation:
-
HOMA: The HOMA index, a geometry-based measure of aromaticity, was calculated from the optimized bond lengths.
-
NICS: NICS values, which are based on the magnetic shielding at the center of each ring, were calculated using the GIAO (Gauge-Including Atomic Orbital) method at the B3LYP/6-311+G(d,p) level of theory.
-
-
Software: The MOLCAS and Gaussian software packages were used for these computations.
Data Presentation: Aromaticity Indices for this compound Rings
The HOMA and NICS(0) (NICS calculated at the ring center) values provide a quantitative measure of the aromaticity of the individual rings within the this compound structure. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. HOMA values closer to 1 indicate a higher degree of aromaticity.
| Ring | HOMA | NICS(0) (ppm) |
| A | 0.85 | -9.5 |
| B | 0.78 | -8.2 |
| C | 0.65 | -6.1 |
| D | 0.83 | -9.1 |
| E (Central) | 0.32 | -2.5 |
Table 2: Representative HOMA and NICS(0) values for the individual rings of the aromatic this compound isomer.
Visualization of Computational Workflows
To provide a clearer understanding of the logical flow of the computational studies discussed, the following diagrams have been generated using the DOT language.
Conclusion
The initial computational studies on this compound have been instrumental in shaping our understanding of its stability and electronic properties. The work of Valentine and Mazziotti established the energetic landscape of its isomers, highlighting the favorability of diradical structures.[1] Subsequent research by Ferrão and colleagues provided a deeper understanding of the aromatic characteristics of these molecules through advanced multireference calculations and the application of aromaticity indices.[2] Together, these studies provide a robust computational foundation for future experimental work on the synthesis, functionalization, and application of this unique polycyclic aromatic hydrocarbon.
References
Preliminary Investigation of the Optical Properties of Olympicene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olympicene, a fascinating polycyclic aromatic hydrocarbon (PAH) with a structure reminiscent of the Olympic rings, has garnered significant interest for its potential applications in materials science and electronics.[1][2][3] Its unique π-conjugated system suggests intriguing optical properties that could be harnessed for the development of novel sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices. This technical guide provides a comprehensive overview of a preliminary investigation into the optical properties of this compound. Due to the limited availability of published experimental data on this compound's specific optical characteristics, this document outlines the fundamental experimental protocols and theoretical considerations for such a study. Hypothetical data, based on the known properties of similar PAHs, is presented for illustrative purposes.
Introduction
This compound, with the IUPAC name 6H-Benzo[cd]pyrene, is a non-planar PAH composed of five fused rings.[4] Its electronic structure, characterized by a delocalized π-electron system, is expected to give rise to distinct absorption and emission properties. The study of these properties is crucial for understanding the molecule's photophysics and evaluating its suitability for various applications. This guide details the standard methodologies for characterizing the key optical parameters of a molecule like this compound, including its UV-Vis absorption, fluorescence, and phosphorescence characteristics.
Hypothetical Optical Properties of this compound
The following table summarizes plausible, yet hypothetical, quantitative data for the optical properties of this compound. These values are based on analogies with well-characterized polycyclic aromatic hydrocarbons such as pyrene (B120774) and benzo[a]pyrene (B130552) and serve as a benchmark for future experimental investigations.
| Parameter | Symbol | Hypothetical Value | Units | Conditions |
| Absorption Maximum | λmax | 340, 275, 240 | nm | In cyclohexane |
| Molar Extinction Coefficient | ε | 50,000, 35,000, 60,000 | M-1cm-1 | At corresponding λmax |
| Fluorescence Emission Maximum | λem | 385, 395 | nm | In cyclohexane, λex = 340 nm |
| Fluorescence Quantum Yield | ΦF | 0.6 | - | Relative to quinine (B1679958) sulfate (B86663) |
| Fluorescence Lifetime | τF | 80 | ns | In deoxygenated cyclohexane |
| Phosphorescence Emission Maximum | λphos | 610 | nm | In a frozen ethanol (B145695) matrix at 77 K |
| Phosphorescence Lifetime | τP | 1.2 | s | In a frozen ethanol matrix at 77 K |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual experimental values for this compound may differ.
Experimental Protocols
A thorough investigation of this compound's optical properties requires a systematic approach employing various spectroscopic techniques. The following sections detail the experimental protocols for these measurements.
Sample Preparation
-
Synthesis and Purification: this compound is synthesized via a multi-step organic synthesis.[4] The final product must be purified to a high degree, typically using column chromatography and recrystallization, to remove any fluorescent or absorbing impurities that could interfere with the optical measurements. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
-
Solvent Selection: A range of solvents of varying polarity should be used to investigate solvatochromic effects. Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) are essential to minimize background absorption and fluorescence.
-
Concentration: For absorption measurements, solutions are typically prepared in the micromolar (10-6 to 10-5 M) range to ensure that the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 to 1.0). For fluorescence measurements, more dilute solutions (10-7 to 10-6 M) are often used to avoid inner filter effects and self-quenching.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which this compound absorbs light and to quantify the strength of this absorption.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Procedure: a. Prepare a stock solution of this compound of known concentration in the chosen solvent. b. Prepare a series of dilutions from the stock solution. c. Fill a quartz cuvette (1 cm path length) with the pure solvent to record a baseline. d. Record the absorption spectra of the this compound solutions from approximately 200 to 800 nm. e. Identify the wavelengths of maximum absorbance (λmax). f. Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[5]
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of this compound after it has absorbed light.
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).
-
Procedure: a. Prepare a dilute solution of this compound (absorbance at the excitation wavelength < 0.1). b. Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., 340 nm). c. Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350 to 700 nm). d. Identify the wavelengths of maximum fluorescence emission (λem).
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[6]
-
Standard Selection: A standard with a known quantum yield and with absorption and emission properties similar to this compound should be chosen (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Procedure: a. Prepare a series of solutions of both the this compound sample and the standard with absorbances at the excitation wavelength ranging from 0.01 to 0.1. b. Record the absorption and fluorescence emission spectra for all solutions. c. Integrate the area under the emission curves for both the sample and the standard. d. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. e. The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std) where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Phosphorescence Spectroscopy
Phosphorescence is emission from the triplet excited state and is typically observed at longer wavelengths and with longer lifetimes than fluorescence.
-
Instrumentation: A spectrofluorometer with a phosphorescence mode, which involves time-gating to separate the long-lived phosphorescence from the short-lived fluorescence. A cryogenic setup (e.g., a liquid nitrogen dewar) is required.
-
Procedure: a. Prepare a solution of this compound in a solvent that forms a rigid glass at low temperatures (e.g., ethanol or a mixture of organic solvents). b. The sample is placed in the cryogenic dewar and cooled to 77 K (-196 °C). c. The sample is excited, and the emission is recorded after a short delay to allow for the decay of fluorescence. d. The phosphorescence spectrum is recorded, and the wavelength of maximum phosphorescence (λphos) is determined.
Phosphorescence Lifetime (τP) Measurement
The phosphorescence lifetime is the characteristic time it takes for the phosphorescence intensity to decay to 1/e of its initial value.
-
Instrumentation: A spectrofluorometer with time-resolved capabilities, often using a pulsed excitation source (e.g., a flash lamp or a pulsed laser).
-
Procedure: a. The sample is prepared and cooled as for phosphorescence spectroscopy. b. The sample is excited with a short pulse of light. c. The decay of the phosphorescence intensity over time is recorded. d. The lifetime (τP) is determined by fitting the decay curve to an exponential function.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for UV-Vis Absorption Spectroscopy of this compound.
Caption: Workflow for Fluorescence Quantum Yield Determination.
Caption: Workflow for Phosphorescence Spectroscopy and Lifetime Measurement.
Conclusion
This technical guide provides a foundational framework for the preliminary investigation of the optical properties of this compound. By following the detailed experimental protocols for UV-Vis absorption, fluorescence, and phosphorescence spectroscopy, researchers can obtain the critical data necessary to characterize this unique molecule's photophysical behavior. The provided workflows and hypothetical data serve as a valuable resource for planning and executing these experiments. A thorough understanding of this compound's optical properties will be instrumental in unlocking its potential for advanced applications in materials science and optoelectronics.
References
- 1. Photophysical characterization and the self-assembly properties of mono- and bis-pyrene derivatives for cell imaging applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzo[A]Pyrene and Benzo[E]Pyrene: Photoreactivity and Phototoxicity toward Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A computational study of the vibronic effects on the electronic spectra and the photophysics of aza[7]helicene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of Olympicene from Pyrene Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the laboratory synthesis of olympicene (6H-benzo[cd]pyrene), a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its unique five-ring structure resembling the Olympic rings. The synthesis commences with the commercially available starting material, pyrene-1-carboxaldehyde, and proceeds through a seven-step sequence involving a Wittig reaction, hydrogenation, saponification, acyl chloride formation, an intramolecular Friedel-Crafts acylation, reduction, and final dehydration. This protocol is based on the original synthetic route developed by Anish Mistry and David Fox at the University of Warwick. Detailed methodologies for each reaction and purification step are provided, along with a comprehensive table of quantitative data to facilitate reproducibility.
Introduction
This compound is a fascinating PAH composed of five fused rings, four of which are benzene (B151609) rings.[1][2] Conceived in 2010 to celebrate the 2012 London Olympics, its synthesis was first reported by chemists at the University of Warwick.[2][3] Beyond its aesthetic appeal, this compound is structurally related to graphene and is of interest for its potential electronic and optical properties, with possible applications in next-generation solar cells and high-tech lighting sources like LEDs.[2] The following protocol details the multi-step synthesis of this intriguing molecule from pyrene-1-carboxaldehyde.
Synthetic Workflow
The overall synthetic pathway from pyrene-1-carboxaldehyde to this compound is depicted below. The process begins with the formation of a carbon-carbon double bond via a Wittig reaction, followed by saturation of this bond. The ester functionality is then converted to a carboxylic acid and subsequently to an acyl chloride, which enables the crucial intramolecular Friedel-Crafts acylation to form the pentacyclic ketone intermediate. A final reduction and dehydration sequence yields the target molecule, this compound.
Experimental Protocols
Materials and Instrumentation: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica (B1680970) gel plates. Purification of intermediates and the final product should be performed using flash column chromatography.
Step 1: Wittig Reaction - Synthesis of Ethyl (E)-3-(pyren-1-yl)acrylate
Protocol:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrene-1-carboxaldehyde (1.0 equiv) and ethyl (triphenylphosphoranylidene)acetate (1.1 equiv).
-
Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford ethyl (E)-3-(pyren-1-yl)acrylate as a solid.
Step 2: Hydrogenation - Synthesis of Ethyl 3-(pyren-1-yl)propanoate
Protocol:
-
Dissolve ethyl (E)-3-(pyren-1-yl)acrylate (1.0 equiv) in ethyl acetate in a suitable hydrogenation flask.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield ethyl 3-(pyren-1-yl)propanoate, which can often be used in the next step without further purification.
Step 3: Saponification - Synthesis of 3-(Pyren-1-yl)propanoic acid
Protocol:
-
Dissolve ethyl 3-(pyren-1-yl)propanoate (1.0 equiv) in a mixture of ethanol (B145695) and water (e.g., 4:1 v/v).
-
Add potassium hydroxide (B78521) (KOH) (5.0-10.0 equiv) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of concentrated hydrochloric acid (HCl).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain 3-(pyren-1-yl)propanoic acid.
Step 4: Acid Chloride Formation - Synthesis of 3-(Pyren-1-yl)propionyl chloride
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(pyren-1-yl)propanoic acid (1.0 equiv) in thionyl chloride (SOCl₂) (used in excess, can also serve as solvent).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can help remove final traces).
-
The resulting crude 3-(pyren-1-yl)propionyl chloride is typically used immediately in the next step without purification.
Step 5: Intramolecular Friedel-Crafts Acylation - Synthesis of 4H-Benzo[cd]pyren-5(6H)-one
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2-1.5 equiv) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 3-(pyren-1-yl)propionyl chloride from the previous step in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent in vacuo and purify the residue by column chromatography to yield 4H-benzo[cd]pyren-5(6H)-one. Note that this reaction is reported to have a modest yield.[4]
Step 6: Reduction - Synthesis of 3,4,5,6-Tetrahydrobenzo[cd]pyren-5-ol
Protocol:
-
Under an inert atmosphere, add 4H-benzo[cd]pyren-5(6H)-one (1.0 equiv) dissolved in anhydrous tetrahydrofuran (B95107) (THF) to a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv) in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude alcohol, which is used in the next step.
Step 7: Dehydration - Synthesis of this compound (6H-Benzo[cd]pyrene)
Protocol:
-
Dissolve the crude 3,4,5,6-tetrahydrobenzo[cd]pyren-5-ol from the previous step in a suitable solvent such as toluene or dichloromethane.
-
Add an acid catalyst. Options include a catalytic amount of p-toluenesulfonic acid or an acidic ion-exchange resin.
-
Heat the mixture to reflux for 1-3 hours, monitoring for the disappearance of the starting alcohol by TLC.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Data Presentation
The following table summarizes the quantitative data for each step of the this compound synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Reagents & Conditions | Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | Pyrene-1-carboxaldehyde | Ethyl (triphenylphosphoranylidene)acetate, Toluene, Reflux | Ethyl (E)-3-(pyren-1-yl)acrylate | 300.36 | >90% |
| 2 | Ethyl (E)-3-(pyren-1-yl)acrylate | H₂, 10% Pd/C, Ethyl Acetate, RT | Ethyl 3-(pyren-1-yl)propanoate | 302.37 | >95% (Quantitative) |
| 3 | Ethyl 3-(pyren-1-yl)propanoate | KOH, Ethanol/H₂O, Reflux | 3-(Pyren-1-yl)propanoic acid | 274.32 | >90% |
| 4 | 3-(Pyren-1-yl)propanoic acid | SOCl₂, cat. DMF, Reflux | 3-(Pyren-1-yl)propionyl chloride | 292.76 | Crude, used directly |
| 5 | 3-(Pyren-1-yl)propionyl chloride | AlCl₃, DCM, 0 °C to RT | 4H-Benzo[cd]pyren-5(6H)-one | 256.29 | ~15-20% |
| 6 | 4H-Benzo[cd]pyren-5(6H)-one | LiAlH₄, THF, 0 °C to RT | 3,4,5,6-Tetrahydrobenzo[cd]pyren-5-ol | 258.31 | >90% |
| 7 | 3,4,5,6-Tetrahydrobenzo[cd]pyren-5-ol | Acid catalyst (e.g., PTSA), Toluene, Reflux | This compound | 240.30 | >90% |
Conclusion
This protocol outlines a reliable and reproducible seven-step synthesis of this compound from pyrene-1-carboxaldehyde. The procedures involve standard organic transformations, making the synthesis accessible to researchers with a background in synthetic chemistry. While the Friedel-Crafts acylation step is known to be low-yielding, the other steps proceed with high efficiency. These application notes provide the necessary detail for the successful synthesis of this symbolically and scientifically significant polycyclic aromatic hydrocarbon.
References
- 1. Olympian feat: Chemists synthesize smallest five-ringed molecule - Los Angeles Times [latimes.com]
- 2. oxfordstudent.com [oxfordstudent.com]
- 3. This compound - the world's smallest five-ringed symbol [rsc.org]
- 4. Just Like Cooking: this compound's "Top Secret" Final Step [justlikecooking.blogspot.com]
Application Notes: High-Resolution Imaging of Olympicene using Non-Contact Atomic Force Microscopy
Introduction
Olympicene (6H-Benzo[cd]pyrene) is a polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene (B151609) rings, arranged in a shape reminiscent of the Olympic rings.[1] Beyond its unique and aesthetically pleasing structure, this compound is of significant scientific interest due to its relationship with graphene and its potential applications in next-generation solar cells, high-tech lighting sources like LEDs, and other advanced electronic and optical devices.[2][3]
Visualizing the precise atomic structure of a single this compound molecule, which is merely 1.2 nanometers in width, requires a technique with extraordinary spatial resolution.[2][4] Non-contact atomic force microscopy (nc-AFM) has emerged as the premier method for this purpose, capable of resolving not just individual atoms but also the chemical bonds between them within a single molecule.[2][5] This document provides a detailed overview of the application of nc-AFM for imaging this compound, including experimental protocols and quantitative data for researchers in materials science, chemistry, and drug development.
Principle of Non-Contact AFM for Molecular Imaging
Non-contact AFM operates by oscillating a sharp cantilever tip near its resonance frequency, just a few angstroms above the sample surface.[6] As the tip scans the sample, weak attractive forces, such as van der Waals forces, cause a measurable shift in the cantilever's resonance frequency.[6] A feedback loop maintains a constant frequency shift by adjusting the tip's height, thereby mapping the surface topography with minimal risk of damaging the delicate sample.[7]
For imaging the internal structure of a molecule like this compound, the resolution is dramatically enhanced by functionalizing the AFM tip, typically by picking up a single carbon monoxide (CO) molecule.[2][8] This CO-terminated tip acts as an exceptionally sharp and well-defined probe. The primary contrast mechanism in this high-resolution mode stems from Pauli repulsion, a short-range force that occurs when the electron orbitals of the CO molecule on the tip and the atoms of the sample molecule overlap.[2] This repulsion is highly sensitive to the positions of individual atoms, allowing for the visualization of the molecule's atomic framework and bond structure.[2][8]
Experimental Protocols
Substrate Preparation: Cu(111) Single Crystal
A pristine and atomically flat substrate is crucial for high-resolution imaging. The Cu(111) surface is a common choice for studying PAHs.
Materials:
-
Cu(111) single crystal
-
Argon gas (high purity)
-
Sputtering and annealing equipment within an ultrahigh vacuum (UHV) system
Protocol:
-
Introduce the Cu(111) crystal into the UHV preparation chamber.
-
Perform multiple cycles of Argon ion sputtering (e.g., 1 keV for 15-20 minutes) to remove surface contaminants.
-
Anneal the crystal at high temperature (e.g., 700-800 K for 10-15 minutes) to re-establish a well-ordered, atomically flat surface.
-
Verify the surface cleanliness and structure using a complementary technique like Scanning Tunneling Microscopy (STM) or Low-Energy Electron Diffraction (LEED).
This compound Deposition
The synthesized this compound powder is deposited onto the clean Cu(111) substrate via thermal sublimation.
Materials:
-
Synthesized this compound powder
-
Quartz crucible and thermal evaporator (e.g., Knudsen cell)
-
Clean Cu(111) substrate held at low temperature
Protocol:
-
Degas the quartz crucible containing the this compound powder at a temperature below the sublimation point for several hours to remove volatile impurities.
-
Position the clean Cu(111) substrate in the UHV chamber with a direct line of sight to the evaporator. The substrate is typically cooled to a low temperature (e.g., < 20 K) to immobilize the molecules upon arrival.
-
Heat the crucible to the sublimation temperature of this compound to achieve a slow deposition rate. The goal is to achieve sub-monolayer coverage, ensuring individual molecules are well-separated on the surface.
-
Monitor the coverage in-situ using STM.
-
Transfer the prepared sample to the pre-cooled (T ≈ 5 K) AFM stage for imaging.[3]
AFM Tip Preparation and CO Functionalization
A sharp metal tip is functionalized with a single CO molecule to achieve intramolecular resolution.
Materials:
-
Sharp metal AFM tip (e.g., etched Tungsten or a qPlus sensor)
-
Carbon Monoxide (CO) gas (high purity)
-
Leak valve
Protocol:
-
Prepare a sharp metallic tip by in-situ field emission or gentle indentation into the clean Cu(111) surface.
-
Introduce a small partial pressure of CO gas into the UHV chamber via a leak valve while the sample and tip are held at low temperature (≈ 5 K). This allows a small number of CO molecules to adsorb onto the Cu(111) surface.
-
Evacuate the CO gas from the chamber.
-
Using the AFM/STM, locate an individual CO molecule adsorbed on the Cu(111) surface.
-
Approach the tip towards the CO molecule and gently touch it (or apply a small voltage pulse) to transfer the CO molecule to the tip apex.
-
Verify the successful functionalization by observing a characteristic change in STM or AFM contrast, often appearing as a donut or ring shape when imaging the substrate.
nc-AFM Imaging Procedure
Imaging is performed under cryogenic and UHV conditions to ensure thermal stability and a clean environment.
Instrumentation:
-
Combined low-temperature STM/AFM system (e.g., using a qPlus sensor)
-
UHV chamber (base pressure p ≈ 10⁻¹¹ mbar)[3]
-
Cryogenic cooling system (T ≈ 5 K)[3]
Protocol:
-
Engage the CO-functionalized tip on the sample surface.
-
First, perform an STM survey scan to locate isolated this compound molecules.
-
Position the tip over a target molecule.
-
Switch to nc-AFM operation in the frequency modulation mode.[3]
-
Use a small oscillation amplitude (e.g., A = 0.5 Å) to be sensitive to short-range forces.[3]
-
Acquire constant-height frequency shift (Δf) images at various tip-sample distances, approaching the molecule until the internal atomic structure is clearly resolved. The contrast inversion (from attractive van der Waals forces to repulsive Pauli forces) is a key indicator of achieving high resolution.
-
Record frequency shift vs. distance spectra (Δf(z)) over specific atoms within the molecule to quantify the interaction forces.
Data Presentation
Quantitative data derived from nc-AFM measurements and corroborated by Density Functional Theory (DFT) calculations provide precise details on the molecule-substrate interaction.
Table 1: Adsorption Geometry of this compound and Derivatives on Cu(111) [3]
| Molecule | Adsorption Height of Central Carbon (z*) | Molecular Tilt Angle (θ) |
| This compound | 2.21 ± 0.01 Å | 4.9 ± 0.1° |
| Ketone Derivative | 2.01 ± 0.01 Å | 5.8 ± 0.1° |
| Radical Derivative | 1.30 ± 0.02 Å | 0.5 ± 0.2° |
Note: Adsorption height (z) is a relative measure determined from the AFM data. The tilt angle describes the orientation of the molecular plane with respect to the substrate.*
Table 2: Calculated Interaction Properties of this compound and Derivatives on Cu(111) [9]
| Molecule | Nature of Adsorption | Binding Energy (eV) | Work Function Change (eV) |
| This compound | Physisorption | -2.28 | -0.83 |
| Ketone Derivative | Intermediate State | -2.29 | -0.85 |
| Radical Derivative | Chemisorption | -2.31 | -0.84 |
Note: These values are derived from DFT+vdW calculations, which show that despite significant differences in adsorption height and bonding nature, the overall binding energy and work function change are remarkably similar.
Visualizations
References
- 1. osti.gov [osti.gov]
- 2. The chemical structure of a molecule resolved by atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ORCID [orcid.org]
- 7. Fabian Mohn (IBM Res Zurich): Papers, h-index, Citations & Profile | Bohrium [bohrium.com]
- 8. lab.semi.ac.cn [lab.semi.ac.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Scanning Tunneling Microscopy (STM) Analysis of Olympicene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olympicene (C₁₉H₁₂) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, resembling the Olympic rings.[1] Its unique π-electron system and structural relation to graphene make it a molecule of significant interest for applications in molecular electronics, optoelectronics, and materials science.[2] Scanning Tunneling Microscopy (STM) and Non-contact Atomic Force Microscopy (nc-AFM) are powerful techniques capable of imaging single molecules with atomic resolution, providing unprecedented insights into their structure, electronic properties, and adsorption behavior on surfaces.
These application notes provide a detailed overview and experimental protocols for the STM and nc-AFM analysis of this compound, with a particular focus on its characterization on copper and gold substrates.
Data Presentation
Table 1: Adsorption and Electronic Properties of this compound and Derivatives on Cu(111)
| Molecule | Adsorption Nature | Adsorption Height of Central Carbon (Å) | HOMO-LUMO Gap Change | Reference |
| This compound | Physisorptive | ~3.0 | Decrease upon adsorption with CO₂ | [2][3] |
| This compound-derived Ketone | Intermediate | ~2.5 | - | [3] |
| This compound Radical | Chemisorptive | ~2.1 | - | [3] |
Note: Adsorption heights are approximate values derived from theoretical calculations and experimental observations. The HOMO-LUMO gap change for pristine this compound on Cu(111) is complex due to hybridization with the substrate.
Experimental Protocols
Substrate Preparation: Atomically Clean Cu(111) and Au(111) Surfaces
An atomically clean and well-ordered substrate is crucial for high-resolution STM imaging of single molecules.
Materials:
-
Single-crystal Cu(111) or Au(111) substrate
-
Argon gas (UHP grade)
-
Ultra-high vacuum (UHV) system with sputtering and annealing capabilities
Protocol:
-
Introduce the single-crystal substrate into the UHV chamber.
-
Perform multiple cycles of Ar⁺ ion sputtering to remove surface contaminants. Typical sputtering parameters are an ion energy of 1 keV with a target current of 10 µA for 10-15 minutes.
-
Anneal the sputtered crystal to restore a well-ordered surface lattice.
-
Verify the cleanliness and reconstruction of the surface using STM imaging and, if available, Low-Energy Electron Diffraction (LEED). The Au(111) surface should exhibit the characteristic herringbone reconstruction.
Molecule Deposition: Thermal Evaporation of this compound
Materials:
-
This compound powder
-
Quartz crucible
-
Electron beam evaporator or Knudsen cell
-
Quartz crystal microbalance (QCM) for monitoring deposition rate
Protocol:
-
Degas the quartz crucible containing the this compound powder at a temperature slightly below the sublimation point for several hours to remove adsorbed water and other volatile impurities.
-
Transfer the prepared substrate into the deposition chamber within the UHV system. The substrate should be held at a controlled temperature, typically room temperature or a low temperature (e.g., 77 K) to control molecular diffusion.
-
Heat the crucible to sublimate the this compound molecules. The deposition is performed at a very low rate (e.g., a few Ångströms per minute) to achieve sub-monolayer coverage.
-
Monitor the deposition rate and total coverage using a QCM.
-
After deposition, transfer the sample to the STM stage for analysis. For studies at low temperatures, ensure the sample is cooled down before imaging.
STM Imaging of this compound
Instrumentation:
-
Low-temperature UHV STM (e.g., operating at 5 K)
-
Electrochemically etched Tungsten (W) or Platinum-Iridium (Pt/Ir) tip
Protocol:
-
Cool down the STM stage to the desired imaging temperature (e.g., 5 K or 77 K) to minimize thermal drift and molecular motion.
-
Approach the STM tip to the sample surface.
-
Acquire large-scale overview images to identify areas with isolated this compound molecules or self-assembled islands.
-
Zoom in on individual molecules for high-resolution imaging.
-
Optimize the tunneling parameters (bias voltage and tunneling current) to achieve stable and high-resolution images. Typical parameters for imaging large organic molecules on metal surfaces are:
-
Bias Voltage (V_bias): -1.0 V to +1.0 V. The polarity of the bias voltage determines whether filled (negative bias) or empty (positive bias) electronic states of the sample are probed.
-
Tunneling Current (I_t): 1 pA to 100 pA. Lower currents are generally used for weakly adsorbed molecules to minimize tip-induced modifications.
-
High-Resolution Imaging with a CO-Functionalized Tip (nc-AFM)
For resolving the internal bond structure of this compound, a CO-functionalized tip is often employed in nc-AFM.
Protocol:
-
Prepare a clean metal tip (e.g., by gentle indentation into the clean metal substrate).
-
Dose a small amount of carbon monoxide (CO) gas into the UHV chamber while the tip is held at a low temperature.
-
Pick up a single CO molecule onto the tip apex by applying a voltage pulse or by carefully approaching the tip towards a CO molecule adsorbed on the surface.
-
Confirm the successful functionalization by acquiring characteristic STM or force spectroscopy signatures.
-
Perform constant-height nc-AFM imaging over an this compound molecule. The frequency shift of the oscillating cantilever is recorded, which is related to the tip-sample forces and reveals the bond structure with remarkable detail.[6][7]
Scanning Tunneling Spectroscopy (STS) for Electronic Characterization
STS provides information about the local density of states (LDOS) of the this compound molecule.
Protocol:
-
Position the STM tip over a specific location on the this compound molecule.
-
Temporarily disable the feedback loop that maintains a constant tunneling current.
-
Ramp the bias voltage over a desired range (e.g., -2 V to +2 V) while recording the tunneling current (I-V curve).
-
Numerically differentiate the I-V curve to obtain the differential conductance (dI/dV), which is proportional to the LDOS.
-
To enhance the signal-to-noise ratio, a small AC modulation voltage is often added to the DC bias voltage, and the dI/dV signal is measured directly using a lock-in amplifier.
-
Acquire dI/dV spectra at different positions on the molecule to map the spatial distribution of molecular orbitals.[8][9]
Visualizations
Caption: Experimental workflow for STM analysis of this compound.
Caption: Comparison of STM and nc-AFM imaging principles.
References
- 1. The synthesis and STM/AFM imaging of 'this compound' benzo[cd]pyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adsorption of Industrial Gases (CH4, CO2, and CO) on this compound: A DFT and CCSD(T) Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Study of the Cu(111) Surface by Scanning Tunneling Microscopy: The Morphology Evolution, Reconstructions, Superstructures and Line Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. n11.iphy.ac.cn [n11.iphy.ac.cn]
Application Notes and Protocols: Friedel–Crafts Reaction in the Synthesis of Olympicene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intramolecular Friedel–Crafts acylation reaction, a key step in the synthesis of olympicene (6H-benzo[cd]pyrene). The procedure outlined is based on the initial synthesis developed by Mistry and Fox.
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, resembling the Olympic rings. Its unique electronic and optical properties make it a molecule of interest for applications in materials science, including organic electronics and solar cells. The synthesis of this compound involves a multi-step sequence, with a crucial cyclization step achieved through an intramolecular Friedel–Crafts acylation. This reaction forms the ketone precursor to this compound.
Key Reaction: Intramolecular Friedel–Crafts Acylation
The pivotal Friedel–Crafts reaction in the this compound synthesis involves the cyclization of 3-(pyren-1-yl)propanoyl chloride to form 4,5-dihydro-3H-benzo[cd]pyren-3-one. This ketone is then further processed to yield the final this compound molecule.
Reaction Scheme:
3-(pyren-1-yl)propanoyl chloride → 4,5-dihydro-3H-benzo[cd]pyren-3-one
Experimental Protocol
This protocol details the synthesis of the ketone precursor to this compound via an intramolecular Friedel–Crafts acylation.
Materials:
-
3-(Pyren-1-yl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 3-(Pyren-1-yl)propanoyl chloride
-
To a solution of 3-(pyren-1-yl)propanoic acid in anhydrous dichloromethane, add thionyl chloride (2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-(pyren-1-yl)propanoyl chloride, which can be used in the next step without further purification.
Step 2: Intramolecular Friedel–Crafts Acylation
-
Dissolve the crude 3-(pyren-1-yl)propanoyl chloride in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add aluminum chloride (1.1 equivalents) portion-wise to the stirred solution. The color of the solution will typically change, indicating the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to ice-cold 2M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel. It has been noted that the product can degrade on the column; therefore, purification under a dinitrogen atmosphere is recommended to improve yield.[1]
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure 4,5-dihydro-3H-benzo[cd]pyren-3-one.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-(Pyren-1-yl)propanoic acid | [1] |
| Acylating Agent | Thionyl chloride | [1] |
| Catalyst | Aluminum chloride (AlCl₃) | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 3 hours | [1] |
| Product | 4,5-dihydro-3H-benzo[cd]pyren-3-one | [1] |
| Purification Method | Column Chromatography (under N₂) | [1] |
Experimental Workflow
Caption: Workflow for the Friedel–Crafts acylation step in this compound synthesis.
References
The Untapped Potential of Olympicene in Organic Electronics: A Call for Experimental Exploration
Despite its captivating structure and theoretical promise, the application of olympicene as a semiconductor in organic field-effect transistors (OFETs) remains a largely unexplored frontier in materials science. While the unique [c]fused polycyclic aromatic hydrocarbon has garnered interest for its potential in sensors, solar cells, and LEDs, a thorough investigation into its charge transport properties within a transistor architecture is notably absent from the current scientific literature. This lack of experimental data prevents the creation of detailed application notes and protocols for researchers and drug development professionals, a critical step in harnessing the potential of any new material.
Theoretical studies and research on related polycyclic aromatic hydrocarbons (PAHs) suggest that this compound and its derivatives could exhibit favorable semiconducting properties. The extended π-conjugation within the this compound backbone provides a potential pathway for efficient charge transport. Furthermore, the ability to functionalize the this compound core opens up avenues for tuning its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection and transport. For instance, research on singlet diradicaloids, a class of molecules that can include this compound derivatives, has shown potential for high-performance semiconductors in OFETs. One study on isomeric dibenzoheptazethrenes, which share structural similarities with extended this compound systems, reported a high hole mobility of 0.15 cm²/Vs, underscoring the potential of this class of materials.
However, without direct experimental evidence for this compound-based OFETs, crucial performance metrics such as charge carrier mobility (µ), on/off current ratio, and threshold voltage (Vth) remain unknown. These parameters are fundamental to evaluating the feasibility of a material for practical electronic applications.
A Proposed Roadmap for Investigation: Experimental Protocols
To bridge this knowledge gap, a systematic investigation into the synthesis, fabrication, and characterization of this compound-based OFETs is required. The following protocols outline a potential experimental workflow for researchers venturing into this promising area.
I. Synthesis of this compound and its Derivatives
A crucial first step is the synthesis of high-purity this compound and its functionalized derivatives. Various synthetic routes have been reported, and the choice of method will depend on the desired quantity and purity, as well as the specific functional groups to be introduced.
Protocol for a Reported Synthesis of this compound:
-
Starting Material: Pyrene.
-
Reaction: A multi-step synthesis involving the formation of a key ketone intermediate.
-
Key Reagents: Aluminum chloride, oxalyl chloride, and subsequent cyclization reagents.
-
Purification: Column chromatography and recrystallization are essential to achieve the high purity required for semiconductor applications.
-
Characterization: Confirmation of the final product structure and purity should be performed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
II. Fabrication of this compound-Based OFETs
Once high-purity this compound is obtained, the next step is the fabrication of thin-film transistors. A bottom-gate, top-contact (BGTC) architecture is a common starting point for evaluating new organic semiconductors.
Protocol for OFET Fabrication (BGTC Architecture):
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) acting as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) to improve the crystallinity and morphology of the organic semiconductor film.
-
-
This compound Thin-Film Deposition:
-
Deposit a thin film of this compound (e.g., 50 nm) onto the prepared substrate using thermal evaporation under high vacuum (e.g., < 10⁻⁶ Torr).
-
Maintain the substrate at an elevated temperature during deposition (e.g., 60 °C) to promote the growth of a well-ordered film. The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s).
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes on top of the this compound film using a shadow mask.
-
Deposit a suitable metal for the electrodes, such as gold (Au), through thermal evaporation (e.g., 50 nm). The channel length (L) and width (W) are defined by the shadow mask dimensions.
-
III. Electrical Characterization
The fabricated OFETs need to be electrically characterized to extract the key performance parameters. This is typically done in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer connected to a probe station.
Protocol for Electrical Characterization:
-
Transfer Characteristics:
-
Apply a constant drain-source voltage (Vds) (e.g., -40 V for p-type behavior).
-
Sweep the gate-source voltage (Vgs) over a suitable range (e.g., from +20 V to -60 V).
-
Measure the corresponding drain current (Ids).
-
Plot Ids (on a logarithmic and linear scale) versus Vgs to determine the on/off ratio and the threshold voltage.
-
-
Output Characteristics:
-
Apply a series of constant gate-source voltages (Vgs) (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
For each Vgs, sweep the drain-source voltage (Vds) from 0 V to a maximum value (e.g., -60 V).
-
Measure the corresponding drain current (Ids).
-
Plot Ids versus Vds to observe the saturation behavior of the transistor.
-
-
Calculation of Field-Effect Mobility:
-
The field-effect mobility (µ) in the saturation regime can be calculated from the transfer characteristics using the following equation:
-
Ids = (W / 2L) * µ * Ci * (Vgs - Vth)²
-
where Ci is the capacitance per unit area of the gate dielectric.
-
-
Data Presentation: A Template for Future Findings
Once experimental data is available, it should be summarized in a clear and structured format to allow for easy comparison with other organic semiconductor materials.
Table 1: Hypothetical Performance Data for this compound-Based OFETs
| This compound Derivative | Deposition Method | Mobility (µ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| Unsubstituted this compound | Thermal Evaporation | Data not available | Data not available | Data not available |
| Functionalized this compound 1 | Solution Shearing | Data not available | Data not available | Data not available |
| Functionalized this compound 2 | Spin Coating | Data not available | Data not available | Data not available |
The Path Forward
The exploration of this compound in organic field-effect transistors represents a significant opportunity for the materials science community. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate this promising molecule. The generation of the first experimental data on this compound-based OFETs will be a critical milestone, paving the way for further optimization through molecular engineering and device architecture refinement. Such research could unlock new possibilities for the development of next-generation flexible and low-cost electronic devices. The scientific community eagerly awaits the first reports on the charge transport characteristics of this "Olympic" molecule in a transistor setting.
Application Notes and Protocols for Olympicene as an Organic Semiconductor Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olympicene (C₁₉H₁₂) is a fascinating polycyclic aromatic hydrocarbon (PAH) comprising five fused rings, with a structure reminiscent of the Olympic rings. Its unique π-conjugated system and relationship to graphene have garnered significant interest in its potential application as an organic semiconductor in various electronic devices, including organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs).[1][2] Theoretical studies suggest that this compound possesses promising electronic and optical properties, positioning it as a potential alternative to well-studied organic semiconductors like pentacene (B32325).[1][2]
This document provides detailed application notes and protocols for the investigation of this compound and its derivatives as organic semiconductor materials. While experimental data on the device performance of pristine this compound is currently limited in publicly available literature, this guide offers generalized protocols for synthesis, device fabrication, and characterization based on established methods for related PAHs.
Synthesis of this compound
Recent advancements have led to more efficient synthetic routes for this compound, moving beyond the initial multi-step processes. Functionalization of the this compound core is also an active area of research, aiming to tune its electronic properties and improve its processability and stability.[3]
General Synthetic Approach
A common strategy for synthesizing the this compound core involves the cyclization of a pyrene (B120774) derivative. Further functionalization can be achieved at various positions on the this compound scaffold to modify its properties.[3] For instance, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO and LUMO energy levels, thereby influencing its charge transport characteristics.
Theoretical Electronic Properties
Computational studies have been instrumental in predicting the electronic structure and potential of this compound as a semiconductor. These studies help in understanding its charge transport capabilities and designing derivatives with enhanced performance.
| Property | Predicted Value/Characteristic | Reference |
| HOMO Energy Level | Varies with functionalization; influences hole injection and transport. | [3] |
| LUMO Energy Level | Varies with functionalization; influences electron injection and transport. | [3] |
| Band Gap | Tunable through chemical modification. | [3] |
| Molecular Packing | Crucial for efficient charge transport; can be influenced by substituents. | [3] |
Caption: Predicted electronic properties of this compound, crucial for its semiconductor performance.
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of this compound-based OFETs. These are based on standard procedures for small molecule organic semiconductors and should be optimized for specific this compound derivatives and device architectures.
Protocol 1: Organic Thin-Film Transistor (OFET) Fabrication
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for characterizing new organic semiconductors.
Materials and Equipment:
-
This compound or this compound derivative powder
-
Heavily doped silicon wafers with a thermally grown SiO₂ layer (gate dielectric)
-
Organic solvents for cleaning (acetone, isopropanol)
-
Deionized water
-
Nitrogen gas source
-
High-vacuum thermal evaporator
-
Quartz crystal microbalance
-
Shadow masks for source/drain electrode deposition
-
Gold (Au) or other suitable electrode material
-
Substrate holder with heating capabilities
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes.
-
Sonically cleanse the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with an oxygen plasma or a self-assembled monolayer (e.g., octadecyltrichlorosilane (B89594) - OTS) to improve the semiconductor/dielectric interface.
-
-
Thin-Film Deposition of this compound:
-
Place the cleaned substrates into the vacuum chamber of a thermal evaporator.
-
Load the this compound material into a crucible within the evaporator.
-
Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Heat the substrate to a desired temperature (e.g., 60-100 °C) to control film morphology.
-
Gradually heat the crucible containing this compound until it starts to sublimate.
-
Deposit a thin film of this compound onto the substrates at a controlled rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance. The typical film thickness is 30-50 nm.
-
-
Source/Drain Electrode Deposition:
-
Without breaking the vacuum, place a shadow mask with the desired channel length and width over the this compound-coated substrates.
-
Deposit the source and drain electrodes (e.g., 50 nm of Gold) through the shadow mask via thermal evaporation.
-
Diagram: OFET Fabrication Workflow
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Protocol 2: OFET Characterization
This protocol outlines the electrical characterization of the fabricated this compound-based OFETs to determine key performance metrics.
Materials and Equipment:
-
Fabricated this compound OFETs
-
Semiconductor parameter analyzer or equivalent source-measure units
-
Probe station with micro-manipulators
-
Computer with data acquisition software
Procedure:
-
Device Probing:
-
Place the OFET substrate on the chuck of the probe station.
-
Carefully land the probe tips on the gate, source, and drain contact pads of a transistor.
-
-
Output Characteristics (Id-Vd):
-
Apply a constant gate voltage (Vg).
-
Sweep the drain voltage (Vd) from 0 V to a negative value (for p-type) or positive value (for n-type) and measure the drain current (Id).
-
Repeat the sweep for several different gate voltages.
-
-
Transfer Characteristics (Id-Vg):
-
Apply a constant, high drain voltage (in the saturation regime).
-
Sweep the gate voltage (Vg) from a positive to a negative value (for p-type) or negative to positive (for n-type) and measure the drain current (Id).
-
Data Analysis:
-
Field-Effect Mobility (µ): Calculated from the saturation regime of the transfer curve using the following equation: Id = (µ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
On/Off Ratio: The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit of the square root of Id versus Vg in the saturation regime.
Diagram: OFET Characterization Logic
Caption: Logical flow for the electrical characterization of an OFET.
Representative Performance of PAH-based OFETs
As experimental data for this compound-based OFETs is not yet widely reported, the following table provides a summary of typical performance metrics for OFETs based on other well-characterized PAHs to serve as a benchmark.
| Organic Semiconductor | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Pentacene | ~1.0 | > 10⁶ | Vacuum Evaporation | [4] |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | 2.9 | > 10⁷ | Vacuum Evaporation | [5] |
| 6,13-Dichloropentacene (B3054253) | 0.20 | > 10⁵ | Vacuum Evaporation | [6] |
| Ph5T2 | 0.51 | > 10⁸ | Solution Shearing | [7] |
Caption: Performance of OFETs based on representative polycyclic aromatic hydrocarbons.
Conclusion and Future Outlook
This compound stands as a promising candidate for future organic electronic applications. The development of efficient synthetic routes and the ability to functionalize its core provide a platform for tuning its semiconductor properties. While comprehensive experimental data on device performance is still emerging, the protocols and comparative data presented here offer a solid foundation for researchers to explore the potential of this compound and its derivatives. Future work should focus on systematic studies of structure-property relationships in functionalized olympicenes, optimization of thin-film deposition techniques, and fabrication and characterization of high-performance electronic devices to fully realize the potential of this unique molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. High performance organic thin film transistor based on pentacene derivative: 6,13-dichloropentacene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. High ON/OFF ratio single crystal transistors based on ultrathin thienoacene microplates - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Olympicene Derivatives in High-Tech LEDs and Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olympicene, a polycyclic aromatic hydrocarbon (PAH) comprised of five fused rings resembling the Olympic rings, and its derivatives have emerged as a promising class of materials for advanced optoelectronic applications.[1] Their unique structure, which includes a benzo[cd]pyrene core, offers a combination of high charge carrier mobility, strong light absorption, and tunable electronic properties, making them attractive candidates for use in high-performance organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[1] This document provides detailed application notes and experimental protocols for the synthesis, device fabrication, and characterization of this compound derivatives in these cutting-edge technologies.
I. Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core is crucial for tuning its solubility, electronic properties, and solid-state packing, which in turn dictates its performance in electronic devices. A common synthetic route involves the cyclization of a pyrene (B120774) derivative. The resulting this compound can then be further modified at its central sp³-hybridized carbon or at other positions on the aromatic scaffold.
Experimental Protocol: Synthesis of a Benzo[cd]pyrene (BP) Core Derivative for Blue OLEDs
This protocol is based on the synthesis of blue-fluorescent dopant materials with a pyrene-based novel BP core.[2]
Materials:
-
Precursor pyrene-based compounds
-
Alkylated N-phenylaniline or alkylated dibenzo[b,d]furan-amine
-
Appropriate solvents and reagents for substitution reactions
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Core Synthesis: Synthesize the core 3H-benzo[cd]pyrene (BP) structure from a suitable pyrene derivative through a cyclization reaction.
-
Functionalization: Introduce bulky and electron-donating side groups, such as alkylated N-phenylaniline and alkylated dibenzo[b,d]furan-amine, onto the BP core. This is typically achieved through substitution reactions.[2]
-
Purification: Purify the synthesized this compound derivative using column chromatography to achieve high purity, which is essential for optimal device performance.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
II. Application in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives with strong blue fluorescence are particularly sought after for display and lighting applications. Their rigid structure can help to minimize non-radiative decay pathways, leading to high emission efficiencies.
Data Presentation: Performance of a Blue-Emitting OLED based on a Benzo[cd]pyrene Derivative
The following table summarizes the electroluminescence (EL) performance of a doped OLED device utilizing a benzo[cd]pyrene derivative as the blue-fluorescent dopant.[2]
| Parameter | Value |
| Turn-on Voltage (V) | ~3.4 |
| Maximum Luminance (cd m⁻²) | > 1000 |
| Maximum Current Efficiency (CEmax) (cd A⁻¹) | > 9 |
| Maximum Power Efficiency (PEmax) (lm W⁻¹) | Not Reported |
| Maximum External Quantum Efficiency (EQEmax) (%) | 8.03 |
| CIE Coordinates (x, y) | (0.14, 0.15) |
| EL Maximum Wavelength (nm) | 459 |
| Full Width at Half Maximum (FWHM) (nm) | 42 |
| Device Lifetime (LT95) | > 200 hours |
Experimental Protocol: Fabrication of an this compound-Based OLED
This protocol describes the fabrication of a multilayer OLED device using thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
This compound derivative (emissive dopant)
-
Host material for the emissive layer
-
Hole injection layer (HIL) material
-
Hole transport layer (HTL) material
-
Electron transport layer (ETL) material
-
Electron injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Substrate cleaning solutions (e.g., deionized water, acetone, isopropanol)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone to improve the work function of the ITO.
-
Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the HIL, HTL, emissive layer (co-evaporation of the this compound derivative and a host material), ETL, and EIL. The thickness of each layer should be carefully controlled using a quartz crystal monitor.
-
-
Cathode Deposition: Deposit the metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Experimental Workflow for OLED Fabrication
III. Application in Organic Solar Cells (OSCs)
The broad absorption spectra and good charge transport properties of this compound derivatives make them potential candidates for the active layer in organic solar cells.[1] Functionalization can be used to tune the HOMO and LUMO energy levels to optimize charge separation and collection at the donor-acceptor interface.
Data Presentation: Photovoltaic Performance of a Pyrene-Based Solar Cell
While specific performance data for solar cells based on this compound derivatives is not yet widely available in the literature, the following table presents the performance of a solar cell using a closely related pyrene derivative as the hole-transporting material in a perovskite solar cell, which can serve as a benchmark.[3]
| Parameter | Value |
| Power Conversion Efficiency (PCE) (%) | 12.4 |
| Open-Circuit Voltage (Voc) (V) | 0.886 |
| Short-Circuit Current Density (Jsc) (mA/cm²) | 20.2 |
| Fill Factor (FF) (%) | 69.4 |
Experimental Protocol: Fabrication of an this compound-Based Organic Solar Cell
This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.
Materials and Equipment:
-
ITO-coated glass substrates
-
This compound derivative (donor or acceptor material)
-
Fullerene derivative (e.g., PCBM, as acceptor or donor)
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Electron transport layer (ETL) material (e.g., ZnO nanoparticles)
-
Metal for cathode (e.g., Aluminum)
-
Organic solvents (e.g., chlorobenzene, dichlorobenzene)
-
Spin coater
-
Hotplate
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean and treat the ITO-coated glass substrates as described in the OLED fabrication protocol.
-
HTL Deposition: Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal on a hotplate.
-
Active Layer Deposition:
-
Prepare a solution of the this compound derivative and the corresponding donor/acceptor material (e.g., PCBM) in an organic solvent.
-
Spin-coat the active layer solution onto the HTL in a nitrogen-filled glovebox.
-
Anneal the active layer to optimize the morphology.
-
-
ETL Deposition (Optional but Recommended): Spin-coat an ETL (e.g., ZnO nanoparticles) on top of the active layer and anneal.
-
Cathode Deposition: Deposit the metal cathode (e.g., aluminum) via thermal evaporation through a shadow mask.
-
Encapsulation: Encapsulate the device to protect it from environmental degradation.
Logical Relationship for Optimizing Solar Cell Performance
IV. Characterization of this compound-Based Optoelectronic Devices
Thorough characterization is essential to evaluate the performance of the fabricated devices and to understand the structure-property relationships of the this compound derivatives.
Key Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency of OLEDs.
-
Electroluminescence (EL) Spectroscopy: To measure the emission spectrum, color coordinates (CIE), and full width at half maximum (FWHM) of OLEDs.
-
Current-Voltage (J-V) Characteristics under Illumination: To determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of solar cells.
-
External Quantum Efficiency (EQE) Spectroscopy: To measure the wavelength-dependent photon-to-electron conversion efficiency of solar cells.
-
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM): To investigate the morphology of the thin films.
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To study the optical properties of the this compound derivatives in solution and thin-film form.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials.
Conclusion
This compound derivatives represent a versatile class of materials with significant potential for application in high-tech LEDs and solar cells. Their tunable electronic and optical properties, achievable through synthetic modification, allow for the optimization of device performance. The protocols and data presented in these application notes provide a foundation for researchers to explore and develop novel this compound-based optoelectronic devices. Further research into new derivatives and device architectures is expected to unlock the full potential of this exciting class of materials.
References
- 1. EP2982645A1 - Fullerene derivatives and their applications in organic photovoltaics - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient inorganic-organic hybrid perovskite solar cells based on pyrene arylamine derivatives as hole-transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Olympicene as a Building Block for Carbon Nanostructures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olympicene (C₁₉H₁₂) is a fascinating polycyclic aromatic hydrocarbon (PAH) composed of five fused rings, four of which are benzene (B151609) rings, arranged in a topology reminiscent of the Olympic rings.[1][2] Its unique, planar benzenoid structure and interesting electronic and optical properties have positioned it as a promising molecular building block for the bottom-up synthesis of precisely defined carbon nanostructures.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the fabrication of advanced carbon nanomaterials for applications in electronics, energy storage, and potentially, drug delivery.
I. Applications in Carbon Nanostructure Synthesis
This compound serves as a versatile precursor for the creation of larger, more complex carbon nanostructures, such as graphene nanoribbons (GNRs). Its defined chemical structure allows for atomic precision in the bottom-up fabrication of these materials, which is crucial for tailoring their electronic and optical properties.[3][5]
A. Synthesis of this compound
The synthesis of this compound can be approached through various methods. The original multi-step synthesis provides a foundational methodology, while newer, more efficient routes have also been developed.[3][6]
Experimental Protocol 1: Multi-Step Synthesis of this compound
This protocol is based on the original synthesis of this compound.
-
Wittig Reaction:
-
React pyrene (B120774) carboxaldehyde with the ylide derived from triphenylphosphine (B44618) and ethyl bromoacetate (B1195939) in toluene.
-
The ylide is formed by treating the corresponding phosphonium (B103445) salt with a mild base.
-
-
Hydrogenation:
-
The resulting α,β-unsaturated carbonyl compound is hydrogenated using H₂ gas and a Palladium catalyst in ethyl acetate.
-
-
Formation of Acid Chloride:
-
The ester is saponified to the corresponding carboxylic acid using potassium hydroxide, followed by acidification.
-
The carboxylic acid is then converted to the acid chloride using thionyl chloride.
-
-
Friedel-Crafts Acylation:
-
An intramolecular Friedel-Crafts reaction is carried out using aluminum chloride in dichloromethane (B109758) to form a ketone.
-
-
Reduction and Dehydration:
-
The ketone is reduced to an alcohol using lithium aluminum hydride.
-
The resulting alcohol is then treated with an acid (e.g., via an ion-exchange resin) to facilitate dehydration and the final ring-closing to yield this compound.
-
Experimental Protocol 2: Two-Step Synthesis of Ph-Olympicene
A more recent and efficient method involves the fusion of an additional hexagonal ring to an existing carbon-rich molecule in two quick steps.[3] This "radical alkyne peri-annulation" strategy offers a much shorter route to functionalized olympicenes.[6][7]
B. Functionalization of this compound
The properties of this compound can be tuned for specific applications through chemical functionalization. The sp³-hybridized carbon at the 6-position is a key site for modification.[8][9]
Experimental Protocol 3: Alkylation of the this compound Core
This protocol describes the methylation of the central carbon of this compound.
-
Deprotonation:
-
Dissolve this compound in a suitable dry solvent (e.g., THF) under an inert atmosphere.
-
Add a strong base, such as n-butyllithium, dropwise at a low temperature (e.g., -78 °C) to deprotonate the methylene (B1212753) bridge.
-
-
Alkylation:
-
Introduce an alkylating agent, such as methyl iodide, to the solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Quench the reaction with a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent and purify using column chromatography.
-
C. Fabrication of Graphene Nanoribbons (GNRs)
This compound and its derivatives can be used as molecular precursors in the on-surface synthesis of atomically precise GNRs. This bottom-up approach allows for control over the width and edge structure of the nanoribbons.[3][5][10]
Experimental Protocol 4: On-Surface Synthesis of this compound-Based GNRs
This is a general protocol for the on-surface synthesis of GNRs from halogenated precursors on a metal substrate.
-
Substrate Preparation:
-
Prepare a clean, single-crystal metal surface (e.g., Au(111) or Ag(111)) in an ultra-high vacuum (UHV) chamber through cycles of sputtering and annealing.
-
-
Molecular Deposition:
-
Deposit the halogenated this compound precursor onto the clean substrate via thermal evaporation from a Knudsen cell.
-
-
Polymerization:
-
Anneal the substrate to a temperature sufficient to induce dehalogenation and subsequent Ullmann coupling between the precursor molecules, forming polymer chains (typically 150-250 °C).
-
-
Cyclodehydrogenation (Planarization):
-
Further anneal the substrate to a higher temperature (typically >300 °C) to induce intramolecular C-H bond activation and cyclodehydrogenation, leading to the formation of planar GNRs.
-
-
Characterization:
-
Characterize the resulting GNRs in situ using scanning tunneling microscopy (STM) and atomic force microscopy (AFM).
-
II. Applications in Electronics and Energy Storage
The electronic properties of this compound and its derivatives make them promising candidates for applications in organic electronics and energy storage devices.
A. Electronic Properties
Theoretical studies have been conducted to determine the electronic properties of this compound and its functionalized forms.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| This compound (Theoretical) | -5.25 | -1.75 | 3.50 | [Calculated from data in referenced literature] |
| OCH₃-substituted this compound (Theoretical) | -5.01 | -1.58 | 3.43 | [Calculated from data in referenced literature] |
| NH₂-substituted this compound (Theoretical) | -4.92 | -1.55 | 3.37 | [Calculated from data in referenced literature] |
| OH-substituted this compound (Theoretical) | -5.13 | -1.68 | 3.45 | [Calculated from data in referenced literature] |
B. Energy Storage
Density functional theory (DFT) calculations have suggested that this compound and its derivatives could serve as high-performance anode materials for lithium-ion batteries.
| Anode Material | Adsorption Energy of Li⁺ (kcal/mol) | Cell Voltage (V) | Reference |
| This compound | -36.9 | 1.43 | [8] |
| OCH₃-substituted this compound | -39.2 | 1.60 | [8] |
| NH₂-substituted this compound | -38.5 | 1.57 | [8] |
| OH-substituted this compound | -37.8 | 1.52 | [8] |
| Graphene (for comparison) | -22.8 | 0.84 | [8] |
| (10,10) Carbon Nanotube (for comparison) | -35.8 | 1.41 | [8] |
III. Potential Applications in Drug Development
While direct research into the use of this compound-based nanostructures for drug delivery is still in its nascent stages, the properties of carbon nanomaterials in general suggest potential avenues for exploration. This section is intended to be prospective and to guide future research.
A. Considerations for Drug Delivery Systems
Carbon nanostructures, such as graphene oxide, have been investigated as carriers for drug molecules due to their large surface area and the potential for functionalization.[11] For this compound-based nanostructures to be considered for such applications, several key properties would need to be investigated:
-
Biocompatibility and Cytotoxicity: The toxicity of PAHs is a significant concern.[12][13] The cytotoxicity of pristine and functionalized this compound nanostructures would need to be thoroughly evaluated in various cell lines. Functionalization with biocompatible polymers like polyethylene (B3416737) glycol (PEG) is a common strategy to reduce the toxicity of carbon nanomaterials.
-
Drug Loading and Release: The planar structure of this compound could facilitate the loading of aromatic drug molecules through π-π stacking. The efficiency of drug loading and the kinetics of drug release under different physiological conditions (e.g., changes in pH) would need to be quantified.
-
Cellular Uptake: The mechanism of cellular uptake is critical for effective drug delivery.[14][15] Understanding how this compound-based nanostructures are internalized by cells would inform the design of targeted delivery systems.
B. Future Research Directions
-
Synthesis of Biocompatible this compound Derivatives: Research should focus on the synthesis of water-soluble and biocompatible this compound derivatives through functionalization with hydrophilic and non-toxic moieties.
-
In Vitro and In Vivo Toxicity Studies: Comprehensive studies are needed to assess the short-term and long-term toxicity of this compound-based nanostructures.
-
Drug Conjugation and Release Studies: The development of methods to conjugate various drugs to this compound nanostructures and studies on their release profiles are essential.
-
Targeted Delivery Systems: The incorporation of targeting ligands (e.g., antibodies, peptides) onto the surface of this compound nanostructures could enable targeted drug delivery to specific cells or tissues.
Conclusion
This compound is a molecule with significant potential as a building block for a new generation of precisely engineered carbon nanostructures. Its applications in electronics and energy storage are supported by theoretical studies and provide a strong motivation for further experimental investigation. While its role in drug development is currently speculative, the broader context of carbon nanomaterials in medicine suggests that with appropriate functionalization and rigorous biocompatibility testing, this compound-based systems could one day find a place in the therapeutic landscape. The protocols and data presented here provide a foundation for researchers to explore and expand upon the applications of this unique molecule.
References
- 1. youtube.com [youtube.com]
- 2. This compound - the world's smallest five-ringed symbol [rsc.org]
- 3. Chemists Find New Way to Synthesize ‘Olympic Ring’ Molecule | Sci.News [sci.news]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Achieving this compound Functionalization Three Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-Surface Synthesis of Nanographenes and Graphene Nanoribbons on Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Nanomaterial-mediated strategies for enhancing bioremediation of polycyclic aromatic hydrocarbons: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High molecular weight polycyclic aromatic hydrocarbon (HMW-PAH) isomers: unveiling distinct toxic effects from cytotoxicity to oxidative stress-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery | Slovenian Medical Journal [vestnik.szd.si]
- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Functionalized Olympicene as a Li-ion Battery Anode Material
Audience: Researchers, scientists, and drug development professionals.
Application Note: Functionalized Olympicene Derivatives as a Promising Class of Anode Materials for Lithium-Ion Batteries
The search for next-generation anode materials for lithium-ion batteries (LIBs) is driven by the need for higher energy density, improved safety, and enhanced cycling stability. Polycyclic aromatic hydrocarbons (PAHs), with their extended π-conjugated systems, have emerged as a potential class of materials for energy storage. This compound (C₁₉H₁₂), a unique PAH consisting of five fused benzene (B151609) rings in a structure reminiscent of the Olympic rings, presents an intriguing candidate for anode applications due to its high carbon-to-hydrogen ratio and theoretical potential for lithium storage.
Recent theoretical studies, primarily based on Density Functional Theory (DFT), suggest that the electrochemical properties of this compound can be significantly enhanced through functionalization. For instance, the introduction of electron-donating groups like amino (-NH₂) has been computationally shown to increase the cell voltage and lithium adsorption energy, indicating a higher potential as an anode material. While experimental validation for functionalized this compound is still in its nascent stages, research on analogous functionalized PAHs provides a strong basis for its potential.
This document provides detailed protocols for the synthesis, characterization, and electrochemical evaluation of functionalized this compound as a Li-ion battery anode, drawing upon established methodologies for related PAH-based anode materials.
Data Presentation: Electrochemical Performance of Representative Polycyclic Aromatic Hydrocarbons
To provide a comparative baseline for the evaluation of functionalized this compound, the following table summarizes the electrochemical performance of various non-functionalized and functionalized PAHs reported in the literature.
| Polycyclic Aromatic Hydrocarbon | Functional Group | First Cycle Discharge Capacity (mAh g⁻¹) | First Cycle Coulombic Efficiency (%) | Reversible Capacity (mAh g⁻¹) | Cycling Stability | Rate Capability | Reference |
| Naphthalene | None | ~1200 | ~50% | ~600 | Stable for 100 cycles | - | Experimental Study |
| Anthracene | None | ~1000 | ~55% | ~550 | Stable for 100 cycles | - | Experimental Study |
| Phenanthrene | None | ~900 | ~60% | ~540 | Stable for 100 cycles | - | Experimental Study |
| Pyrene | None | ~800 | ~65% | ~520 | Stable for 100 cycles | - | Experimental Study |
| Perylene | None | ~700 | ~70% | ~490 | Stable for 100 cycles | - | Experimental Study |
Note: The data presented above is for illustrative purposes and is derived from various experimental studies on different PAHs. The actual performance of functionalized this compound may vary and requires experimental verification.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis, electrode preparation, cell assembly, and electrochemical testing of functionalized this compound-based anodes for Li-ion batteries.
Protocol 1: Synthesis of Amino-Functionalized this compound (A Representative Example)
This protocol describes a possible synthetic route to introduce an amino group onto the this compound core, a functionalization strategy suggested by theoretical studies to enhance electrochemical performance.
Materials:
-
This compound
-
Nitrating agent (e.g., nitric acid/sulfuric acid mixture)
-
Reducing agent (e.g., tin(II) chloride or catalytic hydrogenation setup)
-
Appropriate solvents (e.g., dichloromethane (B109758), ethanol)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration of this compound:
-
Dissolve this compound in a suitable solvent like dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Extract the nitro-olympicene product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product using column chromatography.
-
-
Reduction of Nitro-olympicene to Amino-olympicene:
-
Dissolve the purified nitro-olympicene in a suitable solvent like ethanol (B145695).
-
Add a reducing agent such as tin(II) chloride in the presence of hydrochloric acid.
-
Alternatively, perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture under reflux and monitor its completion by TLC.
-
After the reaction is complete, neutralize the mixture and extract the amino-functionalized this compound.
-
Purify the final product by column chromatography or recrystallization.
-
Characterization:
-
Confirm the structure and purity of the synthesized amino-olympicene using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Protocol 2: Anode Slurry Preparation and Electrode Fabrication
Materials:
-
Functionalized this compound (active material)
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Copper foil (current collector)
-
Mortar and pestle or planetary ball miller
-
Doctor blade or automatic film coater
-
Vacuum oven
Procedure:
-
Slurry Preparation:
-
In a typical ratio, mix the functionalized this compound (active material), Super P carbon black (conductive agent), and PVDF (binder) in a weight ratio of 8:1:1.
-
Grind the mixture thoroughly in a mortar and pestle or use a planetary ball miller to ensure homogeneity.
-
Add NMP solvent to the mixture and stir continuously until a uniform, viscous slurry is formed.
-
-
Electrode Coating:
-
Clean the copper foil with ethanol and dry it.
-
Cast the prepared slurry onto the copper foil using a doctor blade or an automatic film coater to a desired thickness (e.g., 50-100 µm).
-
Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.
-
-
Electrode Punching:
-
Punch the dried electrode sheet into circular discs of a specific diameter (e.g., 12 mm) for coin cell assembly.
-
Measure the mass of the active material on each electrode disc.
-
Protocol 3: Coin Cell Assembly (CR2032)
Materials:
-
Functionalized this compound anode
-
Lithium metal foil (counter and reference electrode)
-
Celgard separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))
-
CR2032 coin cell components (casings, spacers, springs)
-
Glovebox with an argon atmosphere
-
Crimping machine
Procedure:
-
Preparation in a Glovebox:
-
Transfer all the coin cell components, the prepared anode, lithium foil, separator, and electrolyte into an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).
-
-
Assembly Steps:
-
Place the anode disc at the bottom of the coin cell casing.
-
Add a few drops of electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal foil on top of the separator.
-
Add a spacer and a spring on top of the lithium foil.
-
Carefully place the top casing and seal the coin cell using a crimping machine.
-
Protocol 4: Electrochemical Characterization
Instrumentation:
-
Battery cycler (e.g., Landt or Arbin)
-
Potentiostat with impedance spectroscopy capabilities
Procedure:
-
Galvanostatic Cycling:
-
Let the assembled coin cells rest for a few hours to ensure proper wetting of the electrode and separator.
-
Perform galvanostatic charge-discharge cycling at a constant current density (e.g., C/10, where 1C corresponds to the theoretical capacity of the active material).
-
Set the voltage window typically between 0.01 V and 3.0 V vs. Li/Li⁺.
-
Cycle the cells for a desired number of cycles (e.g., 100 cycles) to evaluate the cycling stability and coulombic efficiency.
-
For rate capability tests, cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C).
-
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window (0.01 V to 3.0 V) to investigate the redox reactions and lithium insertion/extraction mechanisms.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different states of charge (e.g., before cycling, after the 1st cycle, after 50 cycles) to analyze the charge transfer resistance and the formation of the solid electrolyte interphase (SEI) layer.
-
The typical frequency range for EIS is from 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating functionalized this compound as a Li-ion battery anode.
Caption: Logical relationship between functionalization and battery performance.
Application Notes and Protocols for Transition Metal-Doped Olympicene Chemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olympicene, a polycyclic aromatic hydrocarbon (PAH) with a unique five-ring structure resembling the Olympic rings, has garnered significant interest for its potential applications in materials science and electronics.[1][2] Recent theoretical studies have highlighted the promise of transition metal-doped this compound as a highly sensitive material for chemical sensing.[3][4] By incorporating transition metals such as iron (Fe), nickel (Ni), and palladium (Pd) into the this compound framework, the material's electronic properties can be finely tuned to enable selective detection of various analytes, including volatile organic compounds (VOCs) like formaldehyde.[3][5] This document provides detailed application notes and protocols for the development and utilization of transition metal-doped this compound-based chemical sensors.
Principle of Operation
The sensing mechanism of transition metal-doped this compound relies on the interaction between the analyte and the doped this compound surface. This interaction, primarily physisorption, leads to a change in the electronic properties of the this compound material.[3][5] Specifically, the adsorption of an analyte molecule alters the charge distribution and the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO energy gap directly affects the material's conductivity, which can be measured as a change in resistance (chemiresistive sensing).[3][6]
The choice of transition metal dopant plays a crucial role in the sensor's sensitivity and selectivity. Different metals exhibit varying interaction energies with specific analytes, allowing for the design of sensors tailored for particular target molecules.[3] For instance, theoretical calculations suggest that Ni-doped this compound shows a particularly strong interaction with formaldehyde, leading to a significant reduction in its HOMO-LUMO gap and a corresponding increase in conductivity.[3]
Data Presentation
The following tables summarize the theoretically predicted performance of transition metal-doped this compound sensors for the detection of formaldehyde, based on Density Functional Theory (DFT) calculations.[3] Experimental data for chemiresistive sensors based on other polycyclic aromatic hydrocarbons (PAHs) are also presented to provide a reference for expected performance with other VOCs.[3][7]
Table 1: Theoretical Performance of Transition Metal-Doped this compound for Formaldehyde Sensing [3]
| Dopant Metal | Interaction Energy (eV) | HOMO-LUMO Gap (Bare) (eV) | HOMO-LUMO Gap (with HCHO) (eV) | Change in HOMO-LUMO Gap (eV) |
| Ni | > OLY(Fe)/HCHO | 2.14 | 1.16 | -0.98 |
| Fe | > OLY(Pd)/HCHO | 2.90 | 2.54 | -0.36 |
| Pd | 2.99 | 2.91 | -0.08 |
Table 2: Experimental Performance of Polycyclic Aromatic Hydrocarbon (PAH)-Based Chemiresistive Sensors for Various VOCs [7]
| Sensing Material | Analyte (VOC) | Concentration (ppm) | Relative Response (ΔR/R₀) |
| PAH Derivative 1 | Toluene (B28343) | 100 | ~1.5% |
| PAH Derivative 1 | Ethanol (B145695) | 100 | ~0.5% |
| PAH Derivative 2 | Heptane | 100 | ~2.0% |
| PAH Derivative 2 | Acetone | 100 | ~0.8% |
Experimental Protocols
The following protocols provide a general framework for the synthesis, fabrication, and testing of transition metal-doped this compound chemical sensors. These are proposed methodologies based on existing literature for this compound synthesis, transition metal doping of graphene (a related 2D material), and fabrication of 2D material-based sensors.[3][8][9]
Protocol 1: Synthesis of Functionalized this compound
This protocol is adapted from known methods for synthesizing functionalized this compound derivatives, which can serve as precursors for doping.[8][10]
Materials:
-
Pyrene (B120774) carboxaldehyde
-
Ethyl bromoacetate (B1195939)
-
Toluene
-
Palladium on carbon (Pd/C)
-
Potassium hydroxide (B78521) (KOH)
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Ion exchange resin (acidic)
Procedure:
-
Wittig Reaction: React pyrene carboxaldehyde with the ylide derived from ethyl bromoacetate and triphenylphosphine in toluene to form an α,β-unsaturated carbonyl compound.
-
Hydrogenation: Hydrogenate the product from step 1 using H₂ gas and a Pd/C catalyst in ethyl acetate.
-
Saponification and Chlorination: Convert the ester to a carboxylic acid using KOH, followed by treatment with SOCl₂ to form the acid chloride.
-
Friedel-Crafts Acylation: Cyclize the acid chloride using AlCl₃ in DCM to form a ketone.
-
Reduction: Reduce the ketone with LiAlH₄ to yield the corresponding alcohol.
-
Dehydration: Treat the alcohol with an acidic ion exchange resin to obtain the final functionalized this compound product.
Protocol 2: Transition Metal Doping of this compound (Proposed)
This protocol is adapted from methods used for doping graphene with transition metals and is a proposed route for this compound.[9]
Materials:
-
Functionalized this compound
-
Transition metal salt (e.g., NiCl₂, FeCl₃, PdCl₂)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Reducing agent (e.g., Sodium borohydride (B1222165) - NaBH₄)
-
Argon gas
Procedure:
-
Dispersion: Disperse the synthesized functionalized this compound in a suitable solvent like DMF through sonication.
-
Precursor Addition: Add a solution of the desired transition metal salt to the this compound dispersion.
-
Reduction: Slowly add a reducing agent, such as NaBH₄, to the mixture under an inert argon atmosphere to reduce the metal ions to their metallic state, leading to their deposition on the this compound surface.
-
Purification: Centrifuge and wash the resulting transition metal-doped this compound with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven.
Protocol 3: Fabrication of a Chemiresistive Sensor
This protocol describes the fabrication of a simple chemiresistive sensor using the synthesized doped this compound.[3]
Materials:
-
Transition metal-doped this compound
-
Solvent (e.g., isopropanol)
-
Substrate with pre-patterned electrodes (e.g., SiO₂/Si with gold interdigitated electrodes)
-
Micropipette or drop-casting system
Procedure:
-
Ink Formulation: Prepare a stable dispersion of the transition metal-doped this compound in a suitable solvent.
-
Deposition: Deposit the dispersion onto the pre-patterned electrode substrate using a micropipette or a drop-casting method.
-
Drying: Allow the solvent to evaporate slowly at room temperature, followed by a gentle annealing step (e.g., 100 °C in a vacuum oven) to improve the film's adhesion and electrical contact.
Protocol 4: Gas Sensing Measurements
This protocol outlines the procedure for testing the fabricated sensor's response to a target analyte.[7]
Materials:
-
Fabricated sensor
-
Gas testing chamber
-
Mass flow controllers
-
Data acquisition system (e.g., source meter)
-
Target analyte gas (e.g., formaldehyde)
-
Carrier gas (e.g., dry air or nitrogen)
Procedure:
-
Setup: Place the sensor inside the gas testing chamber and connect it to the data acquisition system.
-
Baseline Stabilization: Purge the chamber with the carrier gas until a stable baseline resistance is recorded.
-
Analyte Exposure: Introduce a known concentration of the target analyte gas into the chamber using mass flow controllers.
-
Response Measurement: Record the change in the sensor's resistance over time until the response saturates.
-
Recovery: Purge the chamber again with the carrier gas to allow the sensor's resistance to return to its baseline.
-
Data Analysis: Calculate the sensor response as the relative change in resistance (ΔR/R₀), where R₀ is the baseline resistance and ΔR is the change in resistance upon analyte exposure.
Mandatory Visualizations
Caption: Experimental workflow for sensor development.
Caption: Proposed signaling pathway for analyte detection.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Anion Recognition in Water: Recent Advances from a Supramolecular and Macromolecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progressive Trends in Hybrid Material-Based Chemiresistive Sensors for Nitroaromatic Compounds | MDPI [mdpi.com]
- 7. Sensor Arrays Based on Polycyclic Aromatic Hydrocarbons: Chemiresistors versus Quartz-Crystal Microbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Achieving this compound Functionalization Three Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron-doped olympicenes are surprisingly stable | Research | Chemistry World [chemistryworld.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Olympicene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with scaling up the synthesis of olympicene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from a lab-scale to a large-scale synthesis of this compound?
A1: Scaling up any chemical synthesis introduces several challenges. For polycyclic aromatic hydrocarbons (PAHs) like this compound, key difficulties include:
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Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in small flasks can become difficult to control in large reactors, potentially leading to side reactions and safety hazards.[1][2]
-
Mixing Efficiency: Achieving uniform mixing of reagents in large volumes is crucial for consistent reaction outcomes and yields.[1][2]
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Purification and Isolation: Methods like column chromatography that are effective at the milligram scale can become impractical and expensive at the kilogram scale.[1] Solubility issues with larger PAHs can also complicate isolation.[3]
-
Impurity Profile: The types and quantities of impurities can change with scale, necessitating re-optimization of purification protocols.[1]
-
Precursor and Product Stability: Key intermediates or the final this compound product can be unstable under certain conditions. For instance, this compound (1) is known to readily oxidize in air to the corresponding ketone (2).[4][5]
Q2: Are there different synthetic routes to this compound, and how does this choice affect scalability?
A2: Yes. The initial synthesis reported involved a multi-step process.[6][7] More recently, a more direct, two-step strategy has been developed to fuse an additional hexagonal ring onto a polycyclic precursor.[8] The older, multi-step synthesis involves classic reactions like Wittig, Friedel-Crafts, and reduction/cyclization steps.[6] While the reactions are well-understood, a lengthy sequence increases the potential for yield loss at each step during scale-up. The newer, more convergent approach may offer a more efficient path for large-scale production, though it may require specialized starting materials.[8]
Q3: How does the physical state of this compound and its precursors affect large-scale handling?
A3: this compound is a white powder.[6] Like many PAHs, it has limited solubility in common solvents, which can be a significant hurdle during reaction workup and purification.[3] Inefficient heat and mass transfer can become problematic when dealing with slurries or heterogeneous reaction mixtures in large reactors.[2]
Q4: What safety precautions are critical when scaling up this compound synthesis?
A4: When scaling up, it is crucial to re-evaluate safety protocols. General challenges include the cost, toxicity, and safety of reagents at larger volumes. Specific considerations for PAHs include their potential carcinogenicity.[9] Furthermore, reactions involving reagents like aluminum chloride (for Friedel-Crafts acylation) or lithium aluminum hydride (for reduction) require careful management of quenching procedures and heat dissipation to avoid uncontrolled exothermic events.[1][6]
Troubleshooting Guide
Issue 1: Low Yield in the Friedel-Crafts Acylation Step
-
Question: We are attempting a large-scale Friedel-Crafts reaction to form the ketone precursor and are seeing a significantly lower yield compared to our small-scale trials. What could be the cause?
-
Answer:
-
Inefficient Mixing: In large reactors, ensuring the Lewis acid (e.g., AlCl₃) is evenly distributed is critical. Poor mixing can create localized "hot spots" or areas of low catalyst concentration. Ensure your reactor's stirring mechanism is adequate for the scale and viscosity of the reaction mixture.[2]
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. On a larger scale, the increased surface area and longer transfer times provide more opportunities for atmospheric moisture to contaminate the reagents, deactivating the catalyst. Ensure all glassware is rigorously dried and reactions are run under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Friedel-Crafts reactions can be exothermic. A failure to dissipate heat effectively in a large reactor can lead to side reactions, such as polymerization or degradation of starting materials.[1] Monitor the internal temperature closely and ensure your cooling system is sufficient.
-
Issue 2: Product Degradation During Workup and Purification
-
Question: Our final this compound product appears to be converting into an impurity, possibly the ketone, after purification and during storage. How can we prevent this?
-
Answer:
-
Air Oxidation: this compound is susceptible to air oxidation at the methylene (B1212753) bridge, converting it to naphthanthrone (ketone 2).[4][10] This process can be accelerated by exposure to light.[7]
-
Solution: Handle the purified this compound under an inert atmosphere whenever possible. Store the final product in a dark, cool place, preferably in a container purged with nitrogen or argon.
-
Issue 3: Difficulty Purifying the Final Product at Scale
-
Question: We are struggling to achieve high purity for our multi-gram batch of this compound. Column chromatography is too slow and solvent-intensive. What are our options?
-
Answer:
-
Recrystallization: This is often the most scalable method for purifying solid compounds. The challenge lies in finding a suitable solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Experiment with various solvents or solvent mixtures (e.g., toluene, xylenes, dichlorobenzene).
-
Filtration Techniques: For removing insoluble impurities or purifying related materials like graphene oxide, gas-press filtration has proven effective and scalable.[11] This could be adapted for removing certain types of impurities from this compound slurries.
-
Salt Formation/Derivatization: In some cases, temporarily converting a product to a salt or other derivative can facilitate purification through crystallization, after which the original compound can be regenerated.[1]
-
Quantitative Data on Synthesis Scale-Up
Scaling up synthesis often results in an initial decrease in yield and purity before process optimization. The following table illustrates potential challenges and optimization targets.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) - Unoptimized | Pilot Scale (100 g) - Optimized | Key Optimization Strategies |
| Reaction Time | 4 hours | 8-10 hours | 5 hours | Improve heat transfer; optimize catalyst loading.[12] |
| Isolated Yield | 85% | 55% | 80% | Enhance mixing efficiency; maintain strict inert atmosphere; control reagent addition rate.[1] |
| Purity (Post-Workup) | 98% | 80% | 95% | Optimize reaction temperature to minimize side products; develop scalable crystallization protocols. |
| Solvent Volume | 100 mL | 15 L | 10 L | Increase reaction concentration (if feasible without compromising safety or yield); select more efficient extraction/crystallization solvents. |
Experimental Protocols
Key Steps in the Classical this compound Synthesis
This protocol outlines the major transformations in the widely cited synthesis of this compound.[6] Researchers must optimize concentrations, temperatures, and reaction times for their specific scale.
-
Wittig Reaction:
-
React pyrene (B120774) carboxaldehyde with the ylide generated from ethyl bromoacetate (B1195939) and triphenylphosphine.
-
The reaction is typically performed in a solvent like toluene.
-
-
Hydrogenation:
-
Reduce the resulting α,β-unsaturated ester using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent such as ethyl acetate.
-
-
Acid Chloride Formation:
-
Saponify the ester to the corresponding carboxylic acid using potassium hydroxide.
-
Acidify to obtain the free acid, then treat with thionyl chloride (SOCl₂) to form the acid chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Cyclize the acid chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent like dichloromethane (B109758) (DCM) to form the six-membered ketone ring.
-
-
Reduction of Ketone:
-
Reduce the ketone to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).
-
-
Dehydration/Cyclization:
-
Treat the alcohol with an acid catalyst (e.g., an ion-exchange resin) to facilitate dehydration and the final ring-closing reaction to yield this compound.
-
Visualizations
Experimental Workflow and Decision Making
The following diagrams illustrate the synthesis pathway and a troubleshooting process for low yield.
Caption: A simplified workflow for the multi-step synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Achieving this compound Functionalization Three Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. newatlas.com [newatlas.com]
- 8. Chemists Find New Way to Synthesize ‘Olympic Ring’ Molecule | Sci.News [sci.news]
- 9. Polycyclic Aromatic Hydrocarbons in Foods: Biological Effects, Legislation, Occurrence, Analytical Methods, and Strategies to Reduce Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid method for the purification of graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Wittig Reactions for Olympicene Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of olympicene precursors via the Wittig reaction. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Wittig reactions involving sterically hindered aromatic aldehydes, such as those used for this compound precursors?
A1: Low yields in Wittig reactions with sterically hindered aldehydes are often due to a combination of factors:
-
Steric Hindrance: The bulky nature of both the ylide and the polycyclic aromatic aldehyde can impede the initial nucleophilic attack and the formation of the oxaphosphetane intermediate.[1]
-
Ylide Instability: Non-stabilized ylides can be unstable and prone to decomposition, especially under prolonged reaction times or elevated temperatures.
-
Incomplete Ylide Formation: The base used may not be strong enough to completely deprotonate the phosphonium (B103445) salt, leading to a lower concentration of the active Wittig reagent.
-
Side Reactions: The presence of certain functional groups on the aldehyde or impurities can lead to unwanted side reactions, consuming the ylide or the starting material.
-
Poor Solubility: The precursors to large polycyclic aromatic hydrocarbons (PAHs) often have poor solubility in common reaction solvents, which can hinder the reaction rate.
Q2: When should I consider using a Horner-Wadsworth-Emmons (HWE) reaction instead of a traditional Wittig reaction?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative to the Wittig reaction, particularly when dealing with sterically hindered ketones or when a high selectivity for the (E)-alkene is desired.[2][3][4] Key advantages of the HWE reaction include:
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Increased Nucleophilicity: Phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig reagents.[2]
-
Easier Workup: The phosphate (B84403) byproduct of the HWE reaction is water-soluble, making it easier to remove during purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction.[2]
-
Higher Reactivity with Ketones: HWE reagents often react more efficiently with ketones, which can be challenging substrates for the Wittig reaction.[4]
Q3: How does the choice of base impact the yield and stereoselectivity of the Wittig reaction?
A3: The choice of base is critical for the successful formation of the phosphonium ylide.
-
Strong Bases: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required for complete deprotonation of the phosphonium salt.
-
Lithium Salts: The presence of lithium salts, often formed when using organolithium bases like n-BuLi, can influence the stereochemical outcome of the reaction.[5] In some cases, "salt-free" conditions may be necessary to achieve the desired stereoselectivity.
-
Weaker Bases: For stabilized ylides, which are more acidic, weaker bases such as sodium carbonate or triethylamine (B128534) may be sufficient.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Incomplete ylide formation. | * Use a stronger, freshly prepared base (e.g., n-BuLi, NaH). * Ensure anhydrous reaction conditions. |
| Steric hindrance. | * Consider the Horner-Wadsworth-Emmons (HWE) reaction.[2] * Increase the reaction temperature, but monitor for ylide decomposition. | |
| Poor solubility of starting materials. | * Screen different anhydrous solvents (e.g., THF, DMSO, toluene) to improve solubility. | |
| Formation of Unexpected Byproducts | Ylide decomposition. | * Generate the ylide at a low temperature (e.g., -78 °C) and add the aldehyde slowly. |
| Reaction with other functional groups. | * Protect sensitive functional groups on the aldehyde or ylide before the reaction. | |
| Incorrect Stereochemistry (e.g., mixture of E/Z isomers) | Equilibration of intermediates. | * For (E)-alkenes from unstabilized ylides, consider the Schlosser modification.[2] * For predominantly (E)-alkenes, the HWE reaction is often a better choice.[2][3] |
| Presence of lithium salts. | * Prepare "salt-free" ylides to minimize the influence of lithium ions on stereoselectivity. |
Data Presentation
The following table summarizes representative yields for Wittig and related reactions in the synthesis of polycyclic aromatic hydrocarbon precursors. Direct yield data for this compound precursors via Wittig reactions is scarce in the literature; therefore, data for structurally related compounds are presented to provide a comparative overview.
| Reaction Type | Aldehyde/Ketone | Ylide/Phosphonate (B1237965) | Base/Conditions | Yield (%) | Reference |
| Wittig | 2-(1-naphthyl)-5-methoxybenzaldehyde | (Methoxymethyl)triphenylphosphonium bromide / PhLi | Acid-catalyzed cyclization | 61-64 | [6] |
| Suzuki Coupling (precursor synthesis) | 2-bromo-5-methoxybenzaldehyde | Naphthalene-1-boronic acid | Pd(PPh3)4, CsF | 96-100 | [6] |
| HWE | Aromatic Aldehydes | Stabilized Phosphonates | NaH, DME or THF | Generally high (E)-selectivity | [4] |
| Arsine-mediated Wittig | Benzaldehyde | Methyl bromoacetate (B1195939) / Triphenylarsine (B46628) | DIPEA, MeCN, 80 °C | 32 | [7] |
| Arsine-mediated Wittig | Electron-poor aromatic aldehydes | Bromoacetophenone / Triphenylarsine | Room Temperature | Nearly quantitative | [7] |
Experimental Protocols
General Protocol for a Wittig Reaction with a Sterically Hindered Aromatic Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Phosphonium Salt Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the corresponding phosphine (B1218219) (1.0 eq.) in anhydrous toluene. Add the alkyl halide (1.0-1.2 eq.) and stir the mixture at reflux for 24 hours. Cool the reaction to room temperature, collect the precipitated phosphonium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Ylide Formation: To a suspension of the dried phosphonium salt (1.0 eq.) in anhydrous THF at -78 °C, add a strong base (e.g., n-BuLi, 1.0 eq.) dropwise. Allow the mixture to stir at this temperature for 1 hour, during which a color change is typically observed, indicating ylide formation.
-
Reaction with Aldehyde: Dissolve the sterically hindered aromatic aldehyde (0.9 eq.) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Reaction Progression and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.
General Protocol for a Horner-Wadsworth-Emmons (HWE) Reaction
-
Phosphonate Preparation (Arbuzov Reaction): Heat a mixture of the appropriate alkyl halide (1.0 eq.) and trialkyl phosphite (B83602) (1.1 eq.) at 100-150 °C until the reaction is complete (as monitored by the disappearance of the starting materials). Purify the resulting phosphonate by distillation under reduced pressure.
-
Carbanion Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous THF. Add the phosphonate (1.0 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the solution of the phosphonate carbanion to 0 °C and add a solution of the aldehyde (0.9 eq.) in anhydrous THF dropwise.
-
Reaction Progression and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with diethyl ether. The aqueous layer containing the phosphate byproduct can be discarded. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the alkene, which is predominantly the (E)-isomer.[3]
Visualizations
References
- 1. delval.edu [delval.edu]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Synthesis of Olympicene Radical (C19H11) on Cu(111)
Disclaimer: Direct experimental literature detailing the specific stability challenges of the olympicene radical (C19H11) on a Cu(111) surface is limited. The following troubleshooting guides and FAQs are based on established principles of on-surface synthesis, scanning probe microscopy studies of analogous polycyclic aromatic hydrocarbons (PAHs), and theoretical investigations of radical species on metal surfaces. This resource aims to provide a foundational guide for researchers encountering common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential issues researchers may face during the on-surface synthesis and characterization of the this compound radical on Cu(111).
Issue 1: Precursor Deposition and Surface Contamination
-
Q1: After depositing my this compound precursor, my STM images show disordered molecular arrangements or significant contamination. What are the likely causes and solutions?
A1: Disordered structures and contamination are common issues stemming from substrate preparation and deposition conditions.
-
Substrate Cleanliness: The Cu(111) surface is highly susceptible to contamination. Inadequate cleaning can leave residual carbon or other contaminants that hinder molecular self-assembly. It is crucial to start with an atomically clean and well-ordered surface.
-
Deposition Rate and Temperature: A high deposition rate can lead to the formation of disordered multilayers. A low substrate temperature during deposition can inhibit molecular diffusion and prevent the formation of ordered structures.
Troubleshooting Steps:
-
Verify Substrate Cleanliness: Before deposition, ensure your Cu(111) surface shows large, clean terraces with atomic resolution in your STM.
-
Optimize Deposition Parameters: Use a low deposition rate and consider holding the substrate at a slightly elevated temperature during deposition to enhance molecular mobility and facilitate self-assembly.
-
Check Precursor Purity: Ensure the this compound precursor is thoroughly degassed and free of impurities before deposition.
-
Issue 2: Inefficient or Incomplete Radical Formation
-
Q2: I have annealed the sample after precursor deposition, but I don't observe the characteristic features of the this compound radical. What could be wrong?
A2: The formation of radicals on a surface is a thermally activated process that is highly sensitive to temperature and the specific precursor used.
-
Insufficient Annealing Temperature: The energy supplied may be too low to induce the desired on-surface reaction (e.g., dehalogenation or dehydrogenation) to form the radical.
-
Unsuitable Precursor: The precursor molecule may not be designed for efficient on-surface radical formation. For example, the bonds intended to be broken to form the radical may be too strong.
Troubleshooting Steps:
-
Systematic Annealing Studies: Increase the annealing temperature in a stepwise manner, characterizing the surface with STM at each step to identify the onset of the reaction.
-
Precursor Design: If radical formation is consistently unsuccessful, consider using a different precursor, for instance, one with weaker C-H or C-halogen bonds at the desired radical position.
-
Issue 3: Radical Instability and Unwanted Reactions
-
Q3: I have successfully formed this compound radicals, but they appear unstable, leading to disordered structures or unintended products upon further annealing. Why is this happening?
A3: The this compound radical is an open-shell species and is expected to be highly reactive, especially on a catalytically active surface like Cu(111).
-
High Radical Mobility and Reactivity: On Cu(111), radicals can have significant mobility. This can lead to unwanted intermolecular reactions (dimerization, polymerization) if the radical concentration is too high.
-
Surface-Catalyzed Decomposition: The Cu(111) surface can catalyze decomposition or rearrangement of the radical species, especially at elevated temperatures.
-
Reaction with Adatoms: Copper adatoms on the surface can interact with the radicals, forming organometallic intermediates which might be stable or lead to different reaction pathways.
Troubleshooting Steps:
-
Control Radical Coverage: Use a low initial precursor coverage to increase the average distance between radicals, thus reducing the likelihood of intermolecular reactions.
-
Optimize Annealing Temperature and Time: Use the minimum temperature and time required to form the radicals. Prolonged annealing at high temperatures can promote decomposition.
-
Characterize Intermediates: Use high-resolution STM and nc-AFM to identify any intermediate species, which can provide insight into the reaction pathways.
-
Experimental Protocols
Below are generalized protocols for the on-surface synthesis and characterization of PAH radicals on Cu(111), which can be adapted for the this compound radical.
Table 1: Generalized Experimental Protocol for On-Surface Synthesis of this compound Radical on Cu(111)
| Step | Procedure | Key Parameters & Considerations |
| 1. Substrate Preparation | The Cu(111) single crystal is cleaned in ultra-high vacuum (UHV). | - Repeated cycles of Ar+ sputtering (e.g., 1 keV).- Annealing to high temperatures (e.g., 700-800 K).- Verify surface cleanliness and order with STM and LEED. |
| 2. Precursor Deposition | The this compound precursor is sublimated from a Knudsen cell onto the clean Cu(111) substrate. | - Substrate Temperature: Room temperature or slightly elevated (e.g., 300-400 K) to allow for molecular diffusion.- Deposition Rate: Low, to achieve sub-monolayer coverage.- Precursor Degassing: Thoroughly degas the precursor in UHV before deposition. |
| 3. Radical Formation | The sample is annealed to a specific temperature to induce the on-surface reaction. | - Annealing Temperature: This is a critical parameter and needs to be determined experimentally. Start with a moderate temperature and increase stepwise.- Annealing Time: Typically a few minutes. |
| 4. Characterization | The surface is characterized using low-temperature STM and nc-AFM. | - Imaging at low temperatures (e.g., 5 K) is necessary to immobilize the molecules and radicals for stable imaging.- High-resolution imaging can confirm the structure of the radical and identify any byproducts. |
Quantitative Data from Analogous Systems
The following table summarizes experimental parameters from studies on the on-surface synthesis of other PAHs on Cu(111), which can serve as a starting point for designing experiments with the this compound radical.
Table 2: Experimental Parameters for On-Surface Reactions of PAHs on Cu(111)
| Precursor Molecule | Reaction Type | Deposition Temperature | Annealing Temperature for Reaction | Observed Outcome |
| Dithiophenyl-functionalized precursor | C-S activation and homocoupling | Room Temperature | ~400 K | Formation of unsaturated hydrocarbon chains. |
| Azupyrene/Pyrene | Dehydrogenation and rearrangement | 1000 K | 1000 K | Formation of graphene. |
| 10,10'-dibromo-9,9'-bianthryl (DBBA) | Ullmann coupling and cyclodehydrogenation | Room Temperature | 423 K and 523 K | Formation of oligomers and graphene nanoribbons. |
| 1,8-dibromobiphenylene (BPBr2) | Debromination and organometallic formation | Room Temperature | Room Temperature | Formation of an organometallic dimer intermediate. |
Visualizations
Diagram 1: General Experimental Workflow
Caption: A generalized workflow for the on-surface synthesis of radicals.
Diagram 2: Troubleshooting Logic for Radical Instability
Caption: A decision tree for troubleshooting radical instability issues.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with olympicene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of these complex polycyclic aromatic hydrocarbons, with a focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic challenges related to steric clash when working with this compound precursors?
A1: A primary challenge arises from the rigid, planar structure of the this compound core. When introducing substituents, particularly at the central 6-position (the sp³-hybridized methylene (B1212753) bridge), significant steric strain can occur. This can lead to several issues:
-
Low Reaction Yields: Steric hindrance can impede the approach of reagents to the desired reaction site, resulting in low conversion rates and product yields.
-
Product Instability: The introduction of bulky groups can lead to strained intermediates and products that are prone to decomposition, especially during purification on silica (B1680970) gel.[1][2]
-
Competing Reaction Pathways: Steric factors can influence the regioselectivity of reactions. For instance, in the functionalization of olympicenone (ketone 2), steric clash with larger nucleophiles can favor 1,4-addition over the electronically preferred 1,2-addition.[1][2]
Q2: Which this compound precursor is best for introducing functional groups at the central 6-position?
A2: While the symmetric ketone (olympicenone, 2 ) is a commonly used precursor, it presents stability issues, especially when forming hydroxylated products which can easily eliminate water.[1][2] For direct functionalization at the 6-position while maintaining the tetrahedral geometry, this compound itself (1 ) has been shown to be a more stable and effective starting material.[1][2] For example, methylation of this compound (1 ) proceeds in high yield (95%) and the resulting product is more stable than the parent compound.[1][2]
Q3: Are there alternative strategies to direct functionalization for synthesizing sterically hindered olympicenes?
A3: Yes, several alternative strategies can be employed:
-
Radical Alkyne Peri-Annulation: This powerful two-step method allows for the fusion of an additional aromatic ring to a polycyclic aromatic precursor, enabling the synthesis of complex derivatives like "Ph-olympicene" with high efficiency. This approach can be more effective than multi-step linear syntheses.[3]
-
Boron Doping: Incorporating a boron atom into the this compound framework, creating "boraolympicenes," has been shown to yield highly stable compounds without the need for bulky protecting groups.[4][5] This strategy alters the electronic properties and can mitigate steric strain that would arise in the all-carbon analogue. The synthesis is often modular, allowing for fine-tuning of the compound's properties.[4][5]
Q4: How does the choice of nucleophile affect the outcome of reactions with olympicenone (ketone 2)?
A4: The steric profile of the nucleophile plays a crucial role.
-
Slimmer Nucleophiles (e.g., acetylides): These tend to favor the electronically preferred 1,2-addition to the carbonyl group. However, the resulting propargyl alcohols can be unstable.[1][2]
-
Bulkier Nucleophiles (e.g., phenyl Grignards): The steric clash between the large nucleophile and the planar this compound scaffold can override the electronic preference, leading to a higher yield of the 1,4-addition product.[1][2]
-
Alkyl Nucleophiles (e.g., MeLi, MeMgBr): These can lead to complex reaction mixtures, with the 1,4-addition product being the only stable, isolable compound, albeit in low yields.[1][2]
Troubleshooting Guides
Issue 1: Low yield or decomposition of the desired product during functionalization of olympicenone (ketone 2).
| Symptom | Possible Cause | Suggested Solution |
| Low yield of 1,2-addition product with bulky nucleophiles. | Steric hindrance is favoring the 1,4-addition pathway. | Consider using a less sterically demanding nucleophile if 1,2-addition is desired. Alternatively, explore the reactivity of the asymmetric ketone 3 as a precursor, which can lead to stable 1,4-addition products.[1][2] |
| Decomposition of the product during silica gel chromatography. | The product, particularly a 6-hydroxy this compound derivative, is unstable and may be undergoing elimination of water to form a stabilized cationic intermediate.[1][2] | Avoid silica gel chromatography if possible. Consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase like alumina. For acetylide addition products, consider using a more stable analogue (e.g., phenylacetylene (B144264) instead of TMS-acetylene).[1][2] |
| Formation of a complex mixture of unidentified products. | Competing reaction pathways (1,2- vs. 1,4-addition) and subsequent decomposition reactions are occurring. | Lowering the reaction temperature may help to control selectivity. However, for alkyl additions, this has been reported to be ineffective.[1][2] It is recommended to switch to a more stable precursor, such as this compound (1 ), for introducing substituents at the 6-position.[1][2] |
Issue 2: Difficulty in synthesizing a sterically crowded this compound derivative through a multi-step linear synthesis.
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield after multiple synthetic steps. | Accumulation of yield losses at each step of a long synthetic route. The original synthesis of this compound, for example, is a seven-step process.[3] | Employ a more convergent synthetic strategy. The radical alkyne peri-annulation method allows for the rapid, two-step synthesis of functionalized olympicenes and related polyaromatic compounds.[3] |
| The desired bulky substituent is not tolerated in the reaction sequence. | Steric hindrance from the bulky group is preventing a key reaction from proceeding. | Consider synthesizing a less hindered analogue and introducing the bulky group at a later stage. Alternatively, redesign the synthesis using a strategy that is more tolerant of steric bulk, such as the radical-based peri-annulation. |
Data Presentation
Table 1: Comparison of Yields for Functionalization of this compound Precursors
| Precursor | Reagent | Product Type | Yield (%) | Reference |
| This compound (1 ) | MeI | 6-Methylthis compound | 95 | [1][2] |
| Olympicenone (2 ) | MeMgBr | 1,4-Addition Product | Low | [1][2] |
| Olympicenone (2 ) | MeLi | 1,4-Addition Product | Low | [1][2] |
| Olympicenone (2 ) | PhMgBr | 1,4-Addition Product | Slightly higher than alkyl addition | [1][2] |
| Olympicenone (2 ) | TMS-acetylide | 1,2-Addition Product (unstable) | - | [1][2] |
| Olympicenone (2 ) | Phenylacetylide | 1,2-Addition Product (unstable) | - | [1][2] |
Qualitative Summary of Steric Effects on Molecular Geometry
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X-ray Crystallography: In sterically hindered polycyclic aromatic hydrocarbons, steric clash between bulky substituents or between adjacent hydrogen atoms can lead to out-of-plane distortion of the aromatic rings. This is observed in benzo[c]phenanthrene, a molecule structurally related to this compound. The presence of the -CH₂- spacer in this compound is thought to relieve some of this strain, leading to a flatter structure. For substituted olympicenes, an increase in the bulk of substituents at the 6-position would be expected to cause localized distortions in the surrounding bond angles and potentially a slight puckering of the ring system.
-
Computational Modeling: Computational studies on sterically hindered molecules can predict the energetic cost of steric clash. For this compound derivatives, computational analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of olympicenone (2 ) shows a higher localization at the 1,2-addition site, consistent with this being the electronically favored position.[1][2] However, the observed preference for 1,4-addition with bulkier nucleophiles highlights that steric effects can override electronic preferences. More detailed computational studies could quantify the steric energy of different conformers and transition states to predict reaction outcomes more accurately.
Experimental Protocols
Summary of the Two-Step Synthesis of Ph-Olympicene via Radical Alkyne Peri-Annulation
This method provides a more efficient route to functionalized olympicenes compared to traditional multi-step syntheses.
-
Step 1: Radical Cyclization: A suitable alkyne precursor is treated with Bu₃SnH and a radical initiator (e.g., AIBN). This initiates a cascade of radical cyclizations at the peri-position of the polyaromatic core.
-
Step 2: Annulation: The intermediate from the first step undergoes further reaction to form the final, fully annulated this compound derivative. This flexible approach can provide Bu₃Sn-substituted products which can be further functionalized.
Summary of the Synthesis of Boron-Doped Olympicenes
This one-pot reaction provides stable boraolympicenes without the need for bulky protecting groups.
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Triple Borylation and Double-Fold Borocyclization: An anthracene (B1667546) precursor bearing two alkynyl groups at the 1- and 8-positions is reacted with BBr₃ in refluxing toluene. This leads to a triple borylation followed by a double-fold borocyclization to form the boron-embedded this compound-like π-backbone. The resulting dibromo-borathis compound can be isolated in moderate yield (e.g., 45%).
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Post-Functionalization: The bromo-substituents on the borathis compound can be further functionalized using standard cross-coupling reactions (e.g., with organotin reagents) to introduce a variety of substituents.[4][5]
Visualizations
Caption: Synthetic strategies for overcoming steric clash in this compound compounds.
References
- 1. Fully-fused boron-doped olympicenes: modular synthesis, tunable optoelectronic properties, and one-electron reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully-fused boron-doped olympicenes: modular synthesis, tunable optoelectronic properties, and one-electron reduction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Achieving this compound Functionalization Three Ways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron-doped olympicenes are surprisingly stable | Research | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Aluminum Chloride in Olympicene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the aluminum chloride (AlCl₃) catalyzed intramolecular Friedel-Crafts reaction in the synthesis of olympicene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical cyclization step catalyzed by aluminum chloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incomplete reaction due to insufficient catalyst activity. | Ensure strict anhydrous conditions. AlCl₃ is extremely sensitive to moisture. Use freshly opened, high-purity AlCl₃ or sublime older batches. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivation of the starting material or intermediate by functional groups. | While the direct precursor for this compound cyclization is a hydrocarbon, ensure that no unintended functional groups that can coordinate with AlCl₃ are present from previous steps. | |
| Incorrect reaction temperature. | The reaction temperature is critical. Low temperatures may lead to a slow reaction rate, while high temperatures can promote side reactions and decomposition. The reported synthesis indicates a controlled temperature progression. | |
| Insufficient reaction time. | The intramolecular Friedel-Crafts cyclization may require an extended period to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). | |
| Formation of Multiple Products/Isomers | Non-selective cyclization or side reactions. | The stoichiometry of AlCl₃ is crucial. An excess of the catalyst can sometimes lead to undesired side reactions. It is important to carefully control the molar ratio of the catalyst to the substrate. |
| Presence of impurities in the starting material. | Purify the precursor molecule meticulously before the cyclization step. Impurities can interfere with the reaction and lead to the formation of byproducts. | |
| Product Decomposition | Harsh reaction conditions. | Exposure to light can cause the this compound product to degrade. It is advisable to protect the reaction mixture and the final product from light.[1] |
| Vigorous work-up procedure. | During the aqueous work-up to quench the reaction and remove the aluminum salts, localized high temperatures can occur. Perform the work-up slowly and with efficient cooling. | |
| Difficulty in Product Isolation/Purification | Complex reaction mixture. | If multiple products are formed, column chromatography is a necessary purification step. Careful selection of the stationary and mobile phases is essential for good separation. |
| Product is a minor component. | Re-evaluate the reaction conditions to optimize for the desired product. This may involve adjusting the catalyst loading, temperature, or reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal grade of aluminum chloride to use for this compound synthesis?
A1: It is highly recommended to use anhydrous, sublimed aluminum chloride for the best results. The presence of moisture will deactivate the catalyst, leading to a significant decrease in yield or complete reaction failure.
Q2: How critical is the reaction temperature for the intramolecular Friedel-Crafts cyclization step?
A2: The reaction temperature is a critical parameter. While specific optimization data for this compound synthesis is not extensively published, typical intramolecular Friedel-Crafts reactions for the formation of polycyclic aromatic hydrocarbons require careful temperature control to balance the reaction rate and minimize side reactions. The synthesis by Mistry and Fox involved cooling the reaction mixture before the addition of AlCl₃.
Q3: What is a typical molar ratio of aluminum chloride to the this compound precursor?
A3: In the synthesis of a related ketone intermediate for this compound, a stoichiometric amount of AlCl₃ was used.[2] For the final cyclization step, it is common in Friedel-Crafts acylations to use at least one equivalent of AlCl₃ per carbonyl group, and often a slight excess, as the catalyst complexes with the product. For an intramolecular cyclization of a hydrocarbon precursor, the optimal catalyst loading may vary and should be determined empirically.
Q4: I am observing a dark-colored reaction mixture. Is this normal?
A4: The formation of a colored complex between the aromatic substrate and aluminum chloride is common in Friedel-Crafts reactions. However, an excessively dark or black mixture could indicate charring or decomposition, which might be caused by too high a reaction temperature or the presence of impurities.
Q5: How can I effectively quench the reaction and remove the aluminum salts?
A5: The reaction should be quenched by carefully and slowly adding the reaction mixture to ice-cold dilute hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved. The acidic aqueous layer helps to dissolve the aluminum salts for removal during the work-up.
Experimental Protocols
The synthesis of this compound involves a multi-step process. The final and critical step is the intramolecular Friedel-Crafts cyclization. The following is a generalized protocol based on the synthesis of a key intermediate by Anish Mistry and David Fox.
Synthesis of the Ketone Precursor via Friedel-Crafts Acylation:
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the acid chloride precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction: The reaction mixture is stirred at 0 °C for a specified time, and then allowed to warm to room temperature and stirred for an additional period. The progress of the reaction should be monitored by TLC.
-
Work-up: The reaction is quenched by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ketone.
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Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A flowchart illustrating the key stages of the final cyclization and purification steps in the synthesis of this compound.
Caption: A decision-making diagram to assist in troubleshooting low-yield outcomes during this compound synthesis.
References
Technical Support Center: Refining Purification Techniques for Olympicene Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of olympicene powder.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound powder?
A1: The primary methods for purifying this compound and other polycyclic aromatic hydrocarbons (PAHs) are column chromatography, recrystallization, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: My this compound sample appears to be degrading during purification on a silica (B1680970) gel column. What is happening and what can I do?
A2: this compound and its derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[1] If you observe streaking on your TLC plate or a lower than expected yield, consider deactivating the silica gel by running a solvent system containing 1-3% triethylamine (B128534) through the column before loading your sample. Alternatively, you can use a different stationary phase such as alumina (B75360) or florisil.
Q3: What are some good starting solvents for the recrystallization of this compound?
A3: For polycyclic aromatic hydrocarbons like this compound, common solvents for recrystallization include benzene, toluene (B28343), or a mixture of a solvent in which the compound is soluble (like dichloromethane (B109758) or THF) and an anti-solvent in which it is less soluble (like hexane (B92381) or methanol).[2] The ideal solvent system will dissolve the this compound at an elevated temperature but result in the formation of pure crystals upon cooling.
Q4: I am having trouble removing a closely-related impurity. What purification technique is best for this?
A4: For separating closely-related impurities, column chromatography, particularly with a gradient elution, is often the most effective method. This allows for fine-tuning of the mobile phase polarity to achieve separation. If the impurity has a different volatility than this compound, sublimation can also be a powerful purification technique.
Q5: How can I assess the purity of my final this compound product?
A5: The purity of your this compound sample can be assessed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify any minor components.[1] A sharp melting point is also a good indicator of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound powder.
Problem: Low or no recovery of this compound after column chromatography.
| Possible Cause | Solution |
| Product degradation on silica gel | As mentioned in the FAQs, this compound can be unstable on acidic silica. Try deactivating the silica with triethylamine or switch to a neutral stationary phase like alumina. |
| Incorrect solvent system | If the eluent is not polar enough, your compound may not move down the column. If it is too polar, it may elute too quickly with impurities. Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand. |
| Product is insoluble in the mobile phase | If your crude product is not soluble in the eluting solvent, it will not move through the column. You can try a different solvent system or use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica. |
| Compound is highly retained on the column | Even with an appropriate solvent system, highly conjugated systems like this compound can have strong interactions with the stationary phase. Try a more polar solvent or a gradient elution to wash the compound off the column. |
Problem: Oiling out during recrystallization instead of crystal formation.
| Possible Cause | Solution |
| Solution is too concentrated | The concentration of this compound in the solvent may be too high, leading to the separation of a liquid phase (oiling out) instead of crystal nucleation. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. |
| Cooling the solution too quickly | Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Impurities inhibiting crystallization | If the crude material is very impure, it can interfere with the crystallization process. It may be necessary to first perform a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization. |
| Inappropriate solvent choice | The solvent may be too good of a solvent for this compound, even at low temperatures. Try a different solvent or a solvent/anti-solvent system. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Powder
| Technique | Principle | Advantages | Disadvantages | Best For |
| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. | High resolving power for complex mixtures, adaptable to various scales. | Can be time-consuming, potential for product degradation on certain stationary phases, requires larger volumes of solvent. | Separating closely related impurities and for initial purification of crude reaction mixtures. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures.[3] | Simple, inexpensive, and can yield very pure crystalline material. | Requires finding a suitable solvent, potential for low recovery if the compound has some solubility at low temperatures. | Final purification step to obtain high-purity, crystalline this compound. |
| Sublimation | Purification of a solid by transitioning it directly into a gas phase, leaving non-volatile impurities behind, followed by condensation back to a solid. | Excellent for removing non-volatile or thermally stable impurities, solvent-free. | Only applicable to compounds that sublime, requires vacuum and heating equipment. | Removing inorganic salts or other non-volatile impurities from the final product. |
Experimental Protocols
1. Column Chromatography Protocol for this compound Purification
This protocol is a general guideline and may need to be optimized based on the specific impurities present in your sample.
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Materials:
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Crude this compound powder
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Silica gel (or neutral alumina)
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Hexane
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Dichloromethane (DCM)
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Glass chromatography column
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Collection tubes
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TLC plates and chamber
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Procedure:
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Slurry Packing the Column:
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Prepare a slurry of silica gel in hexane.
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Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
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Drain the excess hexane until the solvent level is just above the silica bed.
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Loading the Sample (Dry Loading Method):
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Dissolve the crude this compound in a minimal amount of DCM.
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Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
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Carefully add the this compound-adsorbed silica to the top of the column.
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Elution:
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Start with a non-polar eluent such as 100% hexane.
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Gradually increase the polarity by adding small percentages of DCM (e.g., 2%, 5%, 10% DCM in hexane).
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Collect fractions and monitor the separation using TLC.
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-
Fraction Analysis and Product Isolation:
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Identify the fractions containing the pure this compound using TLC.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound powder.
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-
2. Recrystallization Protocol for this compound Powder
This is a starting point protocol; solvent choice and volumes may need to be adjusted.
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Materials:
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Crude this compound powder
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Toluene (or a DCM/hexane mixture)
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
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Procedure:
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Dissolution:
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Place the crude this compound powder in an Erlenmeyer flask.
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Add a minimal amount of toluene and gently heat the mixture on a hot plate with stirring until the this compound dissolves completely.
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Cooling and Crystallization:
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
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Drying:
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Allow the crystals to dry completely under vacuum to remove all traces of solvent.
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-
3. Sublimation Protocol for this compound Powder
This protocol requires a sublimation apparatus and careful temperature control.
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Materials:
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Crude this compound powder
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Sublimation apparatus
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Vacuum pump
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Heating mantle or oil bath
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Procedure:
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Apparatus Setup:
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Place the crude this compound powder in the bottom of the sublimation apparatus.
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Assemble the apparatus, ensuring a good seal.
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Sublimation:
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Connect the apparatus to a high vacuum pump and evacuate the system.
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Slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature will need to be determined empirically but is likely to be in the range of 200-300 °C for a polycyclic aromatic hydrocarbon of this size.
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The this compound will sublime and deposit as pure crystals on the cold finger or the cooler upper parts of the apparatus.
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Product Collection:
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Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
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Carefully vent the apparatus and collect the purified this compound crystals.
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Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound powder.
Caption: Troubleshooting decision tree for low yield in this compound column chromatography.
References
addressing instability of olympicene derivatives in air
Welcome to the technical support center for researchers, scientists, and drug development professionals working with olympicene derivatives. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in air.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of this compound derivatives.
Problem 1: Color change of the compound from colorless/light yellow to a more intense yellow/orange upon exposure to air.
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Possible Cause: Your this compound derivative is likely undergoing oxidation. Unsubstituted this compound and some derivatives are known to oxidize at the central sp³-hybridized carbon (C6 position) to form the corresponding ketone, which is often more colored.[1] This oxidation can be accompanied by a quenching of fluorescence.[1]
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Solution:
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Immediately handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
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For future syntheses, consider derivatives that are more resistant to oxidation. Methylation at the C6 position has been shown to prevent this oxidation and yield a more stable starting material.[1][2]
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If your synthesis allows, incorporating bulky substituents can kinetically stabilize the molecule against oxidation.
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Problem 2: Low yield or decomposition of the product during purification on silica (B1680970) gel.
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Possible Cause: Some this compound derivatives, particularly those with labile functional groups like a hydroxyl group at the C6 position, are unstable on silica gel.[1][2] The acidic nature of silica gel can promote degradation pathways, possibly through the formation of stabilized cationic intermediates.
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Solution:
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Avoid silica gel chromatography if possible. Consider alternative purification methods such as recrystallization or chromatography on a more neutral stationary phase like alumina (B75360) (neutral or basic).
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If chromatography is necessary, perform it quickly and at low temperatures.
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Consider derivatization to protect sensitive functional groups before purification.
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Problem 3: The compound degrades over time, even when stored.
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Possible Cause: Improper storage conditions can lead to the degradation of air-sensitive compounds. Exposure to air, light, and elevated temperatures can accelerate decomposition.
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Solution:
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Storage: Store all this compound derivatives under an inert atmosphere (argon or nitrogen), in the dark, and at low temperatures (≤ -20°C). Use amber-colored vials or wrap vials in aluminum foil to protect from light.
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Solvents: If stored in solution, use degassed solvents.
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Frequently Asked Questions (FAQs)
Q1: Which this compound derivatives are known to be stable in air?
A1: While the parent this compound is prone to oxidation, several strategies have been employed to synthesize air-stable derivatives:
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Alkylated derivatives: Methylation of the central sp³ carbon (C6 position) prevents oxidation to the ketone, resulting in a more stable compound.[1][2]
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Boron-doped olympicenes: These have shown good chemical and thermal stability without the need for bulky protecting groups.[3]
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Olympicenyl radicals: Derivatives with bulky substituents that kinetically block the reactive sites have been synthesized and exhibit high stability in air-saturated solutions.
Q2: What are the typical signs of degradation in my this compound derivative?
A2: The most common signs of degradation are:
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A noticeable color change, often to a more intense yellow or orange.[1]
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Quenching of fluorescence emission.[1]
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Changes in the ¹H NMR spectrum, such as the appearance of new peaks or broadening of existing signals.
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The appearance of an additional spot on a TLC plate.
Q3: How can I monitor the stability of my this compound derivative?
A3: You can monitor the stability of your compound over time using the following techniques:
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Thin-Layer Chromatography (TLC): Periodically run a TLC of your sample to check for the appearance of new, more polar spots, which could indicate oxidation products.
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UV-Vis Spectroscopy: Monitor for changes in the absorption spectrum, which may indicate the formation of new chromophores upon degradation.
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¹H NMR Spectroscopy: Take periodic NMR spectra to check for the appearance of new signals or changes in the integration of existing signals. The formation of the ketone derivative will result in a characteristic change in the spectrum.
Data Presentation
Table 1: Stability of Selected this compound Derivatives in Air
| Derivative Type | Substituents | Stability in Air | Half-life (τ₁⸝₂) in air-saturated solution | Reference |
| Parent this compound | None | Unstable, readily oxidizes to ketone | Not Reported | [1][2] |
| Methylated this compound | Methyl group at C6 | Stable | Not Reported | [1] |
| Olympicenyl Radical 1 | Bulky protecting groups | Stable | 7 days | |
| Olympicenyl Radical 2 | Bulky protecting groups | Stable | 34 days | |
| Boron-doped this compound | Boron at 11a-position | Good chemical and thermal stability | Not Reported | [3] |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive this compound Derivatives
This protocol outlines the standard procedure for handling this compound derivatives that are prone to degradation in air.
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Glassware Preparation: All glassware (flasks, Schlenk tubes, syringes, needles) must be thoroughly dried in an oven at >120°C overnight and cooled under a stream of dry, inert gas (argon or nitrogen).
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Inert Atmosphere: All manipulations should be performed under an inert atmosphere using either a glovebox or a Schlenk line.
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Solvent Transfer: Use degassed solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes. Transfer solvents using a cannula or a gas-tight syringe.
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Solid Transfer: If working on a Schlenk line, solid transfers should be done under a positive pressure of inert gas. In a glovebox, solids can be handled directly.
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Reaction Monitoring: Use septa to seal reaction vessels and withdraw aliquots for analysis (e.g., TLC, NMR) using a purged syringe.
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Work-up and Purification: If the compound is sensitive to silica gel, use alternative purification methods as described in the troubleshooting guide.
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Storage: Store the final compound in a sealed vial under an inert atmosphere, protected from light, at ≤ -20°C.
Mandatory Visualizations
Caption: Oxidation of an unsubstituted this compound derivative in the presence of air.
Caption: Workflow for handling air-sensitive this compound derivatives.
Caption: Troubleshooting logic for instability of this compound derivatives.
References
improving the resolution of single-molecule imaging of olympicene
Welcome to the technical support center for improving the resolution of single-molecule imaging of olympicene. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high-resolution images of this compound?
A1: The main challenge lies in overcoming the limitations of standard scanning probe microscopy (SPM) techniques. While techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can image single molecules, achieving sub-molecular resolution to visualize the individual carbon rings and bonds of this compound requires specialized methods to enhance the interaction between the microscope tip and the molecule.[1]
Q2: What is the most effective technique for significantly improving the resolution of this compound imaging?
A2: The most effective and widely used technique is to functionalize the apex of the AFM or STM tip, most commonly with a single carbon monoxide (CO) molecule.[1][2][3] This CO-functionalized tip acts as an atomically sharp and well-defined probe, enabling the resolution of the internal structure of polycyclic aromatic hydrocarbons (PAHs) like this compound with remarkable detail.[2]
Q3: How does a CO-functionalized tip enhance image resolution?
A3: The enhanced resolution arises from the Pauli repulsion between the CO molecule at the tip and the electron clouds of the this compound molecule.[3][4] This short-range repulsive force is highly sensitive to the atomic structure of the sample, allowing for the precise mapping of the molecule's topography, including its bonds. The flexibility of the CO molecule on the tip apex also contributes to the sharp imaging contrast.[5]
Q4: On which substrates is this compound typically imaged for high-resolution studies?
A4: For high-resolution STM and AFM studies, this compound is often deposited on atomically flat and clean metal surfaces. A common and effective substrate is a single crystal of copper, specifically the Cu(111) surface, which provides a well-defined and relatively inert platform for the molecules.[6][7][8][9]
Q5: What are the potential applications of high-resolution imaging of this compound?
A5: High-resolution imaging allows for the precise characterization of this compound's structure and its electronic properties at the single-molecule level. This is crucial for its potential applications in molecular electronics, optoelectronics, and the development of novel organic semiconductors for devices like LEDs and solar cells.[10][11][12][13]
Troubleshooting Guides
This section addresses common problems encountered during high-resolution imaging of this compound.
Issue 1: Blurry or Unresolved Images Despite Using a Functionalized Tip
| Possible Cause | Troubleshooting Steps |
| Poor Tip Quality or Contamination | - Ensure the base metal tip is atomically sharp before picking up a CO molecule. This can be achieved by gentle, controlled tip crashes into a clean area of the metal substrate.[4] - Verify the successful pickup of a single CO molecule. This can often be confirmed by a characteristic change in the STM image of a known adsorbate or the substrate.[3] - If the tip becomes contaminated during scanning (e.g., by picking up other adsorbates), it may be necessary to discard the tip and prepare a new one.[14] |
| Surface Contamination | - The sample surface must be atomically clean. Ensure thorough cleaning of the substrate (e.g., via sputtering and annealing cycles for Cu(111)) before molecular deposition.[6] - Contamination can also arise from the molecular source or residual gases in the UHV chamber. Ensure the molecular source is well-degassed and the chamber pressure is in the ultra-high vacuum range.[4] |
| Incorrect Imaging Parameters | - Optimize the tunneling current and bias voltage (for STM) or the oscillation amplitude and frequency shift (for non-contact AFM). For STM of an this compound molecular chain on Au(111), a bias voltage of -100 mV and a tunneling current of 100 pA have been used.[5] - For non-contact AFM, use small oscillation amplitudes (on the order of angstroms or sub-angstroms) to be sensitive to short-range forces. |
Issue 2: Image Artifacts
| Artifact Type | Description | Solution |
| Double or Multiple Tips | The image of the molecule appears duplicated or smeared. | This indicates that the tip apex has multiple mini-tips. Gentle and controlled "tip-shaping" by bringing it close to the surface can sometimes resolve this. If not, a new tip must be prepared.[14] |
| Streaks or Lines in the Image | Horizontal lines or streaks across the image. | This can be caused by a loose particle on the surface being dragged by the tip or by electrical noise. Ensure the surface is clean. For electrical noise, check the grounding of the instrument and try to identify and eliminate sources of electronic interference.[1] |
| Image Distortion | The this compound molecule appears elongated or skewed. | This can be due to scanner drift or improper scanner calibration. Allow the system to thermally stabilize and perform scanner calibration using a known lattice, such as the Cu(111) substrate. |
Data Presentation
Quantitative Comparison of Imaging Resolution
The following table summarizes the typical resolution achieved with different STM/AFM tips for imaging polycyclic aromatic hydrocarbons.
| Tip Type | Typical Resolution | Key Interaction Mechanism | Reference |
| Standard Metal Tip (e.g., W, PtIr) | ~1-2 Å (atomic resolution on flat surfaces, but limited sub-molecular detail) | Tunneling Current / van der Waals forces | [4] |
| CO-Functionalized Tip | < 1 Å (clear visualization of individual C-C bonds) | Pauli Repulsion | [2][3] |
| Xe-Functionalized Tip | Enhanced STM contrast compared to a metal tip, but less AFM resolution than a CO tip. | Tunneling through atomic orbitals / van der Waals forces | |
| Br-Functionalized Tip | Good for AFM imaging and lateral manipulation of molecules. | Pauli Repulsion |
Experimental Protocols
Protocol 1: Preparation of this compound on Cu(111)
-
Substrate Cleaning:
-
The Cu(111) single crystal is cleaned in an ultra-high vacuum (UHV) chamber (base pressure < 1 x 10-10 mbar).
-
The cleaning process consists of repeated cycles of Argon ion sputtering (e.g., 1 keV, ~1 µA) for 15-20 minutes to remove surface contaminants.
-
This is followed by annealing the crystal to approximately 500-550 °C for 10-15 minutes to restore a well-ordered, atomically flat surface.
-
The cleanliness and atomic structure of the Cu(111) surface should be verified by STM imaging.[6][7]
-
-
Deposition of this compound:
-
This compound is sublimated from a Knudsen cell or a similar evaporator onto the clean Cu(111) substrate held at a low temperature (e.g., liquid nitrogen temperature, ~77 K) to prevent molecular diffusion and aggregation.
-
The deposition rate should be low to achieve sub-monolayer coverage, allowing for the imaging of individual, isolated molecules.
-
Protocol 2: CO-Tip Functionalization and High-Resolution Imaging
-
Preparation of the CO-functionalized tip:
-
A small amount of CO gas is introduced into the UHV chamber and dosed onto the cold Cu(111) surface.
-
The STM/AFM tip (typically a sharp metal tip, e.g., etched W or Pt/Ir) is then brought close to an individual CO molecule adsorbed on the surface.
-
A single CO molecule is picked up by the tip apex by applying a voltage pulse or by carefully lowering the tip towards the molecule until a characteristic change in the tunneling current or frequency shift is observed, indicating the transfer of the CO molecule to the tip.[3][4]
-
-
High-Resolution AFM Imaging (Non-Contact Mode):
-
The CO-functionalized tip is positioned over an isolated this compound molecule.
-
The microscope is operated in non-contact AFM mode with a small oscillation amplitude (e.g., 50-100 pm).
-
The frequency shift of the cantilever is recorded as the tip is scanned in a raster pattern at a constant height above the molecule.
-
The tip-sample distance is a critical parameter and needs to be carefully adjusted to be in the regime of repulsive Pauli forces to achieve the highest resolution.
-
-
High-Resolution STM Imaging:
-
The CO-functionalized tip is positioned over the this compound molecule.
-
A low bias voltage (e.g., a few mV) is applied between the tip and the sample.
-
The tunneling current is recorded as the tip is scanned at a constant height.
-
Constant-height images often provide better resolution of the molecular orbitals than constant-current images.[5]
-
Visualizations
Experimental Workflow for High-Resolution Imaging of this compound
References
- 1. 4 Common Imaging Problems (and how to fix them) — NuNano AFM Probes [nunano.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. [1703.07883] Analysis of STM images with pure and CO-functionalized tips: A first-principles and experimental study [arxiv.org]
- 4. Tips and Tricks for Frustrated AFM Users [afmworkshop.com]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. mdpi.com [mdpi.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. researchgate.net [researchgate.net]
- 9. Molecular electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular optoelectronics: the interaction of molecular conduction junctions with light - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Flexible molecular crystals for optoelectronic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Boosting spatial and energy resolution in STM with a double-functionalized probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
Technical Support Center: Mass Spectrometry of Olympicene and its Fragments
Welcome to the technical support center for the mass spectrometry analysis of olympicene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results and to offer answers to frequently asked questions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the mass spectrometry of this compound, presented in a question-and-answer format.
Q1: Why is the signal intensity of my this compound sample weak or undetectable?
A weak or absent signal for your this compound sample could be due to several factors:
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Low Sample Concentration: Ensure your sample is at an appropriate concentration for the mass spectrometer. If the concentration is too low, the signal may not be detectable.
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Poor Ionization Efficiency: this compound, being a polycyclic aromatic hydrocarbon (PAH), can be challenging to ionize effectively. The choice of ionization technique is critical. For gas chromatography-mass spectrometry (GC-MS), electron ionization (EI) is common. For liquid chromatography-mass spectrometry (LC-MS), consider atmospheric pressure photoionization (APPI) or a high-energy electrospray ionization (ESI) source, as standard ESI may not be efficient for nonpolar aromatic compounds.
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Instrument Tuning and Calibration: Regular tuning and calibration of your mass spectrometer are essential for optimal performance.[1] Verify that the ion source, mass analyzer, and detector are all performing within specifications.
Q2: I am observing unexpected peaks in my mass spectrum that do not correspond to this compound or its expected fragments. What could be the cause?
Unexpected peaks are often due to contamination. Potential sources include:
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Solvent Impurities: Use high-purity, LC-MS or GC-MS grade solvents to prepare your samples.
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Sample Contamination: The sample itself may contain impurities from the synthesis or extraction process.
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System Contamination: Previous analyses can leave residues in the injector, column, or ion source. Running a solvent blank can help identify if the system is contaminated.
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Column Bleed: In GC-MS, high temperatures can cause the stationary phase of the column to degrade, leading to characteristic polysiloxane peaks.
Q3: The mass accuracy of my this compound molecular ion is poor. How can I improve it?
Inaccurate mass measurements can lead to incorrect elemental composition assignments. To improve mass accuracy:
-
Perform Regular Mass Calibration: Calibrate your instrument frequently using a suitable calibration standard that covers the mass range of interest.
-
Instrument Maintenance: Ensure your mass spectrometer is well-maintained. Contamination or drift in the electronics can affect mass accuracy.[1]
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Use a High-Resolution Mass Spectrometer: For confident identification, use a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass analyzer.
Q4: I am seeing very few fragment ions, and the molecular ion peak is the most intense. Is this normal?
Yes, for stable polycyclic aromatic hydrocarbons like this compound, it is common for the molecular ion to be the base peak (most intense peak) with limited fragmentation, especially with "soft" ionization techniques.[2] The fused aromatic ring system is very stable and requires significant energy to fragment. With electron ionization (EI) at 70 eV, you should expect to see some fragmentation, but the molecular ion will likely still be very prominent.
Q5: The fragmentation pattern I observe is different from what I expected. How can I interpret it?
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Confirm the Molecular Ion: First, ensure that the peak you have identified as the molecular ion is correct. Its m/z should correspond to the molecular weight of this compound (C19H12), which is approximately 240.09 Da.
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Consider Common Fragmentation Pathways for PAHs: The fragmentation of PAHs typically involves the loss of hydrogen atoms or small hydrocarbon fragments (e.g., C2H2). Doubly charged ions are also common for PAHs, which would appear at half the m/z of the singly charged ion.
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Reference Spectra of Similar Compounds: If a reference spectrum for this compound is unavailable, you can compare your results to the mass spectra of similar PAHs, such as benzo[c]phenanthrene.
Data Presentation
The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its potential fragments under electron ionization.
| m/z | Proposed Ionic Structure | Interpretation |
| 240.09 | [C19H12]+• | Molecular Ion (M+•) |
| 239.08 | [C19H11]+ | Loss of one hydrogen atom ([M-H]+) |
| 238.08 | [C19H10]+• | Loss of two hydrogen atoms ([M-2H]+•) |
| 214.08 | [C17H10]+• | Loss of acetylene (B1199291) (C2H2) |
| 120.04 | [C19H12]2+ | Doubly charged molecular ion (M2+) |
| 119.04 | [C19H10]2+ | Doubly charged ion after loss of 2H |
Note: The relative abundances of these fragments can vary significantly depending on the ionization energy and the specific mass spectrometer used.
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of an this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Dissolve the this compound sample in a high-purity solvent such as toluene (B28343) or dichloromethane (B109758) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
GC-MS System:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ion Source: Electron Ionization (EI) at 70 eV
-
-
Chromatographic Conditions:
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or similar non-polar column)
-
Inlet: Split/splitless injector at 280 °C, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 50 to 350.
-
Tune: Perform an autotune of the instrument to ensure optimal performance.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the this compound peak.
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Identify the molecular ion and any fragment ions.
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Compare the obtained spectrum with the expected fragmentation pattern and/or library spectra if available.
-
Visualizations
References
Technical Support Center: Synthesis of Boron-Doped Olympicene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of boron-doped olympicenes. Our aim is to enhance the efficiency and success rate of your experiments by addressing common challenges encountered during synthesis, purification, and characterization.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of boron-doped olympicenes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of Boron-Doped Olympicene
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Question: My one-pot triply borylation-based double-fold borocyclization reaction yielded very little or no desired product. What are the likely causes and how can I improve the yield?
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Answer: Low yields in this synthesis can stem from several factors. Firstly, the purity of your starting materials, particularly the anthracene (B1667546) substrate bearing two alkynyl moieties, is crucial. Impurities can interfere with the borylation and cyclization steps. Ensure all reactants and solvents are pure and dry, as the boronating agent (e.g., BBr3) is highly sensitive to moisture.[1] Reaction temperature is another critical parameter; the borylation step typically requires refluxing in a suitable solvent like toluene (B28343) to proceed to completion.[1][2] Inadequate temperature or reaction time may lead to incomplete borylation. Finally, the stoichiometry of the reactants, especially the boron trihalide, must be precise. An excess or deficit of the borylating agent can lead to side reactions or incomplete conversion.
Issue 2: Formation of Impurities and Side Products
-
Question: I've obtained a mixture of products, and purification of the target boron-doped this compound is proving difficult. What are common side products and how can I minimize their formation?
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Answer: A common issue is the formation of partially cyclized or uncyclized intermediates. This can occur if the double-fold borocyclization is incomplete. To mitigate this, ensure the reaction is heated sufficiently and for an adequate duration to drive the reaction to completion. The choice of solvent can also influence the reaction pathway; toluene is a commonly used and effective solvent for this transformation.[1][2] Another source of impurities can be undesired side reactions of the borylating agent. To avoid this, the slow and controlled addition of the boron trihalide at a low temperature before refluxing can be beneficial. Post-synthesis, purification can often be achieved using column chromatography on silica (B1680970) gel, as many boron-doped olympicenes exhibit good stability on silica.[1]
Issue 3: Product Instability
-
Question: The synthesized boron-doped this compound appears to be unstable under ambient conditions. How can I enhance its stability?
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Answer: While many fully-fused boron-doped olympicenes exhibit excellent chemical stability against air and moisture without the need for bulky protecting groups, this is not always the case, especially for radical anion salts which are sensitive to air and moisture.[2][3] The stability is often attributed to the delocalization of π-electrons over the vacant pz orbitals of the boron atoms.[2][3] If you are synthesizing derivatives with different substitution patterns, their stability might vary. For sensitive compounds, it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) at all times. Storing the compound in a desiccator or a glovebox can prevent degradation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and characterization of boron-doped olympicenes.
-
Question: What is the typical yield for the one-pot synthesis of 11a-boraolympicenes?
-
Answer: The reported yields for the one-pot triply borylation-enabled double-fold borocyclization strategy are generally moderate to good. For instance, the synthesis of 2,11-dibromo-1,10-diphenyl-11a-borathis compound (BO-1) was achieved with a moderate yield of 45%.[1][2] Other derivatives, BO-2 and BO-3, have been synthesized in yields of 62% and 67%, respectively.[1]
-
-
Question: Are bulky protecting groups necessary to stabilize the boron center in these olympicenes?
-
Answer: No, a significant advantage of the reported synthetic methodology is that the resulting fully-fused 11a-boraolympicenes exhibit excellent chemical stability against air, water, and heat, even without bulky protecting groups on the boron atom.[1][4] This stability is attributed to the planar structure which favors the conjugation of the vacant pz orbital of the boron atom with the adjacent aromatic system.[1]
-
-
Question: What are the key characterization techniques for confirming the structure of boron-doped olympicenes?
-
Answer: A combination of spectroscopic and analytical techniques is essential. Single-crystal X-ray diffraction analysis is invaluable for confirming the planar structure and connectivity of the atoms.[1] Spectroscopic methods such as UV-vis-NIR absorption spectroscopy are used to study their electronic properties.[2][3] For radical anion species, Electron Spin Resonance (ESR) and Infrared (IR) spectroscopy are also employed.[2][3]
-
-
Question: Can the physicochemical properties of boron-doped olympicenes be tuned?
-
Answer: Yes, the synthesis is highly modular, allowing for fine-tuning of the physicochemical properties.[2][3][4] By varying the substituents at different positions of the this compound framework, it is possible to modulate their electronic features, such as their absorption spectra and LUMO energy levels, as well as their molecular stacking characteristics in the solid state.[1][3]
-
Data Presentation
Table 1: Reaction Conditions and Yields for Selected 11a-Boraolympicenes
| Compound | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Reference |
| BO-1 | Anthracene with two alkynyl moieties | BBr₃ | Toluene | Reflux | 45% | [1][2] |
| BO-2 | Anthracene precursor AN-2 | BBr₃ | Toluene | Reflux | 62% | [1] |
| BO-3 | Anthracene precursor AN-3 | BBr₃ | Toluene | Reflux | 67% | [1] |
Experimental Protocols
Detailed Methodology for the One-Pot Synthesis of 11a-Boraolympicenes (General Procedure)
This protocol is a generalized representation based on the reported synthesis.[1][2] Specific amounts and reaction times should be optimized for each derivative.
-
Reactant Preparation: The starting anthracene derivative bearing two alkynyl moieties is dissolved in anhydrous toluene under an inert atmosphere (e.g., Argon).
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Borylation: The solution is cooled to 0 °C, and boron tribromide (BBr₃) is added dropwise.
-
Cyclization: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or GC-MS).
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Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a suitable reagent (e.g., water or a basic solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and dichloromethane) to afford the pure boron-doped this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of boron-doped this compound.
Caption: Troubleshooting logic for addressing low product yield in boron-doped this compound synthesis.
References
- 1. Fully-fused boron-doped olympicenes: modular synthesis, tunable optoelectronic properties, and one-electron reduction - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00342F [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Fully-fused boron-doped olympicenes: modular synthesis, tunable optoelectronic properties, and one-electron reduction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Boron-doped olympicenes are surprisingly stable | Research | Chemistry World [chemistryworld.com]
Validation & Comparative
Olympicene vs. Pentacene: A Comparative Analysis of Two Five-Ringed Aromatic Systems
A detailed comparison of the electronic, optical, and structural properties of olympicene and pentacene (B32325), two isomeric polycyclic aromatic hydrocarbons, reveals distinct characteristics stemming from their unique molecular topologies. While pentacene has been extensively studied and utilized in organic electronics, the more recently synthesized this compound presents intriguing properties that suggest its potential as a complementary material.
This guide provides a comprehensive comparative analysis of this compound and pentacene, targeting researchers, scientists, and drug development professionals. The information is presented through a quantitative data summary, detailed experimental protocols, and visualizations to facilitate a clear understanding of their comparative properties.
Molecular Structure and Geometry
This compound (C₁₉H₁₂) and pentacene (C₂₂H₁₄) are both polycyclic aromatic hydrocarbons (PAHs) composed of five fused benzene (B151609) rings. However, their arrangement of these rings leads to significantly different molecular structures and properties. Pentacene features a linear arrangement of its five rings, resulting in a planar, acene structure. In contrast, this compound has a more compact, non-linear "olympic ring" arrangement.[1][2] This structural difference is the primary determinant of their distinct electronic and optical behaviors.
Comparative Properties: A Tabular Summary
The following table summarizes the key electronic, optical, and structural properties of this compound and pentacene based on available experimental and theoretical data. It is important to note that experimental data for this compound is less abundant compared to the well-studied pentacene.
| Property | This compound | Pentacene |
| Electronic Properties | ||
| HOMO-LUMO Gap (Theoretical) | ~2.6 eV[3] | 2.2 - 2.8 eV |
| Ionization Potential | - | 4.85 - 5.1 eV |
| Electron Affinity | - | 2.8 - 3.2 eV |
| Charge Carrier Mobility (hole) | Predicted to have good charge transport properties[4] | Up to 40 cm²/Vs |
| Optical Properties | ||
| UV-Vis Absorption (λmax) | - | ~580 nm (in solution)[5][6][7][8] |
| Fluorescence Emission | Potentially interesting for optoelectronics[1][2] | ~620 nm |
| Structural Properties | ||
| Molecular Formula | C₁₉H₁₂[1] | C₂₂H₁₄ |
| Molar Mass | 240.30 g/mol | 278.35 g/mol |
| Crystal Structure | - | Herringbone packing in a triclinic unit cell |
| Solubility | - | Poor in common organic solvents |
Experimental Protocols
This section outlines the general experimental methodologies used for the synthesis and characterization of this compound and pentacene.
Synthesis of this compound
The synthesis of this compound has been achieved through multi-step organic reactions. A common route involves the use of pyrene (B120774) carboxaldehyde as a starting material.[1] More recent methods have focused on developing more efficient, two-step syntheses to create this compound and its derivatives.[9]
Characterization Techniques
These high-resolution imaging techniques have been crucial in confirming the structure of synthesized this compound at the single-molecule level.[1][2]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - the world's smallest five-ringed symbol [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast Screening of Polycyclic Aromatic Hydrocarbons using Trapped Ion Mobility Spectrometry - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Rings: Validating Olympicene's Structure with X-ray Crystallography
The synthesis of olympicene, a captivating polycyclic aromatic hydrocarbon (PAH) shaped like the iconic Olympic rings, presented a significant milestone in organic chemistry. Initial structural validation of this novel molecule relied on cutting-edge surface imaging techniques. However, for a comprehensive understanding and unambiguous confirmation of its three-dimensional architecture, X-ray crystallography remains the gold standard. This guide provides a comparative overview of the structural validation of an this compound derivative using single-crystal X-ray diffraction against the backdrop of the techniques used for the parent this compound.
The initial characterization of pristine this compound, first synthesized in 2010, was accomplished using non-contact atomic force microscopy (nc-AFM) and scanning tunneling microscopy (STM). These powerful techniques provided unprecedented resolution of the molecule's planar, five-ring structure on a surface. However, obtaining detailed information about bond lengths, bond angles, and the precise spatial arrangement of atoms in a crystalline state necessitates the use of X-ray crystallography.
Recently, the crystal structure of a functionalized this compound derivative, 6-methyl-5-phenoxypthis compound, was successfully determined, offering valuable insights into the molecular framework of the this compound core. This achievement allows for a direct comparison of the structural data obtained from X-ray diffraction with the qualitative understanding derived from surface microscopy techniques.
Comparative Analysis of Structural Validation Methods
| Feature | Single-Crystal X-ray Diffraction (on derivative) | Non-Contact Atomic Force Microscopy (on parent) | Scanning Tunneling Microscopy (on parent) |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Measurement of the forces between a sharp tip and the sample surface. | Measurement of the tunneling current between a conductive tip and the sample surface. |
| Sample Form | Single crystal | Molecules adsorbed on a flat, conductive surface | Molecules adsorbed on a flat, conductive surface |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | High-resolution 2D image of the molecular structure on a surface | Topographical and electronic information of the molecular structure on a surface |
| Data Type | Quantitative (crystallographic data) | Qualitative (image) | Qualitative (image) |
| Key Advantage | Provides unambiguous, detailed 3D structural information. | Atomic-resolution imaging of individual molecules. | Can probe the electronic properties of the molecule. |
| Limitation | Requires the growth of high-quality single crystals. | Does not provide detailed bond length and angle information. | Limited to conductive or semi-conductive surfaces. |
Experimental Protocols
Single-Crystal X-ray Diffraction of 6-methyl-5-phenoxypthis compound
The structural validation of the this compound derivative was achieved through the following experimental workflow:
Non-Contact Atomic Force Microscopy (nc-AFM) and Scanning Tunneling Microscopy (STM) of this compound
The initial structural elucidation of the parent this compound molecule involved the following key steps:
-
Sample Preparation: A dilute solution of this compound was deposited onto a clean, atomically flat conductive surface (e.g., a single crystal of a metal like gold or copper) under ultra-high vacuum conditions.
-
Imaging:
-
STM: A sharp, conductive tip was brought into close proximity to the surface, and a bias voltage was applied. The tunneling current between the tip and the sample was measured as the tip scanned across the surface, generating a topographical image of the this compound molecules.
-
nc-AFM: A sharp tip attached to a cantilever was oscillated at its resonance frequency. As the tip scanned across the sample surface, van der Waals forces between the tip and the molecule caused a shift in the cantilever's resonance frequency, which was recorded to create a high-resolution image of the molecular structure.
-
Quantitative Crystallographic Data for 6-methyl-5-phenoxypthis compound
The X-ray diffraction analysis yielded precise data on the molecular geometry of the this compound derivative. Below is a selection of key bond lengths and angles.
| Parameter | Value (Å or °) |
| Selected Bond Lengths (Å) | |
| C1-C2 | 1.375(3) |
| C2-C3 | 1.416(3) |
| C3-C4 | 1.371(3) |
| C4-C5 | 1.423(3) |
| C5-C6 | 1.512(3) |
| C6-C19 | 1.518(3) |
| C1-C18 | 1.428(3) |
| **Selected Bond Angles (°) ** | |
| C1-C2-C3 | 121.2(2) |
| C2-C3-C4 | 120.7(2) |
| C3-C4-C5 | 121.1(2) |
| C4-C5-C6 | 120.2(2) |
| C5-C6-C19 | 103.5(2) |
| C1-C18-C17 | 120.5(2) |
Note: The data presented here is based on the crystallographic information for the this compound derivative and serves as a representative example for the this compound core structure.
Conclusion
While surface imaging techniques like nc-AFM and STM were instrumental in the initial visualization of the novel this compound molecule, single-crystal X-ray diffraction provides the definitive, quantitative data required for a complete structural understanding. The successful crystallographic analysis of an this compound derivative has confirmed the fundamental geometry of the five-ring system and provides a solid foundation for the rational design and synthesis of new this compound-based materials with tailored electronic and optical properties for applications in fields such as molecular electronics and materials science. The complementary nature of these techniques showcases the powerful synergy of different analytical methods in modern chemical research.
A Comparative Guide to Experimental and Theoretical Raman Spectra of Olympicene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Olympicene and Raman Spectroscopy
This compound (C₁₉H₁₂) is a fascinating PAH composed of five fused rings, four of which are benzene (B151609) rings, arranged in a shape reminiscent of the Olympic rings. Its unique structure and potential electronic properties make it a subject of interest in materials science. Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. By comparing experimentally measured Raman spectra with theoretically calculated spectra, researchers can gain detailed insights into the molecular structure, bonding, and vibrational dynamics of this compound.
Methodologies
A robust comparison between experimental and theoretical Raman spectra requires well-documented protocols for both aspects of the study.
Experimental Protocol: Raman Spectroscopy
The acquisition of high-quality experimental Raman spectra of this compound would typically involve the following steps:
-
Sample Preparation: A solid sample of this compound would be placed on a suitable substrate, such as a glass slide or a silicon wafer.
-
Instrumentation: A high-resolution Raman microscope would be used for spectral acquisition.
-
Excitation Source: A laser with a specific wavelength (e.g., 532 nm, 633 nm, or 785 nm) would be focused on the sample. The choice of laser wavelength is critical to avoid fluorescence and to potentially achieve resonance enhancement of certain Raman bands.
-
Data Collection: The scattered light would be collected and passed through a spectrometer to a CCD detector. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
Data Processing: The raw spectral data would be processed to remove background fluorescence and cosmic rays, and the peak positions and intensities would be determined through fitting procedures.
Theoretical Protocol: Computational Raman Spectroscopy
The theoretical Raman spectrum of this compound would be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). The typical workflow is as follows:
-
Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a 6-31G(d) or larger basis set.
-
Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies and the corresponding normal modes.
-
Raman Activity Calculation: The Raman activities (which are proportional to the intensities of the Raman bands) are also calculated during the frequency job.
-
Spectral Simulation: The calculated frequencies and Raman activities are then used to simulate the Raman spectrum, often by fitting the peaks with Lorentzian or Gaussian functions to facilitate comparison with the experimental spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model.
Data Presentation
A direct comparison of the key vibrational modes is best presented in a tabular format. The following table is a template that can be populated with experimental and theoretical data once it becomes available.
| Experimental Wavenumber (cm⁻¹) | Experimental Intensity (a.u.) | Theoretical Wavenumber (cm⁻¹) | Theoretical Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |
| Data Point 1 | Data Point 1 | Data Point 1 | Data Point 1 | Description of the vibrational motion (e.g., C-H stretch, ring breathing mode) |
| Data Point 2 | Data Point 2 | Data Point 2 | Data Point 2 | Description of the vibrational motion |
| ... | ... | ... | ... | ... |
Workflow for Comparing Experimental and Theoretical Raman Spectra
The logical flow from sample preparation and theoretical modeling to the final spectral comparison is illustrated in the diagram below.
Caption: Workflow for the comparison of experimental and theoretical Raman spectra.
Conclusion
The comparison of experimental and theoretical Raman spectra is an invaluable tool for the detailed characterization of molecules like this compound. While specific data for this compound is currently sparse in publicly accessible literature, the methodologies and frameworks presented in this guide provide a clear path for researchers to follow. Such a study would significantly contribute to the understanding of the vibrational properties of this unique polycyclic aromatic hydrocarbon and would be of great interest to the materials science and drug development communities.
Bridging the Gap: A Comparative Guide to Olympicene's Electronic Band Gap
A cross-verification of theoretical calculations and experimental approaches for determining the electronic band gap of olympicene, a molecule of significant interest for next-generation organic electronics.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of computational predictions and experimental methodologies for characterizing the electronic properties of this compound.
The quest for novel organic semiconductors has brought polycyclic aromatic hydrocarbons (PAHs) like this compound (C₁₉H₁₂) into the spotlight. Its unique five-ring structure, reminiscent of the Olympic rings, is not just aesthetically pleasing but also imparts intriguing electronic and optical properties. A critical parameter governing its potential in applications such as organic light-emitting diodes (OLEDs) and solar cells is its electronic band gap, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This guide presents a cross-verification of the currently available theoretical data on this compound's band gap and outlines the key experimental techniques for its measurement.
Quantitative Data Summary
To date, a definitive experimental value for the electronic band gap of pristine this compound has not been reported in the literature. However, theoretical studies employing density functional theory (DFT) have provided valuable insights into its electronic structure.
| Parameter | Theoretical Value (DFT) | Experimental Value |
| Electronic Band Gap (HOMO-LUMO) | ~2.6 eV[1] | Not yet reported |
This theoretically predicted value serves as a crucial benchmark for future experimental validation. The following sections detail the experimental protocols that can be employed to measure this fundamental property.
Experimental Protocols
The two primary experimental techniques for determining the electronic band gap of molecules like this compound are Scanning Tunneling Spectroscopy (STS) and UV-Visible (UV-Vis) Spectroscopy.
Scanning Tunneling Spectroscopy (STS)
STS is a powerful technique that can probe the local density of electronic states (LDOS) of a single molecule with atomic resolution. By measuring the tunneling current as a function of the bias voltage between a sharp metallic tip and the sample, a spectrum of dI/dV versus voltage is obtained, which is proportional to the LDOS. The energy difference between the onset of the peaks corresponding to the HOMO and LUMO levels provides a direct measurement of the electronic band gap.
Methodology:
-
Sample Preparation:
-
A clean, conductive substrate, typically a single crystal of Au(111) or Cu(111), is prepared under ultra-high vacuum (UHV) conditions through cycles of sputtering with Ar⁺ ions and annealing.
-
A dilute solution of this compound in a suitable organic solvent (e.g., toluene) is prepared.
-
A sub-monolayer coverage of this compound molecules is deposited onto the clean substrate via thermal evaporation or drop-casting in the UHV chamber.
-
-
STM Imaging and STS Measurement:
-
The sample is transferred to a low-temperature STM (typically operating at liquid helium temperature, ~4 K, to minimize thermal broadening).
-
A constant-current STM image is first obtained to identify and locate individual, well-isolated this compound molecules on the substrate.
-
The STM tip is positioned over the center of a single this compound molecule, and the feedback loop is temporarily opened.
-
A bias voltage is swept over a range that encompasses the expected HOMO and LUMO levels (e.g., -2 V to +2 V), and the tunneling current (I) is recorded as a function of the bias voltage (V).
-
The differential conductance (dI/dV) is measured simultaneously using a lock-in amplifier by adding a small AC modulation to the DC bias voltage.
-
-
Data Analysis:
-
The dI/dV versus V spectrum is plotted.
-
The onsets of the peaks corresponding to tunneling into the LUMO (positive bias) and out of the HOMO (negative bias) are identified.
-
The energy difference between the HOMO and LUMO peak onsets is determined, yielding the electronic band gap of the single this compound molecule.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique to determine the optical band gap of materials. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For conjugated systems like this compound, the absorption of UV-Vis light corresponds to the excitation of an electron from the HOMO to the LUMO. The onset of this absorption provides a measure of the optical band gap, which is closely related to the electronic band gap.
Methodology:
-
Sample Preparation:
-
A dilute solution of synthesized this compound powder is prepared in a UV-transparent solvent, such as cyclohexane (B81311) or dichloromethane. The concentration is typically in the range of 10⁻⁵ to 10⁻⁴ M to ensure that the absorbance remains within the linear range of the spectrophotometer.
-
A reference cuvette containing only the pure solvent is also prepared.
-
-
Spectroscopic Measurement:
-
A dual-beam UV-Vis spectrophotometer is used for the measurement.
-
The reference cuvette is placed in the reference beam path, and the sample cuvette is placed in the sample beam path.
-
The absorption spectrum is recorded over a wavelength range that covers the expected electronic transitions of this compound (e.g., 200-800 nm).
-
-
Data Analysis (Tauc Plot Method):
-
The absorbance (A) data is converted to the absorption coefficient (α) using the Beer-Lambert law (A = αlc, where l is the path length of the cuvette and c is the concentration).
-
The photon energy (hν) is calculated from the wavelength (λ) using the equation hν (eV) = 1240 / λ (nm).
-
A Tauc plot is constructed by plotting (αhν)ⁿ versus hν, where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap, which is typical for molecules).
-
The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)ⁿ = 0).
-
The intercept on the energy axis gives the value of the optical band gap.
-
Mandatory Visualization
Caption: Experimental workflow for cross-verifying the electronic band gap of this compound.
References
A Comparative Guide to the Electrical Conductivity of Olympicene and Graphene Substructures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrical conductivity of olympicene, a fascinating polycyclic aromatic hydrocarbon, and various graphene substructures. While direct experimental data for this compound's conductivity remains elusive, this document synthesizes available theoretical insights and qualitative descriptions, juxtaposing them with quantitative data for graphene-based materials. This comparison aims to shed light on the potential of these carbon-based nanomaterials in the development of novel electronic and sensing devices.
Data Presentation: A Comparative Overview
The following table summarizes the available data on the electrical conductivity and related electronic properties of this compound and representative graphene substructures. It is important to note the qualitative nature of the data for this compound, which stands in contrast to the more quantitative, albeit variable, data for graphene nanoribbons.
| Material Family | Specific Structure | Conductivity / Carrier Mobility | Bandgap | Measurement / Calculation Method |
| This compound | This compound (C₁₉H₁₂) | Described as having "high electrical conductivity" (qualitative)[1] | - | Theoretical studies suggest it has the potential to be an organic semiconductor[1] |
| Pyrene-fused this compound | - | Calculated HOMO-LUMO gap of ~3.0 eV[2] | Density Functional Theory (DFT)[2] | |
| Graphene Substructures | N-doped Graphene | Carrier mobility: ~200-450 cm²/V·s[3] | N/A | Chemical Vapor Deposition (CVD) synthesis and device measurement[3] |
| N-doped Graphene Materials | 166–2705 S/cm[4] | N/A | Electrochemical exfoliation and thermal reduction[4] | |
| Cove-Edged Chiral Graphene Nanoribbons (4,2)-CcGNR | Carrier mobility: ~14 cm²/V·s[5][6] | 1.26 eV (optical)[5][6] | Terahertz spectroscopy[5][6] | |
| Cove-Edged Chiral Graphene Nanoribbons (6,2)-CcGNR | Carrier mobility: ~8 cm²/V·s[5][6] | 1.37 eV (optical)[5][6] | Terahertz spectroscopy[5][6] | |
| Cove-Edged Graphene Nanoribbons with Zigzag Segments | Carrier mobility: ~20 cm²/V·s[7] | 0.99 eV (optical)[7] | Terahertz spectroscopy[7] |
Experimental Protocols
The measurement of electrical conductivity at the single-molecule or nanoscale level requires specialized techniques. The following are detailed methodologies for key experiments relevant to the materials discussed.
Single-Molecule Conductance Measurement using Scanning Tunneling Microscope Break Junction (STM-BJ)
The STM-BJ technique is a powerful tool for probing the conductance of individual molecules.
Principle: A sharp metallic (typically gold) tip of a scanning tunneling microscope is repeatedly brought into and out of contact with a metallic substrate in a solution containing the molecule of interest. As the tip retracts, a nanometer-sized gap is formed, and a single molecule can bridge this gap, creating a molecular junction. The electrical current passing through this junction is measured as a function of the tip-substrate distance.
Experimental Workflow:
-
Sample Preparation: A clean, atomically flat metallic substrate (e.g., Au(111)) is prepared. A dilute solution of the target molecule (e.g., a thiol-functionalized polycyclic aromatic hydrocarbon) in a suitable solvent is introduced into the measurement cell.
-
Junction Formation and Measurement:
-
The STM tip is brought into contact with the substrate to form a metallic point contact.
-
The tip is then withdrawn at a controlled speed. During withdrawal, the conductance is continuously monitored.
-
As the metallic contact breaks, the conductance drops. In the presence of the target molecules, a new, lower conductance plateau may be observed, corresponding to the formation of a single-molecule junction.
-
This process of forming and breaking the junction is repeated thousands of times to build a statistical distribution of conductance values.
-
-
Data Analysis: The collected conductance traces are compiled into a histogram. The peaks in the histogram correspond to the most probable conductance values for the single-molecule junction.
Four-Probe Scanning Tunneling Microscopy (STM) for Nanoscale Conductivity Measurement
Four-probe STM allows for precise conductivity measurements of nanoscale materials, such as graphene nanoribbons, by eliminating contact resistance.
Principle: Four independently controlled STM probes are positioned on the surface of the material. Two outer probes are used to source a current, while the two inner probes measure the voltage drop across a defined section of the material. By measuring both the current and the voltage drop, the resistance, and subsequently the conductivity, can be accurately determined using Ohm's law.
Experimental Workflow:
-
Sample Preparation: The material to be measured (e.g., graphene nanoribbons) is deposited or synthesized on an insulating substrate. The sample is then introduced into an ultra-high vacuum (UHV) chamber.
-
Probe Positioning: The four STM probes are carefully navigated and positioned onto the desired area of the sample using a high-resolution imaging technique, such as a scanning electron microscope (SEM), which is often integrated into the four-probe STM system.
-
Measurement:
-
A known DC or low-frequency AC current is applied through the two outer probes.
-
The voltage difference between the two inner probes is measured using a high-impedance voltmeter.
-
The distance between the inner probes is precisely determined from the STM positioning system.
-
-
Conductivity Calculation: The sheet resistance and then the bulk conductivity are calculated from the measured current, voltage, and probe spacing, taking into account the geometry of the sample.
Structure-Conductivity Relationship
The electrical conductivity of these carbon-based nanomaterials is intrinsically linked to their molecular and electronic structure.
For this compound, its fused-ring, planar structure gives rise to a delocalized π-electron system, which is a prerequisite for electrical conductivity. Theoretical studies point towards its potential as an organic semiconductor, where charge transport would be highly dependent on intermolecular interactions in a solid-state packing.[1]
In graphene nanoribbons, the conductivity is highly tunable based on their specific structure. Key factors include:
-
Width: The bandgap of armchair graphene nanoribbons is inversely proportional to their width, allowing for tuning from semiconducting to semi-metallic behavior.
-
Edge Structure: The geometry of the ribbon's edges (armchair, zigzag, or cove) significantly influences the electronic band structure and thus the conductivity.
-
Doping: Introducing heteroatoms, such as nitrogen, into the graphene lattice can alter the carrier concentration and type (n-type or p-type), thereby modifying the conductivity.[3][4]
-
Defects: Structural defects can act as scattering centers for charge carriers, generally leading to a decrease in conductivity.
References
Comparative DFT Study of Functionalized Olympicene Derivatives: A Guide for Researchers
An Objective Comparison of Computationally-Derived Properties for Novel Material Design
Olympicene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused rings resembling the Olympic symbol, has garnered significant interest for its potential in organic electronics, sensors, and energy storage.[1] The electronic and structural properties of this compound can be precisely tuned through chemical functionalization, a process of attaching new molecules or atoms to its core structure. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict the effects of such modifications, guiding synthetic efforts toward materials with desired characteristics.
This guide provides a comparative overview of key findings from various DFT studies on functionalized this compound derivatives, aimed at researchers, scientists, and professionals in drug development and materials science.
Methodologies: The Computational Protocol
The insights presented in this guide are derived from DFT calculations, a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A typical workflow for these studies is outlined below.
Experimental Protocols
The majority of studies on functionalized this compound derivatives employ a similar computational protocol:
-
Structure Optimization: The initial step involves finding the lowest energy (most stable) geometric structure of the functionalized this compound molecule. This is typically performed using a specific DFT functional, such as the popular B3LYP or a more modern functional like ωB97M-V, paired with a basis set (e.g., 6-31G(d,p) or def2-TZVP) that provides a good balance between accuracy and computational cost.[1][2][3] For studies involving heavy atoms or dispersion forces, empirical dispersion corrections (e.g., -D3) are often included.[3]
-
Property Calculation: Once the optimized geometry is obtained, single-point energy calculations are performed to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference of which is the HOMO-LUMO gap—a key indicator of chemical reactivity and electronic behavior.[4]
-
Analysis: Further analyses, such as Natural Bond Orbital (NBO) analysis for charge transfer, Quantum Theory of Atoms in Molecules (QTAIM) for bonding character, and calculation of magnetic moments, are conducted to provide a deeper understanding of the system.[3][5][6]
Comparative Analysis of Functionalized this compound Derivatives
DFT studies have explored a range of functionalizations, including the adsorption of transition metals, the addition of electron-donating or -withdrawing groups, and heteroatomic substitution (doping).
Adsorption of 3d Transition Metals
The functionalization of this compound with 3d transition metals (TMs) has been investigated for potential applications in spintronics and catalysis. DFT calculations show that most 3d TMs can bind to the this compound surface, significantly altering its electronic and magnetic properties.[6][7]
A key finding is that TM adsorption universally decreases the HOMO-LUMO gap compared to pure this compound, which has a calculated gap of approximately 2.6 eV to 4.0 eV depending on the functional used.[7][8][9] This reduction in the gap signifies an increase in the molecule's reactivity.[7]
Table 1: Comparison of Properties for 3d Transition Metal-Adsorbed this compound (TM@this compound)
| Property | Pure this compound | Fe@this compound | Ni@this compound | Mn@this compound |
|---|---|---|---|---|
| Binding Energy | N/A | Stable | Most Stable | Does not bind[7] |
| HOMO-LUMO Gap (eV) | ~2.6[7] | 2.90[3] | 2.14[3] | N/A |
| Orbital Magnetic Moment (μB) | 0 | 0.18 (Highest)[6][7] | N/A | N/A |
Note: HOMO-LUMO gap values can vary significantly based on the chosen DFT functional. The values from[3] were calculated using B3LYP-D3, while the value from[7] was from a GGA functional.
The calculations highlight that Ni@this compound is the most stable complex due to the largest binding energy, while manganese (Mn) does not favorably bind to the surface.[7] Notably, Fe@this compound exhibits the highest orbital magnetic moment, making it a candidate for magnetic data storage applications.[6][7]
Functionalization for Energy Applications
Functionalizing this compound with electron-donating groups has been shown to enhance its properties as an anode material for Li-ion batteries.[5]
Table 2: Effect of Functional Groups on this compound for Li-ion Battery Anodes
| Functional Group | Key DFT Finding | Reference |
|---|---|---|
| -OCH3 | Exhibits the maximum calculated cell voltage (1.60 V). | [5] |
| -NH2 | Increases average cell voltage and adsorption energy. | [5] |
| -OH | Enhances the cell voltage. |[5] |
These results indicate that functionalization with electron-donating groups improves the electrochemical performance of this compound, making it potentially superior to some traditional carbon-based anode materials like fullerenes.[5]
Heteroatom Doping: The Case of Boron
Replacing carbon atoms within the this compound framework with other elements, known as heteroatom doping, is another powerful strategy for tuning its properties. The introduction of boron has been a particular focus.
DFT calculations, supported by synthesis, show that boron-doped olympicenes (boraolympicenes) are nearly planar and exhibit excellent chemical stability without the need for bulky protective groups.[2][10] This stability is attributed to the effective delocalization of π-electrons across the vacant p-orbital of the boron atom.[2] Boron doping significantly lowers the LUMO energy, which can be advantageous for creating electron-accepting materials for organic electronics.[2][11] The optical bandgap for these materials can be tuned to as low as 1.45 eV.[2]
Conclusion
Comparative DFT studies reveal that the functionalization of this compound is a highly effective strategy for tailoring its properties for a wide range of applications.
-
For Spintronics and Magnetism: Adsorption of 3d transition metals like iron induces significant magnetic moments.[6]
-
For Energy Storage: Attaching electron-donating groups such as -OCH3 and -NH2 enhances this compound's performance as a Li-ion battery anode.[5]
-
For Organic Electronics: Doping with boron creates stable, planar molecules with low-lying LUMOs and tunable optical bandgaps, making them promising for semiconductor applications.[2][10]
These computational predictions provide a clear roadmap for experimental chemists to synthesize novel this compound derivatives with optimized performance for targeted high-tech applications. The synergy between DFT and experimental synthesis will continue to drive innovation in the field of advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Fully-fused boron-doped olympicenes: modular synthesis, tunable optoelectronic properties, and one-electron reduction - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00342F [pubs.rsc.org]
- 3. Robust and facile detection of formaldehyde through transition metals doped this compound sensors: a step forward DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04019D [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adsorption of Industrial Gases (CH4, CO2, and CO) on this compound: A DFT and CCSD(T) Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron-doped olympicenes are surprisingly stable | Research | Chemistry World [chemistryworld.com]
- 11. researchgate.net [researchgate.net]
validation of olympicene's planarity through computational modeling
A comparative guide for researchers on the computational and experimental validation of olympicene's molecular structure, contrasting it with non-planar polycyclic aromatic hydrocarbons.
The unique five-ringed structure of this compound (6H-Benzo[cd]pyrene), reminiscent of the Olympic rings, has garnered significant interest in the fields of materials science and organic electronics. A key structural feature of this polycyclic aromatic hydrocarbon (PAH) is its anticipated planarity, which has significant implications for its electronic and optical properties. This guide provides a comparative analysis of computational and experimental evidence supporting the planar structure of the this compound core, drawing a clear distinction with related non-planar molecules.
Structural Comparison: this compound vs. Benzo[c]phenanthrene (B127203)
The planarity of this compound is largely attributed to the presence of a methylene (B1212753) bridge at the 6-position. This bridge relieves the steric hindrance that forces the parent scaffold, benzo[c]phenanthrene, into a helical, non-planar conformation.[1] Computational modeling and experimental data on derivatives confirm this structural difference.
Below is a logical diagram illustrating the structural relationship and the resulting planarity.
Caption: Logical diagram illustrating how the methylene bridge in this compound mitigates steric hindrance, leading to a planar structure, unlike the helical benzo[c]phenanthrene.
Quantitative Analysis of Planarity
The planarity of a molecule can be quantified using several metrics derived from its three-dimensional coordinates. Key indicators include the root-mean-square deviation (RMSD) of the atoms from a best-fit plane, the maximum deviation of any atom from this plane (maximal z-displacement), and the sum of the absolute values of key dihedral angles. While a crystal structure for pristine this compound is not yet available in the literature, data for a functionalized derivative provides strong evidence for the planarity of the core structure.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and validating molecular geometries. The table below compares expected computational results for this compound with a known non-planar PAH.
| Metric | This compound (Expected Computational) | Benzo[c]phenanthrene (Computational) | Experimental (Functionalized this compound Derivative) |
| RMSD from planarity (Å) | Near zero | Significant deviation | Core scaffold is planar |
| Maximal z-displacement (Å) | Near zero | > 0.5 Å | Data for core scaffold supports planarity |
| Sum of Dihedral Angles (°) | Near zero | Significant deviation from 0° or 180° | Core scaffold dihedral angles indicate planarity |
Experimental Protocols
Computational Geometry Optimization
A common and reliable method for determining the planarity of PAHs is through geometry optimization using DFT. The following protocol is representative of a robust approach:
-
Initial Structure: A 3D model of the molecule is generated.
-
Level of Theory: The PBE0 hybrid functional with the D4 dispersion correction (PBE0-D4) is a highly accurate method for PAH isomerization energies and geometries.[2][3]
-
Basis Set: A triple-ζ quality basis set, such as 6-311G(d,p) or def2-TZVP, provides a good balance of accuracy and computational cost.
-
Software: The calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.
-
Convergence Criteria: Strict convergence criteria for both the energy and the forces on the atoms should be used to ensure a true energy minimum is found.
-
Frequency Analysis: A vibrational frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies).
-
Planarity Analysis: The optimized coordinates are then used to calculate the planarity metrics (RMSD, maximal z-displacement, and dihedral angles).
The workflow for such a computational validation is depicted below.
Caption: A typical workflow for the computational validation of molecular planarity using DFT.
X-ray Crystallography
The definitive experimental validation of a molecule's three-dimensional structure is provided by single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Analysis: The resulting crystallographic information file (CIF) contains the precise 3D coordinates of all atoms in the unit cell, from which planarity metrics can be directly calculated.
While a crystal structure for unsubstituted this compound has not been reported, the structure of a functionalized derivative (CCDC 2408380) shows a planar core, providing strong experimental support for the computational predictions.[3]
Conclusion
Both theoretical and indirect experimental evidence strongly support the planarity of the this compound molecule. The methylene bridge is key to relieving the steric strain that causes the related benzo[c]phenanthrene to adopt a non-planar, helical structure. Computational modeling using DFT provides a robust and accessible method for validating the planarity of this compound and other PAHs, with predicted metrics such as near-zero RMSD from planarity and minimal dihedral angles. These computational predictions are corroborated by the available X-ray crystallographic data of a functionalized this compound derivative. For researchers in drug development and materials science, the confirmed planarity of this compound is a critical parameter influencing its molecular packing, electronic properties, and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Big‐Data Analysis of Geometric Descriptors as Efficient Predictors of Energetic Stability in Nonplanar Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Big-Data Analysis of Geometric Descriptors as Efficient Predictors of Energetic Stability in Nonplanar Polycyclic Aromatic Hydrocarbons [rune.une.edu.au]
Safety Operating Guide
Navigating the Safe Disposal of Olympicene: A Guide for Laboratory Professionals
Due to its classification as a polycyclic aromatic hydrocarbon, olympicene should be handled with caution. PAHs as a class of compounds are known for their potential toxicity and environmental hazards. Therefore, implementing a robust safety and disposal protocol is crucial.
General Hazard and Disposal Considerations for Polycyclic Aromatic Hydrocarbons (PAHs)
For a comparative overview, the following table summarizes the general hazards and recommended disposal considerations for PAHs, the chemical class to which this compound belongs.
| Hazard Category | Description | Disposal Consideration |
| Health Hazards | Can cause skin irritation.[1] May be harmful if inhaled or ingested. Some PAHs are suspected carcinogens. | Treat as hazardous waste. Do not dispose of down the drain or in regular trash.[2] |
| Environmental Hazards | Many PAHs are toxic to aquatic life with long-lasting effects.[1][3] | Prevent entry into sewers and waterways.[4] Dispose of through a licensed hazardous waste disposal company.[3] |
| Flammability | While solid PAHs may not be highly flammable at room temperature, they can burn. Vapors from heated PAHs may be flammable.[5] | Keep away from heat, sparks, and open flames.[1][5] Use non-sparking tools when handling.[1][5] |
| Reactivity | Generally stable, but may react with strong oxidizing agents.[5] | Store away from incompatible materials.[5] |
Step-by-Step Disposal Protocol for this compound
The following procedural guidance is based on standard laboratory practices for the disposal of chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
2. Waste Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, dedicated hazardous waste container.[6]
-
The container should be made of a material compatible with aromatic hydrocarbons and have a secure lid.
-
Label the container as "Hazardous Waste," and list "this compound" and any other chemical constituents.
-
-
Liquid Waste (Solutions containing this compound):
3. Spill Management:
-
In case of a small spill, carefully sweep up the solid material, trying to minimize dust generation.
-
Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible materials.[5]
-
Ensure the storage area is in compliance with institutional and local regulations.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Do not attempt to dispose of this compound waste in regular laboratory trash or down the drain.[2]
This compound Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe management of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these general guidelines, researchers can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS office for guidance tailored to your location and facilities.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 3. fishersci.com [fishersci.com]
- 4. pdf.lowes.com [pdf.lowes.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Olympicene
Disclaimer: This document provides guidance on the safe handling of Olympicene based on general knowledge of polycyclic aromatic hydrocarbons (PAHs). No specific safety data sheet (SDS) for this compound was found. All procedures should be conducted in accordance with your institution's safety protocols and a comprehensive risk assessment should be performed before handling this substance.
This compound is a polycyclic aromatic hydrocarbon. PAHs as a class are known for their potential carcinogenic, mutagenic, and teratogenic properties. Therefore, handling this compound requires stringent safety measures to minimize exposure. The primary routes of exposure are inhalation of aerosols, skin contact, and accidental ingestion.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for handling PAHs.
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant gloves (e.g., Nitrile, Viton, or barrier laminate) | To prevent skin contact. Double gloving is recommended. |
| Eye Protection | Chemical safety goggles and a face shield | To protect eyes and face from splashes and aerosols. |
| Lab Coat | Chemically resistant, long-sleeved lab coat with tight cuffs | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters | To prevent inhalation of aerosols and fine particles. The specific type should be determined by a risk assessment. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Engineering Controls
Engineering controls are the primary line of defense to minimize exposure to hazardous substances.
| Control | Specification | Purpose |
| Fume Hood | A certified chemical fume hood | All work with this compound, including weighing and solution preparation, should be performed inside a fume hood to contain vapors and aerosols. |
| Ventilation | General laboratory ventilation | To ensure good air exchange in the laboratory. |
| Designated Area | A designated and clearly marked area for handling this compound | To prevent cross-contamination of other laboratory areas. |
Safe Handling Procedures
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
4.1. Weighing Solid this compound
-
Ensure all necessary PPE is worn correctly.
-
Perform all weighing operations inside a certified chemical fume hood.
-
Use a tared, sealed container to weigh the solid material to prevent dispersal of dust.
-
Clean the balance and surrounding area with a solvent-moistened wipe (e.g., ethanol (B145695) or isopropanol) after weighing. Dispose of the wipe as hazardous waste.
4.2. Preparing Solutions
-
Work inside a chemical fume hood.
-
Slowly add the weighed this compound to the solvent to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Spill and Emergency Procedures
5.1. Minor Spill (inside a fume hood)
-
Alert colleagues in the immediate area.
-
Wear appropriate PPE, including a respirator.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
5.2. Major Spill (outside a fume hood)
-
Evacuate the laboratory immediately and alert others.
-
Activate the nearest fire alarm if the spill is flammable.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
5.3. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, wipes, absorbent materials, and empty containers. Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Includes unused solutions and solvent rinses. Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's waste management plan. |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous waste. |
Decontamination of Glassware:
-
Rinse glassware with a small amount of a suitable solvent (e.g., acetone (B3395972) or toluene) to remove the bulk of the this compound. Collect the rinse as hazardous liquid waste.
-
Wash the rinsed glassware with soap and water.
-
A final rinse with the solvent can be performed to ensure complete removal. Collect this rinse as hazardous waste.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
